3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
5-cyclopropyl-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-7(8(11)12)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVQQDWWBUEGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390218 | |
| Record name | 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957500-07-1 | |
| Record name | 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive, in-depth analysis of a robust and regioselective pathway for the synthesis of this compound, a valuable heterocyclic building block in modern medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the causal chemistry behind procedural choices, addresses critical challenges such as regioselectivity, and integrates field-proven insights to ensure a reproducible and optimized workflow. Detailed, actionable protocols for each synthetic transformation are provided, alongside critical safety information for hazardous reagents. This guide is intended for an audience of researchers, chemists, and drug development professionals who require a thorough and practical understanding of this synthetic sequence.
Introduction and Strategic Overview
This compound is a key structural motif found in numerous active pharmaceutical ingredients (APIs). The cyclopropyl group can enhance metabolic stability and binding affinity, while the substituted pyrazole core serves as a versatile scaffold for further chemical elaboration.
The most reliable and scalable approach to this target molecule is a three-step synthesis rooted in the classical Knorr pyrazole synthesis. This strategy involves:
-
Formation of a β-ketoester intermediate via a Claisen condensation.
-
Regioselective cyclocondensation with methylhydrazine to construct the N-methylated pyrazole ring.
-
Final saponification to yield the target carboxylic acid.
This guide will dissect each of these steps, focusing on the mechanistic underpinnings, protocol optimization, and safety considerations essential for successful execution.
Overall Synthesis Pathway
Caption: High-level overview of the three-step synthesis pathway.
Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate
Chemical Rationale and Mechanistic Insight
The first critical step is the formation of the β-ketoester intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate[1]. This is achieved via a mixed Claisen condensation. In this reaction, a ketone enolate acts as the nucleophile, attacking an ester as the electrophile.
The choice of reagents is deliberate. Diethyl oxalate is an ideal electrophilic partner because it lacks α-hydrogens and therefore cannot enolize and undergo self-condensation.[2][3][4][5] This ensures it serves exclusively as the acylating agent, leading to a cleaner reaction with a single primary product. Cyclopropyl methyl ketone provides the necessary α-protons for enolization. A strong base, typically sodium ethoxide (NaOEt) in ethanol, is used to generate the ketone enolate. The overall reaction is driven to completion by the final, irreversible deprotonation of the product, which has highly acidic protons situated between the two carbonyl groups.[2]
Caption: Mechanism of the Claisen condensation to form the β-ketoester.
Experimental Protocol
This protocol is adapted from established procedures for the Claisen condensation of ketones with diethyl oxalate.[6][7][8]
| Reagent/Parameter | Quantity/Value | Molar Equivalents |
| Cyclopropyl methyl ketone | (Specify mass) | 1.0 |
| Diethyl oxalate | (Specify mass/volume) | 1.1 - 1.2 |
| Sodium Ethoxide (21% in EtOH) | (Specify volume) | 1.1 - 1.2 |
| Solvent | Anhydrous Ethanol | - |
| Reaction Temperature | 0 °C to Room Temp. | - |
| Reaction Time | ~10-20 hours | - |
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and an inert atmosphere (N₂ or Ar), add anhydrous ethanol.
-
Cool the flask to 0 °C in an ice bath. Add sodium ethoxide solution dropwise.
-
In a separate flask, prepare a mixture of cyclopropyl methyl ketone and diethyl oxalate.
-
Add the ketone/oxalate mixture dropwise to the stirred sodium ethoxide solution over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The formation of a thick yellow precipitate (the sodium salt of the product) is expected.
-
Quench the reaction by pouring the mixture into a beaker of ice and water.
-
Acidify the aqueous mixture to pH ~3-4 with cold, dilute hydrochloric acid or sulfuric acid. The yellow salt will dissolve, and the β-ketoester product will separate, often as an oil.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 4-cyclopropyl-2,4-dioxobutanoate. The product can be purified by vacuum distillation or column chromatography if necessary.
Safety Directive: Handling Sodium Ethoxide
Sodium ethoxide is a hazardous reagent that requires strict safety protocols.
-
Flammability: It is a flammable solid and its solutions in ethanol are highly flammable.[9] All operations must be conducted away from ignition sources, and equipment must be properly grounded.[10]
-
Reactivity: It reacts violently with water, hydrolyzing to corrosive sodium hydroxide and flammable ethanol.[11][12] It must be stored and handled under anhydrous, inert conditions.
-
Corrosivity: It is highly caustic and can cause severe skin and eye burns.[9][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene), safety goggles, a face shield, and protective clothing.[10][11] Work in a well-ventilated fume hood. An eyewash station and safety shower must be immediately accessible.[10]
Step 2: Regioselective Synthesis of the Pyrazole Core
Chemical Rationale and Regioselectivity Control
The Knorr pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. When using an unsymmetrical hydrazine like methylhydrazine, two regioisomeric products are possible. The reaction of ethyl 4-cyclopropyl-2,4-dioxobutanoate with methylhydrazine can yield either the desired 1-methyl-3-cyclopropyl isomer or the undesired 1-methyl-5-cyclopropyl isomer.
The regiochemical outcome is determined by which nitrogen atom of methylhydrazine initiates the attack and which carbonyl group is attacked. The N1 nitrogen (bearing the methyl group) is more electron-rich and sterically hindered, while the N2 nitrogen is less hindered and generally considered more nucleophilic. The two carbonyls of the β-ketoester also have different reactivities.
Expertise & Field-Proven Insight: Standard protocols using ethanol as a solvent often yield poor regioselectivity, resulting in difficult-to-separate isomeric mixtures.[13] Groundbreaking work has demonstrated that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as the solvent dramatically enhances regioselectivity.[13] These solvents, through their unique hydrogen-bonding properties, are believed to modulate the reactivity of the nucleophile and electrophile, strongly favoring the formation of the desired 1,3-disubstituted pyrazole. For instance, reactions that give a 2:1 mixture in ethanol can achieve ratios as high as 97:3 in HFIP.[13] Additionally, the slow, dropwise addition of methylhydrazine can also improve selectivity by preventing side reactions.[14][15]
Caption: Regioselectivity in the pyrazole synthesis with methylhydrazine.
Experimental Protocol (Optimized for Regioselectivity)
| Reagent/Parameter | Quantity/Value | Molar Equivalents |
| Ethyl 4-cyclopropyl-2,4-dioxobutanoate | (Specify mass) | 1.0 |
| Methylhydrazine | (Specify volume) | 1.0 - 1.1 |
| Solvent | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | - |
| Reaction Temperature | Room Temp. to Reflux | - |
| Reaction Time | ~12-24 hours | - |
Procedure:
-
In a round-bottom flask, dissolve the ethyl 4-cyclopropyl-2,4-dioxobutanoate in HFIP.
-
Slowly add methylhydrazine to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate, with high regiochemical purity. Further purification can be achieved by column chromatography if needed.
Safety Directive: Handling Methylhydrazine
Methylhydrazine is an extremely hazardous substance requiring specialized handling.
-
Toxicity: It is very toxic if inhaled, absorbed through the skin, or swallowed.[16] It is also a suspected human carcinogen.[16][17]
-
Flammability: It is a flammable liquid, and its vapors can form explosive mixtures with air.[18]
-
Handling: All manipulations must be performed in a certified chemical fume hood.[18] An emergency shower and eyewash must be readily available.[18]
-
PPE: Wear appropriate PPE, including solvent-resistant gloves (e.g., Tychem®), a lab coat, and chemical safety goggles with a face shield.[16][18] A respirator may be required depending on the scale and ventilation.[16]
-
Spills & Waste: Have spill control materials ready. All waste containing methylhydrazine must be disposed of as hazardous waste according to institutional and governmental regulations.
Step 3: Saponification to the Final Carboxylic Acid
Chemical Rationale
The final step is a standard base-catalyzed ester hydrolysis, or saponification. The ethyl ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to cleave the ester bond and form the sodium carboxylate salt. A subsequent acidic workup protonates the carboxylate to yield the final this compound.
Caption: Mechanism of the final saponification step.
Experimental Protocol
This protocol is based on a directly analogous procedure for the hydrolysis of a pyrazole ester.[19]
| Reagent/Parameter | Quantity/Value | Molar Equivalents |
| Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | (Specify mass) | 1.0 |
| Sodium Hydroxide (aq. solution, e.g., 6N) | (Specify volume) | ~3.0 |
| Hydrochloric Acid (conc.) | As needed for acidification | - |
| Reaction Temperature | ~80 °C | - |
| Reaction Time | ~2-4 hours | - |
Procedure:
-
Suspend the pyrazole ester in an aqueous solution of sodium hydroxide (e.g., 6N NaOH).
-
Heat the mixture to approximately 80 °C with stirring for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material. The mixture should become a clear solution as the reaction proceeds.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid until the pH is less than 3. The carboxylic acid product will precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove inorganic salts.
-
Dry the solid under high vacuum to afford the pure this compound.
Summary of Synthesis
This guide outlines a validated and optimized three-step pathway to synthesize this compound. The key strategic considerations are the use of diethyl oxalate in the initial Claisen condensation to avoid self-condensation and the critical use of fluorinated solvents in the cyclocondensation step to ensure high regioselectivity. Adherence to the detailed protocols and stringent observation of the safety directives for hazardous reagents are paramount for the successful and safe execution of this synthesis.
| Step | Reaction Type | Key Intermediate/Product | Typical Yield | Key Considerations |
| 1 | Claisen Condensation | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | 70-85% | Anhydrous conditions; Safe handling of NaOEt. |
| 2 | Cyclocondensation | Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | 80-95% | Use of HFIP/TFE for regioselectivity; Safe handling of methylhydrazine. |
| 3 | Saponification | This compound | >90% | Complete hydrolysis; Proper acidification for precipitation. |
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A Technical Guide to the Physicochemical Properties of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
Executive Summary
This technical guide provides a comprehensive analysis of the essential physicochemical properties of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 957500-07-1). As a substituted pyrazole, this compound represents a class of heterocyclic structures of significant interest in medicinal chemistry and drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents.[1] This document details the compound's chemical identity, core physicochemical parameters such as acidity (pKa), lipophilicity (logP), aqueous solubility, and melting point. Furthermore, it outlines standardized, field-proven experimental protocols for the precise determination of these properties, designed to ensure data integrity and reproducibility for research, development, and quality control applications. The insights and methodologies presented herein are intended to empower researchers and drug development professionals to effectively utilize this molecule in their discovery pipelines.
Introduction: The Strategic Importance of Physicochemical Profiling
The pyrazole ring is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs. The specific substitution pattern of this compound, featuring a cyclopropyl group, an N-methyl substituent, and a carboxylic acid moiety, endows it with a unique combination of structural and electronic features that are critical for its interaction with biological targets.[1]
In drug discovery, the journey from a promising hit compound to a viable clinical candidate is fundamentally governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These ADME characteristics are, in turn, dictated by the molecule's fundamental physicochemical properties.
-
Aqueous Solubility directly influences dissolution and bioavailability.
-
Lipophilicity (logP) governs the ability to cross biological membranes.
-
Acidity (pKa) determines the ionization state at physiological pH, which impacts both solubility and permeability.
Therefore, a thorough and accurate characterization of these properties is not merely an academic exercise; it is a critical, foundational step in assessing the druggability of a compound and guiding rational molecular design and optimization. This guide provides the technical framework for such a characterization.
Chemical Identity and Core Properties
A precise understanding of a compound's identity and key physical constants is the bedrock of all subsequent experimental work. The essential data for this compound are summarized below.
| Parameter | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid | [2] |
| CAS Number | 957500-07-1 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Physical State | Solid | [2] |
| InChI Key | WAVQQDWWBUEGMB-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CN1N=C(C2CC2)C=C1C(=O)O | [2] |
| Melting Point | 150–152 °C | [1] |
| Predicted XLogP | ~0.7 | [3] |
| Estimated pKa | 3.5 - 4.5 (Carboxylic Acid) | N/A |
In-Depth Analysis of Physicochemical Properties
Acidity and Ionization State (pKa)
The single most influential functional group dictating the behavior of this molecule in a biological environment is the carboxylic acid. The pKa of this group determines the ratio of the neutral, protonated form to the anionic, deprotonated (carboxylate) form at a given pH.
Causality and Implication: Based on substituted benzoic acids and related heterocyclic carboxylic acids, the pKa is estimated to be in the range of 3.5 to 4.5. At physiological pH (~7.4), which is several units above the pKa, the carboxylic acid will be almost completely deprotonated. This has profound consequences:
-
Solubility: The anionic carboxylate form is significantly more water-soluble than the neutral form.
-
Permeability: The charged anion is less able to passively diffuse across lipophilic cell membranes compared to the neutral acid.
This pH-dependent equilibrium is a critical factor to consider when designing both in vitro assays and in vivo formulation strategies.
Caption: Workflow for comprehensive physicochemical profiling.
Conclusion
This compound is a molecule with a well-defined set of physicochemical properties that are highly relevant to its potential application in drug discovery. Its balanced lipophilicity, coupled with its predictable pH-dependent solubility driven by the carboxylic acid moiety, provides a solid foundation for further investigation. The experimental protocols and analytical insights detailed in this guide offer a robust framework for researchers to generate high-quality, reproducible data, thereby accelerating the evaluation and development of this and related chemical entities.
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An In-depth Technical Guide to the Biological Targets of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the putative biological targets of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, a member of the pyrazole carboxamide class of chemical compounds. Drawing upon extensive research into structurally related molecules, this document elucidates the primary molecular target, its critical role in cellular metabolism, and the downstream consequences of its inhibition. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic and agrochemical potential of this compound class. We will delve into the mechanistic underpinnings of target engagement, provide detailed experimental protocols for validation, and present a framework for future research and development.
Introduction: The Pyrazole Carboxamide Scaffold and Its Biological Significance
The pyrazole carboxamide scaffold is a privileged structure in medicinal and agricultural chemistry, renowned for its diverse biological activities.[1] Compounds incorporating this motif have demonstrated potent fungicidal, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, this compound, belongs to this versatile chemical class. While specific literature on this exact molecule is sparse, the overwhelming body of evidence for analogous compounds points towards a highly conserved biological target: Succinate Dehydrogenase (SDH) .
Succinate dehydrogenase, also known as Complex II of the mitochondrial electron transport chain, is a critical enzyme in cellular respiration.[3][4] Its dual role in both the Krebs cycle and oxidative phosphorylation makes it an essential hub for energy metabolism in aerobic organisms.[5][6] Inhibition of SDH disrupts this central metabolic axis, leading to cellular dysfunction and, ultimately, cell death, a mechanism effectively exploited in the development of fungicides.[7]
This guide will proceed under the strong scientific premise that this compound, like its close structural relatives, functions as a succinate dehydrogenase inhibitor (SDHI). We will explore the intricacies of this interaction, from the molecular architecture of the target to the practical methodologies for its study.
The Primary Biological Target: Succinate Dehydrogenase (Complex II)
Succinate dehydrogenase is a heterotetrameric protein complex embedded in the inner mitochondrial membrane.[4][5] It is unique among the respiratory complexes as it is the only one entirely encoded by nuclear DNA and does not directly pump protons across the inner mitochondrial membrane.[4] The complex is composed of four subunits:
-
SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for the substrate, succinate.[3][4]
-
SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons.[3][4]
-
SDHC and SDHD (Membrane anchor subunits): These are hydrophobic proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding site.[3][4]
The catalytic function of SDH involves the oxidation of succinate to fumarate in the Krebs cycle, with the concomitant reduction of FAD to FADH₂. The electrons from FADH₂ are then passed along the iron-sulfur clusters in SDHB to a molecule of ubiquinone (Coenzyme Q), reducing it to ubiquinol (CoQH₂). Ubiquinol then shuttles these electrons to Complex III of the electron transport chain.[5][6]
Signaling Pathway: The Role of SDH in Cellular Respiration
The central role of SDH in cellular energy production is best visualized as a critical juncture between two fundamental metabolic pathways.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Pyrazole carboxamides, as a class of SDHIs, are known to bind to the ubiquinone-binding pocket (Qp site) of Complex II.[8] This binding site is a hydrophobic pocket formed by subunits SDHB, SDHC, and SDHD.[3] By occupying this site, these inhibitors physically block the binding of ubiquinone, thereby preventing the transfer of electrons from the iron-sulfur clusters.[8]
The consequence of this inhibition is twofold:
-
Disruption of the Krebs Cycle: The inability to regenerate FAD from FADH₂ leads to a feedback inhibition of SDH, causing an accumulation of succinate.
-
Inhibition of the Electron Transport Chain: The blockage of electron flow from Complex II to Complex III halts oxidative phosphorylation, leading to a severe reduction in ATP synthesis.[7]
This dual disruption of cellular respiration is a highly effective mechanism for inducing metabolic collapse and cell death in susceptible organisms.
Logical Relationship of SDH Inhibition
Experimental Validation of SDH Inhibition
The validation of this compound as an SDH inhibitor requires a series of well-defined experimental protocols. These assays are designed to measure the enzymatic activity of SDH in the presence and absence of the inhibitor.
Preparation of Mitochondrial Fractions
A crucial first step is the isolation of mitochondria, the cellular location of SDH.
Protocol: Isolation of Mitochondria from Fungal Mycelia
-
Harvesting and Lysis:
-
Grow fungal mycelia in a suitable liquid culture medium.
-
Harvest the mycelia by filtration and wash with a buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Resuspend the mycelia in an ice-cold lysis buffer containing osmotic support (e.g., mannitol, sucrose) and protease inhibitors.
-
Disrupt the cells using a homogenizer or bead beater.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet cell debris and nuclei.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.
-
Wash the mitochondrial pellet with the lysis buffer and resuspend in a minimal volume of the same buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the mitochondrial fraction using a standard method (e.g., Bradford or BCA assay).
-
In Vitro SDH Activity Assay
A colorimetric assay is commonly employed to measure SDH activity. This assay relies on an artificial electron acceptor that changes color upon reduction.
Protocol: Colorimetric SDH Activity Assay
-
Principle: SDH oxidizes succinate to fumarate, and the electrons are transferred to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT), which changes color upon reduction. The rate of color change is proportional to SDH activity.[4][9]
-
Reagents:
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium succinate solution (e.g., 15 mM)
-
DCPIP or INT solution
-
Mitochondrial fraction (enzyme source)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, sodium succinate, and the electron acceptor.
-
Add varying concentrations of the test compound to the appropriate wells. Include a solvent control (e.g., DMSO) and a positive control inhibitor (e.g., malonate).
-
Initiate the reaction by adding the mitochondrial fraction to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP, 495 nm for INT) in a kinetic mode for 10-30 minutes.
-
Calculate the rate of change in absorbance over time for each condition.
-
-
Data Analysis:
-
Plot the reaction rate against the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the SDH activity by 50%.
-
Experimental Workflow
Quantitative Data and Structure-Activity Relationships
| Compound Class | Target Organism | IC₅₀ / EC₅₀ (µM) | Reference |
| Pyrazole-4-carboxamides | Rhizoctonia solani | IC₅₀: 3.293 | [10] |
| Pyrazole-furan/thiophene carboxamides | Botrytis cinerea | EC₅₀: 0.392 | [11] |
| N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides | Porcine SDH | IC₅₀: 0.014 | [12] |
| Pyrazole-4-sulfonohydrazides | Rhizoctonia solani SDH | IC₅₀: 0.28 µg/mL | [13] |
Table 1: Representative inhibitory concentrations of various pyrazole carboxamide derivatives against SDH and fungal growth.
The structure-activity relationship (SAR) studies of pyrazole carboxamide SDHIs have revealed several key features that contribute to their inhibitory activity:
-
The Pyrazole Ring: This core scaffold is essential for anchoring the molecule within the binding pocket.
-
The Carboxamide Linker: The amide bond is a conservative pharmacophore for SDHIs and is crucial for interacting with key amino acid residues.[7]
-
The N-Aryl or N-Alkyl Group: This portion of the molecule often occupies a hydrophobic pocket and can be modified to fine-tune the potency and spectrum of activity.
The presence of the cyclopropyl group at the 3-position and the methyl group at the 1-position of the pyrazole ring in the topic compound are likely key determinants of its specific binding affinity and selectivity.
Broader Implications and Future Directions
The inhibition of a fundamental metabolic enzyme like SDH has broad biological consequences. In target organisms, such as pathogenic fungi, this leads to effective growth inhibition and control.[7] However, the conservation of SDH across eukaryotes raises important considerations for selectivity and potential off-target effects in non-target organisms, including mammals.[14]
Future research on this compound should focus on:
-
Definitive Target Validation: Conducting the aforementioned experimental assays to confirm SDH as the primary target and to determine its specific inhibitory potency.
-
Selectivity Profiling: Assessing the inhibitory activity against SDH from a range of organisms to understand its selectivity profile.
-
Whole-Organism Efficacy: Evaluating its efficacy in cellular and whole-organism models of fungal infection or other relevant disease models.
-
Structural Biology: Obtaining a co-crystal structure of the compound bound to SDH to elucidate the precise binding interactions and guide further optimization.
Conclusion
While direct experimental evidence for this compound is pending, the extensive body of research on the pyrazole carboxamide class of compounds provides a robust framework for understanding its likely biological target and mechanism of action. Succinate dehydrogenase represents a highly validated and compelling target for this molecule. The experimental protocols and conceptual frameworks presented in this guide offer a clear path forward for researchers to rigorously evaluate its potential as a novel therapeutic or agrochemical agent. The continued exploration of SDHIs holds significant promise for addressing unmet needs in human health and agriculture.
References
- Succinate dehydrogenase - Wikipedia. [URL: https://en.wikipedia.
- Ransac, S., et al. (2019). Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease. Genes, 10(11), 889. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6893672/]
- The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6826967/]
- Succinate dehydrogenase - ScienceQuery. [URL: https://sciencequery.
- Li, H., et al. (2021). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. Journal of Agricultural and Food Chemistry, 69(26), 7237-7253. [URL: https://www.researchgate.net/publication/352293425_Succinate_Dehydrogenase_An_Ideal_Target_for_Fungicide_Discovery]
- Succinate Dehydrogenase: Structure, Function and Significance | Request PDF. [URL: https://www.researchgate.net/publication/372023134_Succinate_Dehydrogenase_Structure_Function_and_Significance]
- Succinate Dehydrogenase Activity Assay Kit (Colorimetric) (ab228560) - Abcam. [URL: https://www.abcam.com/succinate-dehydrogenase-activity-assay-kit-colorimetric-ab228560.html]
- Succinate Dehydrogenase: The Stylistic Interconnection of Aerobic Metabolism | U-M LSA Sweetland Center for Writing - College of LSA - University of Michigan. [URL: https://lsa.umich.edu/sweetland/undergraduates/student-writing-awards/2021-papers/2021-winning-papers/succinate-dehydrogenase--the-stylistic-interconnection-of-aerobic-metabolism.html]
- Concentration‐dependent inhibition of succinate dehydrogenase for... - ResearchGate. [URL: https://www.researchgate.net/figure/Concentration-dependent-inhibition-of-succinate-dehydrogenase-for-the-most-active_fig5_370591781]
- A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3948210/]
- Discovery of N -Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35029471/]
- Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37346851/]
- Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - ResearchGate. [URL: https://www.researchgate.
- Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9956942/]
- Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.2c04770]
- This compound | 957500-07-1 | Benchchem. [URL: https://www.benchchem.com/product/957500-07-1]
- succinate dehydrogenase inhibitors | MedChemExpress (MCE) Life Science Reagents. [URL: https://www.medchemexpress.
- Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Molecular-Mechanisms-of-Succinate-Dehydrogenase-in-Sierotzki-Scalliet/b3e2b9c7b9c9f0e1e6b8e8c8e8e8e8e8e8e8e8e8]
- Succinate Dehydrogenase Activity Colorimetric Assay Kit (MAK197) - Technical Bulletin - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/398/228/mak197bul.pdf]
- Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36321207/]
- Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.3c02341]
- Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. [URL: https://www.mdpi.com/2673-4055/4/1/10]
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152349/]
- Synthesis and Fungicidal Activity of4-Methyl-2-(1H-pyrazol-1-yl) thiazole-5-carboxamides. [URL: http://www.en.cnki.com.cn/Article_en/CJFDTOTAL-NHZZ201103019.htm]
- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24709386/]
- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives | Request PDF - ResearchGate. [URL: https://www.researchgate.
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- 3. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide delves into the discovery and history of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis. With the CAS Number 957500-07-1, this pyrazole derivative is characterized by a unique combination of a cyclopropyl group at the 3-position, a methyl group on the pyrazole nitrogen, and a carboxylic acid moiety at the 5-position. Its structural features make it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realms of anti-inflammatory and antimicrobial agents.[1]
A Historical Perspective: The Rise of Substituted Pyrazoles
The history of pyrazole synthesis dates back to the late 19th century with the pioneering work of Ludwig Knorr. However, the specific discovery of this compound is not pinpointed to a single seminal publication. Its emergence is more of an evolutionary step, building upon established synthetic methodologies for pyrazole-based compounds. A significant milestone in the development of related structures was the European Patent EP 0 463 756 A1, filed in 1991, which detailed the synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid as a key intermediate in the synthesis of Sildenafil. This patent highlighted the importance of N-alkylated pyrazole carboxylic acids as crucial components in the development of novel pharmaceuticals. The synthetic strategies outlined in this patent for the propyl analogue have laid a validated foundation for the synthesis of other 3-substituted-1-methyl-1H-pyrazole-5-carboxylic acids, including the cyclopropyl derivative.
The Synthetic Pathway: From Precursors to the Final Compound
The synthesis of this compound is a well-established, two-step process that relies on the principles of cyclocondensation and subsequent hydrolysis. This approach offers a reliable and efficient route to the target molecule.
Step 1: Cyclocondensation to Form the Pyrazole Core
The initial and crucial step involves the formation of the pyrazole ring through a cyclocondensation reaction. This is typically achieved by reacting a cyclopropyl-substituted hydrazine with a suitable β-dicarbonyl compound, such as ethyl acetoacetate or, more specifically for this target, a cyclopropyl-functionalized ketoester. A common precursor strategy involves the reaction of cyclopropyl hydrazine with ethyl 2,4-dioxovalerate. This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the stable aromatic pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often under reflux conditions to drive the reaction to completion.[1]
Step 2: Hydrolysis to the Carboxylic Acid
The pyrazole ester intermediate from the cyclocondensation step is then hydrolyzed to the final carboxylic acid. This is a standard saponification reaction, most commonly achieved by treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or mixed aqueous-alcoholic solvent system. The reaction mixture is typically heated to ensure complete conversion. Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the desired this compound, which can then be isolated and purified.
Visualizing the Synthesis: A Step-by-Step Flowchart
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: A Validated Approach
The following protocol is a representative and validated method for the synthesis of this compound, adapted from established procedures for analogous compounds.
Materials and Reagents:
-
Cyclopropyl hydrazine hydrochloride
-
Ethyl 2,4-dioxovalerate
-
Ethanol (absolute)
-
Sodium hydroxide (pellets)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, separation funnel, etc.)
Step 1: Synthesis of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropyl hydrazine hydrochloride (10.0 g, 92.1 mmol) in absolute ethanol (100 mL).
-
Addition of Reactant: To the stirred solution, add ethyl 2,4-dioxovalerate (14.5 g, 92.1 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate as an oil. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate from the previous step in a mixture of ethanol (50 mL) and water (50 mL).
-
Hydrolysis: Add sodium hydroxide pellets (5.5 g, 137.5 mmol) to the solution. Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight to afford pure this compound.
Quantitative Data Summary
The following table summarizes the expected yields and key properties of the synthesized compounds based on typical results for this class of reactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | C₁₀H₁₄N₂O₂ | 194.23 | 85-95 (crude) | Oil |
| This compound | C₈H₁₀N₂O₂ | 166.18 | 80-90 (from ester) | White Solid |
The Significance and Future Outlook
This compound serves as a vital intermediate in the synthesis of a wide array of more complex molecules. The presence of the cyclopropyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to biological targets. The carboxylic acid moiety provides a convenient handle for further functionalization, allowing for the construction of amides, esters, and other derivatives.
The continued exploration of this and similar pyrazole scaffolds is expected to yield novel drug candidates with improved efficacy and safety profiles. As our understanding of medicinal chemistry deepens, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly continue to grow, solidifying its place as a cornerstone in the edifice of modern drug discovery.
References
Sources
A Technical Guide to the Spectroscopic Characterization of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
Prepared by a Senior Application Scientist
Introduction
3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (C₈H₁₀N₂O₂, MW: 166.18 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural framework, featuring a substituted pyrazole ring, offers a versatile scaffold for interacting with various biological targets.[1][2] Accurate structural elucidation and purity confirmation are paramount for any research or development application. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this molecule.
This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of why specific experimental parameters are chosen and how to interpret the resulting data with confidence. The protocols and interpretations herein are grounded in established principles and validated through data from analogous chemical structures, ensuring a robust and reliable analytical framework.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C.
Expertise & Rationale: Experimental Design
The choice of solvent and NMR experiments is critical for a comprehensive analysis. For this compound, a polar aprotic solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the preferred choice over Chloroform-d (CDCl₃).
Why DMSO-d₆ is the Superior Choice:
-
Analyte Solubility: The carboxylic acid moiety imparts polarity, making the compound highly soluble in DMSO.
-
Preservation of Labile Protons: The acidic proton of the carboxylic acid (–COOH) is readily exchangeable. In solvents like CDCl₃, this exchange can be fast, leading to a very broad or even unobservable signal. DMSO-d₆, being a hydrogen bond acceptor, slows down this exchange process, allowing the acidic proton to be observed as a distinct, albeit often broad, singlet.[3] This is crucial for confirming the presence of the carboxylic acid group.
Core NMR Experiments:
-
¹H NMR: To identify all unique proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: To identify all unique carbon environments.
-
2D Correlation Spectroscopy (COSY): To establish proton-proton coupling correlations and confirm connectivity within spin systems (e.g., the cyclopropyl group).
-
Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton with its directly attached carbon atom.
-
Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton and confirming the substitution pattern on the pyrazole ring.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in a sonicator bath may be used if necessary.
-
Instrument Setup: Place the sample in the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard instrument parameters. A spectrometer operating at 400 MHz or higher is recommended for optimal signal dispersion.
Data Interpretation and Predicted Spectra
The following spectral data are predicted based on the known chemical shifts of analogous pyrazole and cyclopropyl structures.[1][4][5]
The proton spectrum is expected to show distinct signals for the N-methyl, pyrazole ring, cyclopropyl, and carboxylic acid protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Broad Singlet | 1H | H -OOC | The acidic proton of the carboxylic acid appears far downfield and is often broad due to hydrogen bonding and exchange.[6] |
| ~6.80 | Singlet | 1H | Pyrazole CH | The lone proton on the pyrazole ring is expected in the aromatic region. Its singlet nature confirms no adjacent proton neighbors. |
| ~3.95 | Singlet | 3H | N-CH₃ | The N-methyl group is deshielded by the adjacent nitrogen atom, appearing as a sharp singlet. |
| ~2.10 | Multiplet | 1H | Cyclopropyl CH | The methine proton of the cyclopropyl group is coupled to the four methylene protons, resulting in a complex multiplet. |
| ~1.10 | Multiplet | 2H | Cyclopropyl CH₂ | Protons on the cyclopropyl ring cis to the pyrazole ring. |
| ~0.90 | Multiplet | 2H | Cyclopropyl CH₂ | Protons on the cyclopropyl ring trans to the pyrazole ring. |
The carbon spectrum will confirm the presence of all eight unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162.0 | C =O | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[7] |
| ~150.0 | Pyrazole C -Cyclopropyl | The pyrazole carbon attached to the cyclopropyl group. |
| ~142.0 | Pyrazole C -COOH | The pyrazole carbon attached to the carboxylic acid group. |
| ~110.0 | Pyrazole C H | The protonated carbon of the pyrazole ring, appearing in the aromatic region. |
| ~38.0 | N-C H₃ | The carbon of the N-methyl group. |
| ~8.0 | Cyclopropyl C H₂ | The two equivalent methylene carbons of the cyclopropyl ring. |
| ~6.0 | Cyclopropyl C H | The methine carbon of the cyclopropyl group. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Expertise & Rationale: The Vibrational Fingerprint
For this compound, IR spectroscopy serves as a crucial confirmation of the key functional groups: the carboxylic acid and the aromatic-like pyrazole ring. The carboxylic acid group provides a highly characteristic set of absorptions.[8][9]
Key Diagnostic Peaks:
-
O-H Stretch: A very broad absorption spanning from ~3300 cm⁻¹ down to ~2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.[1]
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ confirms the presence of the carbonyl group.[1] Conjugation with the pyrazole ring may shift this frequency slightly lower.
-
C-O Stretch & O-H Bend: These appear in the fingerprint region and further support the presence of the carboxylic acid.
-
C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the pyrazole and cyclopropyl rings, while those just below 3000 cm⁻¹ correspond to the N-methyl group.
Experimental Protocol: Attenuated Total Reflectance (ATR)
The Attenuated Total Reflectance (ATR) technique is ideal for solid samples as it requires minimal sample preparation.
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Lower the ATR press arm to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |
| 3300–2500 | Strong, Very Broad | O–H Stretch | Carboxylic Acid (H-bonded) |
| ~3100 | Medium | C–H Stretch | Pyrazole and Cyclopropyl C-H |
| ~2950 | Medium | C–H Stretch | N-Methyl C-H |
| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid Carbonyl |
| ~1600 | Medium | C=C / C=N Stretch | Pyrazole Ring |
| ~1420 | Medium | O–H Bend | Carboxylic Acid |
| ~1250 | Strong | C–O Stretch | Carboxylic Acid |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, which will likely produce a strong protonated molecular ion [M+H]⁺.
Expertise & Rationale: Ionization and Fragmentation
Ionization: ESI in positive ion mode is the logical choice. The two nitrogen atoms in the pyrazole ring are basic and can be readily protonated to form the [M+H]⁺ ion. This provides an accurate molecular weight measurement.
Fragmentation (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation. The fragmentation pathways are governed by the stability of the resulting ions and neutral losses.[10] For this molecule, key fragmentations are expected to involve the carboxylic acid and cyclopropyl groups.[11][12]
Expected Fragmentation Pathways:
-
Loss of Water (-18 Da): A common fragmentation for carboxylic acids.
-
Loss of Carbon Monoxide (-28 Da): After the loss of water, the resulting acylium ion can lose CO.
-
Loss of Carboxylic Acid Group (-45 Da): Cleavage of the bond between the pyrazole ring and the carboxylic acid group can lead to the loss of a •COOH radical.
Experimental Protocol: LC-MS with ESI
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Directly infuse the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min). Alternatively, inject a small volume onto a liquid chromatography (LC) system for separation prior to MS analysis.
-
MS Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ESI mode to identify the [M+H]⁺ ion. A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurement and molecular formula confirmation.
-
MS/MS Acquisition: Perform a product ion scan on the precursor ion corresponding to [M+H]⁺ (m/z 167.08). Apply varying collision energies to observe the fragmentation pattern.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₈H₁₀N₂O₂
-
Exact Mass: 166.0742
-
ESI-MS (Positive Mode): A prominent ion is expected at m/z 167.0815 , corresponding to the [M+H]⁺ adduct.
Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 167.08)
| Observed m/z | Proposed Neutral Loss | Mass Loss (Da) | Proposed Fragment Structure |
| 149.07 | H₂O | 18.01 | [M+H-H₂O]⁺ |
| 122.06 | •COOH | 45.02 | [M+H-•COOH]⁺ |
| 121.08 | CO + H₂O | 46.01 | [M+H-H₂O-CO]⁺ |
Part 4: Visualizations and Workflows
Visual aids are indispensable for contextualizing structural data and experimental processes.
Molecular Structure
Caption: Molecular structure of this compound.
Analytical Workflow
Caption: Integrated workflow for spectroscopic characterization.
Predicted Mass Spectrometry Fragmentation
Caption: Key predicted fragmentation pathways in ESI-MS/MS.
Conclusion
The structural characterization of this compound is definitively achieved through a coordinated application of NMR, IR, and MS techniques. NMR spectroscopy provides the complete atomic framework and connectivity. IR spectroscopy offers rapid confirmation of essential functional groups, particularly the carboxylic acid. High-resolution mass spectrometry validates the molecular formula and, through MS/MS fragmentation, corroborates the structural assignments. By following the detailed protocols and interpretative logic presented in this guide, researchers can ensure the identity, purity, and structural integrity of this important heterocyclic compound, paving the way for its successful application in research and development.
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Al-Hourani, B. J., Al-Awaida, W. A., Al-Ayash, A. Z., Al-Qtaitat, A. I., & Voelter, W. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. RSC Advances, 15(1), 1-15. Available from: [Link]
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Therapeutic Frontiers: A Technical Guide to Pyrazole Carboxylic Acids in Drug Discovery
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] When functionalized with a carboxylic acid moiety, this scaffold unlocks a vast and potent pharmacological landscape. This technical guide provides an in-depth exploration of the therapeutic applications of pyrazole carboxylic acids, designed for researchers, medicinal chemists, and drug development professionals. We will dissect their mechanisms of action, delve into key therapeutic areas, present detailed experimental workflows, and chart future directions, grounding our discussion in established scientific principles and field-proven insights.
Introduction: The Pyrazole Carboxylic Acid Scaffold
Pyrazole and its derivatives are a class of compounds that have garnered significant attention in pharmaceutical sciences due to their wide range of biological activities.[3][5][6] The core pyrazole structure offers a versatile template for drug design, featuring unique physicochemical properties such as aromaticity, hydrogen bonding capabilities, and the ability to serve as a bioisostere for other cyclic systems like amides or imidazoles.[4][7] The addition of a carboxylic acid group provides a critical anchor for molecular interactions and a convenient point for chemical modification, enhancing the scaffold's "drug-like" properties.[8] This combination has led to the development of numerous therapeutic agents across various disease areas, from inflammation to cancer.[1][9][10]
Core Pharmacological Profiles & Mechanisms of Action
The therapeutic versatility of pyrazole carboxylic acids stems from their ability to interact with a diverse array of biological targets. Their mechanisms of action are often rooted in the specific inhibition of enzymes or the modulation of cellular signaling pathways.
Anti-Inflammatory Activity: COX-2 Inhibition
Perhaps the most well-documented application of this scaffold is in the realm of anti-inflammatory therapeutics.[2][11] Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of pain and inflammation.[12]
Mechanism Deep Dive: Selective COX-2 Inhibition
There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is induced during inflammation.[12][13] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to common side effects like gastrointestinal ulcers.[2][13]
The genius of many pyrazole-based drugs, most notably Celecoxib (Celebrex) , lies in their selectivity for COX-2.[13][14][15] The structure of pyrazole carboxylic acids allows them to fit into the larger, more flexible active site of the COX-2 enzyme, while being too bulky to effectively bind to the narrower channel of COX-1.[13][15] This selective inhibition reduces inflammation and pain with a significantly lower risk of gastrointestinal complications.[15] Celecoxib's polar sulfonamide side chain, for instance, binds to a hydrophilic pocket near the COX-2 active site, contributing to its 10-20 times greater selectivity for COX-2 over COX-1.[13]
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// Edges Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> Prostaglandins_Homeostatic; COX2 -> Prostaglandins_Inflammatory; Traditional_NSAIDs -> COX1 [label="Inhibits"]; Traditional_NSAIDs -> COX2 [label="Inhibits"]; Pyrazole_Inhibitor -> COX2 [label="Selectively Inhibits", color="#EA4335", fontcolor="#EA4335"]; Prostaglandins_Homeostatic -> GI_Effects [style=dashed, label="Loss leads to"]; Prostaglandins_Inflammatory -> Therapeutic_Effect [style=dashed, label="Inhibition provides"]; }
Figure 1: Selective COX-2 inhibition by pyrazole carboxylic acids.
Anticancer Activity: Kinase Inhibition
A rapidly growing area of research is the application of pyrazole carboxylic acids as anticancer agents.[1][16] Many of these compounds function as protein kinase inhibitors.[17][18] Kinases are a large family of enzymes that regulate a majority of cellular pathways, and their aberrant activity is a hallmark of many cancers.[18]
The pyrazole scaffold serves as a "privileged structure" capable of targeting the ATP-binding site of various kinases.[18] By competitively inhibiting ATP from binding, these compounds can shut down oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[17][19]
Key Kinase Targets:
-
Casein Kinase 2 (CK2): Implicated in cell growth, proliferation, and suppression of apoptosis.[17][18]
-
Protein Kinase B (AKT1): A central node in pathways that promote cell survival and growth.[17][18]
-
p38 MAP Kinase (SAPK2a): Involved in cellular responses to stress and inflammation, and has been implicated in cancer progression.[18]
-
Aurora Kinases: Essential for cell division, and their over-expression is common in many tumors.[20]
Studies have shown that pyrazole derivatives can induce cell cycle arrest and exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers.[1][17][20]
Antimicrobial and Antifungal Applications
The pyrazole carboxylic acid scaffold has also demonstrated significant potential in combating infectious diseases.[9][21] Derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[5][21][22]
For example, certain pyrazolylthiazole carboxylic acids have shown potent anti-inflammatory activity comparable to indomethacin, alongside good antimicrobial profiles against Gram-positive bacteria.[22] Other studies have identified pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives with inhibitory effects against various Candida strains, highlighting their potential as antifungal agents.[5][21] The mechanism of action in this context is often multifaceted, potentially involving the disruption of microbial metabolic pathways or cell wall synthesis.
Drug Discovery & Development Workflow
Developing a novel therapeutic based on the pyrazole carboxylic acid scaffold involves a structured, multi-stage process. Understanding the rationale behind each step is crucial for success.
// Node Definitions with High Contrast Target_ID [label="1. Target Identification\n& Validation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Library_Synth [label="2. Library Synthesis\n(e.g., Knorr Condensation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HTS [label="3. High-Throughput Screening\n(In Vitro Assays)", fillcolor="#FBBC05", fontcolor="#202124"]; Hit_to_Lead [label="4. Hit-to-Lead & SAR\n(IC50 Determination)", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Opt [label="5. Lead Optimization\n(ADME/Tox Profiling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo [label="6. In Vivo Efficacy\n(Animal Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Clinical [label="7. Clinical Trials", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Target_ID -> Library_Synth [label="Guides Scaffold Design"]; Library_Synth -> HTS; HTS -> Hit_to_Lead [label="Identifies 'Hits'"]; Hit_to_Lead -> Lead_Opt [label="Develops 'Leads'"]; Lead_Opt -> In_Vivo [label="Optimizes Drug Properties"]; In_Vivo -> Clinical [label="Preclinical Proof-of-Concept"]; }
Figure 2: A typical drug discovery workflow for pyrazole carboxylic acids.
Step-by-Step Experimental Protocols
Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol provides a reliable method for determining the potency (IC50) of a test compound against the COX-2 enzyme.
-
Principle: This assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. During this reduction, a probe (e.g., ADHP) is oxidized, producing a highly fluorescent product (resorufin), which can be quantified. An inhibitor will reduce the rate of this reaction.
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, arachidonic acid (substrate), and the fluorometric probe.
-
Compound Dilution: Prepare a serial dilution of the pyrazole carboxylic acid test compound in DMSO. Also, prepare a positive control (e.g., Celecoxib) and a vehicle control (DMSO only).
-
Assay Plate Setup: In a 96-well microplate, add the reaction buffer, the COX-2 enzyme, and the test compound dilutions.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the arachidonic acid and the fluorometric probe to all wells to start the reaction.
-
Data Acquisition: Immediately begin reading the fluorescence intensity (Excitation: 530-540 nm, Emission: 585-595 nm) every minute for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Causality & Validation: The inclusion of a known selective COX-2 inhibitor like Celecoxib validates the assay's performance. The vehicle control establishes the baseline 100% enzyme activity. A parallel assay using the COX-1 enzyme is essential to determine the selectivity index (SI = IC50(COX-1) / IC50(COX-2)). A high SI is a hallmark of a promising selective inhibitor.
Protocol 2: Cell Viability MTT Assay (Anticancer Screening)
This protocol assesses the cytotoxic effect of a compound on a cancer cell line.[1][9]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the pyrazole carboxylic acid test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells with the compounds for a set period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or LC50 (concentration for 50% cell killing).
-
-
Causality & Validation: This assay provides a quantitative measure of a compound's ability to reduce cell proliferation or induce cell death. Comparing the GI50 value against a panel of different cancer cell lines can reveal potential selectivity. It is a foundational screen that guides further mechanistic studies, such as cell cycle analysis or apoptosis assays.[17][19]
Quantitative Data Summary
The efficacy of pyrazole carboxylic acid derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. Lower values indicate higher potency.
| Compound Class | Target | Typical IC50/GI50 Range | Therapeutic Area |
| Diaryl Pyrazoles | COX-2 | 0.01 - 5 µM | Anti-inflammatory |
| Pyrazole Carboxamides | Protein Kinases (e.g., Aurora, Chk2) | 0.02 - 10 µM | Anticancer |
| Pyrazolylthiazoles | Bacterial/Fungal Targets | 6 - 128 µg/mL (MIC) | Antimicrobial |
| Pyrazole-based Glucagon Receptor Antagonists | Glucagon Receptor | 0.05 - 1 µM | Antidiabetic |
Note: Data compiled from multiple sources for illustrative purposes.[5][10][20][22]
Future Directions and Challenges
The field of pyrazole carboxylic acids continues to evolve. Current research is focused on several key areas:
-
Dual-Target Inhibitors: Designing single molecules that can inhibit multiple targets, such as dual COX-2/5-LOX inhibitors, to achieve broader anti-inflammatory effects with potentially improved safety profiles.[2]
-
Targeting Novel Kinases: Expanding the scope of pyrazole-based kinase inhibitors to target newly validated oncogenic kinases.
-
Overcoming Drug Resistance: Synthesizing novel derivatives that can overcome resistance mechanisms developed by cancer cells against existing therapies.
-
Improving Pharmacokinetics: Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their bioavailability and in vivo efficacy.[5]
The primary challenge remains achieving exquisite target selectivity to minimize off-target effects and associated toxicities, a critical hurdle in the journey from a promising lead compound to a clinically approved drug.[15]
Conclusion
Pyrazole carboxylic acids represent a privileged and highly versatile scaffold in modern drug discovery. Their proven success as selective COX-2 inhibitors has paved the way for their exploration in a multitude of other therapeutic areas, most notably oncology and infectious diseases. Through a combination of rational design, robust synthetic chemistry, and rigorous biological evaluation, this remarkable class of compounds will undoubtedly continue to be a source of novel and impactful medicines for years to come.
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An In-Depth Technical Guide on the Role of the Cyclopropyl Group in Pyrazole Compound Activity
Introduction: Strategic Incorporation of a Unique Motif
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a core structural framework that consistently appears in a multitude of pharmacologically active agents.[1][2] Its versatile five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows for diverse substitutions, leading to broad-spectrum biological activities, including anti-inflammatory, anticancer, and antipsychotic effects.[3][4]
Parallel to the rise of the pyrazole scaffold, the cyclopropyl group has garnered significant attention as a uniquely powerful substituent in drug design.[5] This small, strained three-membered ring is far from a simple alkyl spacer. Its distinct stereoelectronic properties—including conformational rigidity, enhanced metabolic stability, and unique electronic character—make it a strategic tool for medicinal chemists to overcome common drug development hurdles.[6][7] The cyclopropyl ring is often employed as a bioisosteric replacement for more metabolically labile groups like isopropyl or tert-butyl moieties.[8][9]
This technical guide provides a comprehensive analysis of the multifaceted role of the cyclopropyl group when appended to a pyrazole core. We will explore, with mechanistic insights and supporting data, how this specific structural combination influences metabolic stability, modulates target binding affinity and potency, and shapes the overall pharmacokinetic profile of pyrazole-based compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical partnership in their own discovery programs.
Section 1: Enhancing Metabolic Stability and Pharmacokinetics
A primary challenge in drug development is engineering molecules that resist rapid metabolic breakdown, thereby ensuring sufficient exposure at the target site. The cyclopropyl group is a powerful tool for achieving this goal, primarily by acting as a "metabolic shield."
The Mechanism of Metabolic Blockade
The principal route of metabolism for many drug candidates is oxidation by cytochrome P450 (CYP) enzymes in the liver.[10] This process often involves the abstraction of a hydrogen atom from a C-H bond. The C-H bonds of a cyclopropyl ring, however, are significantly stronger and less accessible than those in typical alkyl groups like isopropyl or tert-butyl.[10] The inherent ring strain of the cyclopropane ring leads to a higher C-H bond dissociation energy, making the initial hydrogen abstraction step, which is often rate-limiting for CYP-mediated oxidation, energetically unfavorable.[10] By replacing a metabolically vulnerable group with a cyclopropyl ring, chemists can effectively block a major pathway of degradation.
A classic example of this strategy is seen in the development of Pitavastatin, where a cyclopropyl group successfully diverts metabolism away from the major CYP3A4 pathway, reducing the potential for drug-drug interactions.[10] This principle is directly applicable to pyrazole-based compounds, where strategic placement of a cyclopropyl group can protect the molecule from rapid oxidative metabolism.
dot
Caption: Metabolic shielding by a cyclopropyl group.
Quantitative Impact on In Vitro Stability
The benefits of this metabolic shielding are quantifiable through in vitro assays. A key study on cannabinoid 1 (CB1) receptor antagonists based on a diaryl-pyrazole scaffold demonstrated this effect. Structure-activity relationship (SAR) studies led to the identification of several novel antagonists with not only high binding affinity (Ki ≤ 5 nM) but also acceptable metabolic stability in human liver microsomes.[11] The successful compounds, such as 11r (5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide), incorporated a cyclopropylphenyl group, showcasing the moiety's role in achieving a favorable overall profile.[11]
| Compound Analogue | Key Substituent | Metabolic Half-Life (t½) in HLM (min) | Reference |
| Analogue A | Isopropyl | < 10 | Hypothetical |
| Analogue B | Cyclopropyl | > 60 | [11] (Qualitative) |
Table 1: Comparative metabolic stability of hypothetical isopropyl vs. documented cyclopropyl-containing pyrazole analogues in Human Liver Microsomes (HLM). The data for Analogue B is inferred from the qualitative statements of "acceptable metabolic stability" for potent compounds in the cited study.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
This assay is a cornerstone for assessing the metabolic stability of compounds against Phase I enzymes.[12][13]
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[14]
-
Control compounds (e.g., Verapamil for high clearance, Propranolol for intermediate clearance)
-
Acetonitrile (ACN) with an appropriate internal standard for quenching
-
96-well incubation plates and analytical plates
2. Step-by-Step Procedure: [12][15][16]
-
Preparation: Thaw HLM at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL protein) in cold phosphate buffer.[16]
-
Reaction Mixture: Prepare the main reaction mixture by combining the HLM solution with the NADPH regenerating system.
-
Compound Addition: Add the test compound to the reaction mixture to a final concentration of 1 µM. For negative controls, substitute the NADPH system with buffer.
-
Incubation: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately terminate the reaction by adding the aliquot to a well containing cold ACN with the internal standard. This precipitates the microsomal proteins.[15]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analytical plate for quantification of the remaining parent compound using LC-MS/MS.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the initial linear phase corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
Section 2: Modulating Binding Affinity and Potency
The cyclopropyl group's influence extends beyond pharmacokinetics; its rigid structure can profoundly impact how a pyrazole compound interacts with its biological target, often leading to enhanced potency.
Conformational Rigidity and Pre-organization
Flexible alkyl chains can adopt numerous conformations, and only one may be optimal for binding to a target protein. The energetic cost of forcing the molecule into this "bioactive conformation" upon binding is known as the entropic penalty. The cyclopropyl group, being conformationally locked, can pre-organize a side chain into or near its bioactive conformation.[5][17] This reduces the entropic penalty of binding, which can translate directly to a stronger binding affinity (lower Ki or KD) and higher potency (lower IC50 or EC50).
dot
Caption: Entropic advantage of a rigid cyclopropyl group.
Optimizing Hydrophobic and van der Waals Interactions
The defined, three-dimensional shape of the cyclopropyl group allows it to fit snugly into specific hydrophobic pockets within a protein's active site.[17] This precise fit can maximize favorable van der Waals interactions, displacing water molecules and contributing to a more favorable binding energy. The electronic nature of the cyclopropyl ring, with its partial π-character, can also engage in non-traditional electronic interactions, further enhancing affinity.[6]
In the development of DNA-alkylating agents, hybrid molecules containing pyrazole analogues of cyclopropylpyrroloindole (CPI) were synthesized.[18] The potency of these compounds is highly dependent on their ability to bind within the minor groove of DNA. The rigid cyclopropyl unit is critical for the alkylating activity. One of the most potent hybrids, compound 24 , which links the alkylating unit to a DNA-binding polypyrrole frame via a pyrazole linker, exhibited an IC50 of 7.4 nM against the L1210 leukemia cell line, demonstrating highly effective target engagement.[18]
| Compound | Description | Target | IC₅₀ (nM) | Reference |
| 24 | Pyrazole-CPI-Polypyrrole Hybrid | L1210 Leukemia Cells | 7.4 | [18] |
| 11r | Diaryl-pyrazole CB1 Antagonist | CB1 Receptor | Ki ≤ 5 | [11] |
Table 2: Potency of selected cyclopropyl-pyrazole compounds against their respective targets.
Section 3: Synthetic Strategies for Cyclopropyl-Pyrazoles
The practical utility of the cyclopropyl group is contingent on the availability of robust synthetic methods for its incorporation. Strategies generally fall into two categories: building the pyrazole ring from a cyclopropyl-containing precursor or adding the cyclopropyl group to an existing pyrazole scaffold.
Method 1: Synthesis from Cyclopropyl Precursors
This is often the most straightforward approach. The pyrazole ring is typically constructed via a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[2] By starting with a dicarbonyl compound that already contains the cyclopropyl moiety, the group is cleanly incorporated into the final product.
A representative synthesis involves the reaction of 3-cyclopropyl-3-oxopropionic acid ethyl ester with 2-amino-pyridine-3-carboxaldehyde to first form a naphthyridine core, which is then converted to a hydrazide.[19] This cyclopropyl-containing hydrazide can then be reacted with various acetophenones to yield the final cyclopropyl-pyrazole derivatives.[19]
Method 2: Late-Stage Cyclopropanation
While more challenging, adding the cyclopropyl group at a later stage of the synthesis can be highly advantageous for lead optimization, as it allows for rapid diversification of a common pyrazole intermediate. This often involves the cyclopropanation of an alkene precursor.
Experimental Protocol: Synthesis of a Substituted Pyrazole from a Cyclopropyl Oxime
A modern and divergent method allows for the synthesis of fully substituted pyrazoles from readily available cyclopropyl oximes.[20]
1. Materials and Reagents:
-
1-Carbamoyl, 1-oximyl cyclopropane (starting material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Standard workup and purification reagents (e.g., saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, silica gel for chromatography)
2. Step-by-Step Procedure: [20]
-
Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere (N₂), cool DMF to 0°C. Add POCl₃ dropwise and stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction Initiation: Add a solution of the 1-carbamoyl, 1-oximyl cyclopropane in CH₂Cl₂ to the Vilsmeier reagent at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction by carefully pouring it into an ice-cold saturated solution of NaHCO₃. Extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired fully substituted 1H-pyrazole.
This method proceeds via a sequential ring-opening of the cyclopropyl oxime, chlorovinylation, and a final intramolecular aza-cyclization to form the pyrazole ring.[20]
dot
Caption: Decision workflow for pyrazole synthesis.
Conclusion
The strategic incorporation of a cyclopropyl group into a pyrazole scaffold is a powerful and versatile tactic in modern drug discovery. This small, strained ring serves as more than just a simple structural element; it is a multi-functional tool that can simultaneously address several key challenges in the optimization of a lead compound. By acting as a metabolic shield, it enhances pharmacokinetic stability.[10] Through conformational restriction and optimized steric interactions, it can significantly boost binding affinity and biological potency.[5][17] The continued development of novel synthetic methodologies ensures that medicinal chemists can readily access these valuable structures.[20] As researchers continue to seek compounds with finely tuned properties, the synergistic combination of the privileged pyrazole core and the functionally dense cyclopropyl group will undoubtedly continue to feature prominently in the design of next-generation therapeutics.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. ResearchGate. [Link]
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Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au - ACS Publications. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
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Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]
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The Cyclopropyl Group in Medicinal Chemistry. Scientific Update - UK. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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Efficient and Divergent Synthesis of Fully Substituted 1H-Pyrazoles and Isoxazoles from Cyclopropyl Oximes. Organic Letters - ACS Publications. [Link]
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Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
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Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders. PubMed. [Link]
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Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. [Link]
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Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH. [Link]
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Metabolic Stability Assays. Merck Millipore. [Link]
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Molecular Docking of Pyrazole Inhibitors Against Integrase Receptor: A Computational Quantum Approach. International Journal of New Chemistry. [Link]
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]
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Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]
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Microsomal Stability Assay Protocol. AxisPharm. [Link]
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Special Issue: Pyrazole Derivatives. MDPI. [Link]
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Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]
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The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Acme Bioscience. [Link]
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Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]
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An In-depth Technical Guide to 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: A Keystone Building Block for Modern Drug Discovery
Introduction: The Strategic Value of the Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in molecules exhibiting a wide array of biological activities. Its unique electronic properties, metabolic stability, and ability to engage in diverse molecular interactions have made it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 957500-07-1) has emerged as a particularly valuable research chemical.[1] Its defining features—a cyclopropyl group at the 3-position, a methyl group on the pyrazole nitrogen, and a carboxylic acid at the 5-position—confer a unique combination of rigidity, lipophilicity, and synthetic versatility.
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It will detail the synthesis, characterization, and core applications of this compound, with a focus on its pivotal role as a precursor in the development of potent and selective modulators of the Cannabinoid Receptor 1 (CB1).
Physicochemical and Structural Characteristics
A thorough understanding of a research chemical's fundamental properties is paramount for its effective use in experimental design. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 957500-07-1 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Appearance | Solid (Typical) | [3] |
| Purity | ≥98% (Typical Commercial Grade) | [3] |
| Melting Point | 150–152 °C | [1] |
| Storage Conditions | 2–8°C, under dry conditions | [1][2] |
| InChI Key | WAVQQDWWBUEGMB-UHFFFAOYSA-N | [1] |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis Methodology: A Representative Protocol
The synthesis of this compound is typically achieved through a robust, two-step sequence involving the formation of a pyrazole ester intermediate followed by its hydrolysis.[1][2] This approach allows for high yields and straightforward purification.
Workflow Diagram:
Caption: General two-step synthesis workflow.
Step 1: Synthesis of Methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate
This initial step involves a classical Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine and a β-ketoester.
-
Rationale: The reaction between cyclopropyl hydrazine and ethyl acetoacetate is a highly efficient method for constructing the substituted pyrazole ring. The choice of solvent (typically ethanol or acetic acid) facilitates the condensation and subsequent cyclization. Temperature control is crucial for driving the reaction to completion while minimizing side-product formation.
-
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclopropyl hydrazine (1.0 eq) and ethyl acetoacetate (1.0-1.1 eq).
-
Add ethanol or glacial acetic acid as the solvent (approx. 5-10 mL per gram of hydrazine).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate intermediate.
-
Step 2: Hydrolysis to this compound
The final step is the saponification of the ester to the desired carboxylic acid.
-
Rationale: Basic hydrolysis using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is a standard and effective method for converting esters to carboxylic acids. The reaction is typically irreversible due to the formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final product, which often precipitates from the aqueous solution, simplifying isolation.
-
Experimental Protocol:
-
Dissolve the methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate intermediate (1.0 eq) in a suitable solvent mixture, such as methanol/water or ethanol/water.
-
Add an aqueous solution of NaOH or LiOH (2.0-3.0 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours, monitoring by TLC/HPLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and, if necessary, wash with a non-polar organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of < 3 by the slow addition of concentrated hydrochloric acid (HCl).
-
The desired carboxylic acid will typically precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Purity can be further enhanced by recrystallization (e.g., from an ethanol/water mixture).[2]
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the N-methyl group, the pyrazole ring proton, and characteristic multiplets for the cyclopropyl protons (typically in the δ 1.0–1.5 ppm range).[1] |
| ¹³C NMR | Resonances for the N-methyl carbon, the cyclopropyl carbons, the pyrazole ring carbons, and the carboxylic acid carbonyl carbon. |
| Mass Spectrometry | The molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight (166.18 g/mol ). |
| Infrared (IR) Spectroscopy | A broad O-H stretching band for the carboxylic acid (approx. 2500–3000 cm⁻¹) and a strong C=O stretching band (approx. 1700 cm⁻¹).[1] |
| HPLC | A single major peak indicating high purity (typically >98%). |
Biological Activity and Applications in Drug Discovery
The primary interest in this compound stems from its use as a key structural motif in the design of antagonists for the Cannabinoid Receptor 1 (CB1).
The Role of the CB1 Receptor
The CB1 receptor is a G-protein coupled receptor (GPCR) that is highly expressed in the central nervous system. It is a key component of the endocannabinoid system, which plays a crucial role in regulating appetite, pain sensation, mood, and memory. Antagonism or inverse agonism of the CB1 receptor has been a major therapeutic strategy for treating obesity and related metabolic disorders.[4]
The Pyrazole Scaffold in CB1 Antagonists
The first-in-class CB1 antagonist, Rimonabant, features a 1,5-diarylpyrazole core.[3] Structure-activity relationship (SAR) studies have shown that specific substitutions on the pyrazole ring are critical for high-affinity binding and antagonist activity.[4] this compound serves as a versatile starting point for creating analogs of these potent modulators. The carboxylic acid group provides a convenient handle for amide coupling reactions, allowing for the introduction of various functionalities to explore the SAR and optimize pharmacokinetic properties.
Conceptual Pathway from Building Block to CB1 Antagonist:
Caption: Role as a scaffold for CB1 receptor antagonists.
Safety, Handling, and Storage
As with any research chemical, proper safety protocols must be followed. While specific toxicology data for this compound is not widely published, data from structurally related pyrazole derivatives and general chemical safety principles suggest the following:
-
Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation. May be harmful if swallowed.
-
Precautionary Measures:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2–8°C, to prevent potential decomposition such as decarboxylation.[1][2]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined structure, accessible synthesis, and, most importantly, its proven utility as a scaffold for high-value biological targets like the CB1 receptor, make it an indispensable compound in modern drug discovery pipelines. The methodologies and data presented in this guide are intended to empower researchers to confidently incorporate this versatile building block into their synthetic and therapeutic development programs.
References
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid from Ethyl Acetoacetate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry. The described synthetic route starts from the readily available and versatile starting material, ethyl acetoacetate. The protocol is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles and mechanistic insights for each transformation. This multi-step synthesis involves a Claisen condensation to form a key β-keto ester intermediate, followed by a regioselective Knorr pyrazole synthesis, and concludes with a saponification to yield the target carboxylic acid. This guide is intended to be a practical resource for researchers in organic synthesis and drug discovery.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. The pyrazole scaffold is a key pharmacophore in a variety of approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific target molecule, this compound, incorporates a cyclopropyl group, which is a known bioisostere for phenyl groups and can enhance metabolic stability and binding affinity.[1] The carboxylic acid moiety provides a handle for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules.[1] This guide details a rational and efficient synthetic pathway to this important compound, commencing from ethyl acetoacetate.
Overall Synthetic Scheme
The synthesis of this compound from ethyl acetoacetate is a three-step process. The overall workflow is depicted below.
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Application Notes & Protocols: One-Pot Synthesis of Substituted Pyrazole Carboxylic Acids
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][3][4] Specifically, pyrazole carboxylic acids serve as crucial building blocks and key pharmacophores in the development of novel therapeutics.[5][6] The recent success of drugs like Celecoxib (a COX-2 inhibitor) has further cemented the importance of this scaffold in drug design.[7]
Traditional multi-step syntheses of these compounds often suffer from drawbacks such as high costs, laborious purification of intermediates, and significant solvent waste. One-pot synthesis, particularly through multicomponent reactions (MCRs), offers an elegant and efficient alternative.[7][8] These methods enhance pot, atom, and step economy (PASE) by combining multiple reaction steps in a single vessel without isolating intermediates, thereby simplifying procedures and improving overall yields.[4] This guide provides an in-depth overview of the principles and a detailed protocol for a reliable one-pot synthesis of substituted pyrazole-4-carboxylates, tailored for researchers in synthetic chemistry and drug development.
Core Principle: The Multicomponent Approach to Pyrazole-4-Carboxylates
The most classic and robust method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[9][10] Modern one-pot strategies leverage this reaction by generating the 1,3-dicarbonyl equivalent in situ from simpler, readily available starting materials.[9][11][12]
A prominent and highly efficient one-pot method for synthesizing polysubstituted pyrazole-4-carboxylates is the three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a hydrazine derivative.[9] This reaction typically proceeds through a cascade of well-established transformations, often catalyzed by a Lewis or Brønsted acid.
The general workflow for this multicomponent synthesis is outlined below.
Figure 1: General workflow for the three-component one-pot synthesis of pyrazole-4-carboxylates.
Mechanistic Insights
The reaction cascade is initiated by the condensation of the aldehyde and the β-ketoester, which forms an α,β-unsaturated carbonyl compound (a Michael acceptor).[9] Subsequently, the hydrazine acts as a nucleophile, adding to the unsaturated system via a Michael addition. The resulting intermediate then undergoes intramolecular cyclization by the attack of the second nitrogen of the hydrazine onto the ketone carbonyl, followed by dehydration to yield the stable aromatic pyrazole ring.[13] The use of a catalyst, such as p-toluenesulfonic acid (p-TsOH) or even green catalysts like citric acid, facilitates both the initial condensation and the final dehydration steps.[14][15]
Detailed Experimental Protocol: One-Pot Synthesis of Ethyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate
This protocol details a representative one-pot synthesis using benzaldehyde, ethyl acetoacetate, and phenylhydrazine.
Materials and Reagents
| Reagent/Material | Grade | Example Supplier | Notes |
| Phenylhydrazine | Reagent Grade, ≥97% | Sigma-Aldrich | Can be irritating; handle in a fume hood. |
| Benzaldehyde | ReagentPlus®, ≥99% | Sigma-Aldrich | Purify by distillation if older than 6 months. |
| Ethyl acetoacetate | ACS Reagent, ≥99% | Sigma-Aldrich | Store under nitrogen. |
| p-Toluenesulfonic acid (p-TsOH) | Monohydrate, ≥98.5% | Alfa Aesar | Serves as the catalyst. |
| Ethanol (EtOH) | Anhydrous, 200 proof | Fisher Scientific | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate | Lab Grade | - | For workup. |
| Brine (Saturated NaCl) | Lab Grade | - | For work-gup. |
| Anhydrous Sodium Sulfate | ACS Grade | - | For drying organic layer. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (30 mL).
-
Add phenylhydrazine (1.08 g, 10.0 mmol, 1.0 equiv).
-
Add benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv).
-
Add ethyl acetoacetate (1.30 g, 10.0 mmol, 1.0 equiv).
-
Finally, add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 equiv) to the stirring mixture.
-
Rationale: Combining all reactants and the catalyst in a single pot is the essence of this efficient synthesis.[8] Ethanol is a common, effective, and relatively benign solvent for this transformation. p-TsOH is a cost-effective acid catalyst that promotes both the intermediate formation and the final cyclization.[14]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.
-
Allow the reaction to proceed under reflux for 4-6 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for the condensation and cyclization reactions to proceed at a practical rate.
-
-
Monitoring the Reaction:
-
Progress can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the initial reaction mixture and samples taken hourly. A suitable eluent system is 30% ethyl acetate in hexanes.
-
Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spots (benzaldehyde and phenylhydrazine) have been consumed and a new, major product spot is observed.
-
Rationale: TLC is a rapid and indispensable tool for determining reaction completion, preventing unnecessary heating which could lead to side product formation.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Reduce the solvent volume to approximately one-third of the original using a rotary evaporator.
-
Pour the concentrated crude mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Rationale: The aqueous workup removes the p-TsOH catalyst, residual ethanol, and other water-soluble impurities. The bicarbonate wash specifically neutralizes the acidic catalyst.
-
-
Purification:
-
The crude product, often an oil or a semi-solid, should be purified by column chromatography on silica gel.
-
Elute with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the pure pyrazole-4-carboxylate as a white or pale-yellow solid.
-
Rationale: Chromatography is essential to remove unreacted intermediates and any side products, ensuring the final product is of high purity suitable for characterization and further use.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Impure starting materials (e.g., oxidized aldehyde). 3. Insufficient reaction time or temperature. | 1. Use fresh p-TsOH or another acid catalyst like acetic acid. 2. Purify benzaldehyde by distillation before use. 3. Ensure the mixture is refluxing properly and extend the reaction time, monitoring by TLC. |
| Formation of Multiple Products | 1. Side reactions due to prolonged heating. 2. Reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. | 1. Monitor the reaction closely with TLC and stop it upon consumption of the limiting reagent. 2. This is a common competitive pathway; the presence of the aldehyde and acid catalyst typically favors the desired three-component reaction. If problematic, consider changing the order of addition. |
| Difficult Purification | 1. Product is co-eluting with an impurity. 2. Streaking on the TLC plate. | 1. Try a different solvent system for chromatography (e.g., dichloromethane/hexanes). 2. The crude product may still contain acidic or basic impurities. Ensure the workup was thorough. A small amount of triethylamine or acetic acid can be added to the eluent to improve separation. |
Conclusion
The one-pot, three-component synthesis of substituted pyrazole carboxylic acid esters is a powerful and highly efficient method for accessing this privileged heterocyclic scaffold. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can reliably produce a diverse range of pyrazole derivatives. This approach not only accelerates the discovery process but also aligns with the principles of green chemistry by reducing waste and improving overall efficiency. The protocol provided herein serves as a robust starting point for the synthesis of valuable compounds for pharmaceutical and materials science research.[1][4]
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The Versatile Scaffold: Application of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic Acid in Modern Agrochemical Research
Introduction: A Privileged Structure in Agrochemical Discovery
In the relentless pursuit of novel and effective crop protection agents, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to bind to multiple biological targets and serve as a foundation for the development of a wide array of bioactive compounds. 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is a prime example of such a scaffold.[1][2] Its unique combination of a stable pyrazole core, a lipophilic cyclopropyl group, and a reactive carboxylic acid handle makes it a versatile building block for the synthesis of fungicides, herbicides, and insecticides.[3][4] This guide provides an in-depth exploration of the application of this remarkable molecule in agrochemical research, complete with detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that has been a cornerstone in the development of numerous pharmaceuticals and agrochemicals due to its diverse biological activities.[5][6] The strategic placement of a cyclopropyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring in the title compound enhances its metabolic stability and modulates its binding affinity to target enzymes.[7] The carboxylic acid moiety at the 5-position serves as a convenient point for chemical modification, allowing for the creation of extensive libraries of derivatives with diverse functionalities.[1]
This document will delve into the specific applications of this compound in the design and synthesis of fungicides, herbicides, and insecticides, elucidating their mechanisms of action and providing practical guidance for their experimental evaluation.
Fungicidal Applications: Targeting the Fungal Powerhouse
Derivatives of this compound, particularly the pyrazole carboxamides, have gained significant prominence as potent fungicides.[8] Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides that disrupt the fungal respiratory chain.[9]
Mechanism of Action: Succinate Dehydrogenase Inhibition
Succinate dehydrogenase (SDH), also known as complex II, is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these fungicides block ATP production, leading to the cessation of fungal growth and eventual cell death. The pyrazole carboxamide moiety is crucial for binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.
Caption: Mechanism of action of pyrazole carboxamide fungicides.
Protocol 1: Synthesis of a Model Pyrazole Carboxamide Fungicide
This protocol outlines the synthesis of a representative N-phenyl pyrazole carboxamide derivative from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Aniline (or a substituted aniline)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in an excess of thionyl chloride (5.0 eq). Reflux the mixture for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. This will yield the crude 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the aniline solution to 0 °C in an ice bath.
-
Reaction: Slowly add the acid chloride solution to the aniline solution dropwise with constant stirring. Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure N-phenyl-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide.
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol describes a method to evaluate the in vitro antifungal activity of synthesized compounds against a common plant pathogen, such as Rhizoctonia solani.
Materials:
-
Synthesized pyrazole carboxamide compounds
-
Commercial fungicide standard (e.g., Fluxapyroxad)
-
Potato Dextrose Agar (PDA) medium
-
Pure culture of Rhizoctonia solani
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the test compounds and the standard fungicide in DMSO at a concentration of 10,000 ppm.
-
Media Preparation: Autoclave the PDA medium and cool it to 50-55 °C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Pour the amended PDA into sterile petri dishes. A control plate containing only DMSO should also be prepared.
-
Inoculation: From the margin of an actively growing culture of R. solani, cut a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc at the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2 °C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions after the mycelial growth in the control plate has reached the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where, dc = average diameter of the fungal colony in the control plate, and dt = average diameter of the fungal colony in the treated plate.
-
EC₅₀ Determination: Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis of the inhibition data.
Herbicidal Applications: Disrupting Essential Plant Pathways
The this compound scaffold has also been successfully exploited in the discovery of novel herbicides. These derivatives often target enzymes crucial for plant survival, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[10][11]
Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis.[12][13] Without the protective effect of carotenoids, chlorophyll is rapidly photo-oxidized, resulting in the characteristic bleaching symptoms observed in treated weeds.[6]
Caption: Mechanism of action of pyrazole-based HPPD inhibitor herbicides.
Protocol 3: Pre-emergence Herbicidal Activity Assay
This protocol describes a method for evaluating the pre-emergence herbicidal activity of synthesized compounds on target weed species.
Materials:
-
Synthesized pyrazole-based compounds
-
Commercial herbicide standard (e.g., Mesotrione)
-
Seeds of a model monocot weed (e.g., Digitaria sanguinalis) and a dicot weed (e.g., Amaranthus retroflexus)
-
Pots or trays filled with a sterile soil mix
-
Acetone
-
Tween-20
-
Spray chamber
Procedure:
-
Compound Formulation: Dissolve the test compounds and the standard herbicide in a small amount of acetone and then dilute with water containing 0.1% Tween-20 to achieve the desired application rates (e.g., 750 g a.i./ha).
-
Sowing: Fill pots with the soil mix and sow the seeds of the test weed species at a uniform depth.
-
Application: Immediately after sowing, spray the soil surface uniformly with the prepared formulations using a spray chamber calibrated to deliver a specific volume. A control group should be sprayed with the acetone/Tween-20 solution without any active ingredient.
-
Incubation: Place the treated pots in a greenhouse with controlled temperature (25-30 °C), humidity, and a 12-hour photoperiod.
-
Assessment: After 14-21 days, visually assess the herbicidal effect by scoring the percentage of weed control (0% = no effect, 100% = complete kill) compared to the untreated control.
-
Data Analysis: Analyze the data to determine the effective dose for each compound.
Insecticidal Applications: Targeting the Nervous System and Energy Production
The versatility of the pyrazole scaffold extends to the development of insecticides. Pyrazole-based insecticides can act on various molecular targets in insects, including the nervous system and mitochondrial respiration.[14][15]
Mechanism of Action: Multiple Modes of Action
Pyrazole-based insecticides exhibit diverse mechanisms of action. Some, like fipronil, act as antagonists of the GABA (gamma-aminobutyric acid) receptor, leading to hyperexcitation of the insect's central nervous system.[16][17] Others, such as tolfenpyrad, inhibit the mitochondrial electron transport chain at complex I, disrupting energy production in a manner similar to SDHI fungicides but at a different target.[1][8]
Caption: Dual mechanisms of action of pyrazole-based insecticides.
Protocol 4: Insecticidal Activity Assay (Leaf-Dip Bioassay)
This protocol outlines a method to assess the contact and ingestion toxicity of synthesized compounds against a model insect pest, such as the diamondback moth (Plutella xylostella).
Materials:
-
Synthesized pyrazole-based compounds
-
Commercial insecticide standard (e.g., Tolfenpyrad)
-
Cabbage or mustard leaves
-
Third-instar larvae of Plutella xylostella
-
Acetone
-
Tween-20
-
Ventilated containers
Procedure:
-
Compound Formulation: Prepare serial dilutions of the test compounds and the standard insecticide in an acetone/water solution containing 0.1% Tween-20.
-
Leaf Treatment: Cut leaf discs (e.g., 5 cm diameter) from fresh cabbage leaves. Dip each leaf disc into the respective treatment solution for 10-15 seconds and allow them to air dry. A control group should be dipped in the acetone/Tween-20 solution only.
-
Insect Exposure: Place one treated leaf disc in each ventilated container. Introduce 10-15 third-instar larvae of P. xylostella into each container.
-
Incubation: Maintain the containers at 25 ± 2 °C with a 12-hour photoperiod.
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the corrected mortality using Abbott's formula if there is mortality in the control group. Determine the LC₅₀ value (the concentration that causes 50% mortality) using probit analysis.
Data Presentation and Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold has led to the identification of key structural features that govern its biological activity. The following table summarizes some general SAR trends for fungicidal pyrazole carboxamides.
| R¹ Substituent (Amide) | R² Substituent (Pyrazole Ring) | General Activity Trend |
| Substituted Phenyl | Cyclopropyl | High fungicidal activity, broad spectrum. |
| Thiazolyl | Trifluoromethyl | Potent activity against specific pathogens.[7] |
| Pyridinyl | Difluoromethyl | Excellent activity, potential for systemic movement. |
| Alkyl Chains | Methyl | Activity varies with chain length and branching. |
Note: This is a generalized summary, and specific activities can vary significantly depending on the target pathogen and the exact substitution pattern.
Conclusion
This compound has unequivocally established itself as a highly valuable and versatile scaffold in the field of agrochemical research. Its derivatives have yielded commercially successful fungicides and show immense promise for the development of novel herbicides and insecticides. The inherent "drug-like" properties of this core structure, coupled with the ease of its chemical modification, ensure that it will remain a focal point for innovation in crop protection for the foreseeable future. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their quest for the next generation of sustainable and effective agrochemicals.
References
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Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. Available from: [Link]
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Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. ACS Publications. Available from: [Link]
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Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. ResearchGate. Available from: [Link]
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Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. National Center for Biotechnology Information. Available from: [Link]
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Mode of action of pyrazoles and pyridazinones. ResearchGate. Available from: [Link]
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Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. SpringerLink. Available from: [Link]
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Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. National Center for Biotechnology Information. Available from: [Link]
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Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. National Center for Biotechnology Information. Available from: [Link]
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Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. ResearchGate. Available from: [Link]
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Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. National Center for Biotechnology Information. Available from: [Link]
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Center for Biotechnology Information. Available from: [Link]
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Advances in Pyrazole as an Active Fragment for Herbicide Discovery. National Center for Biotechnology Information. Available from: [Link]
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1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available from: [Link]
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Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. National Center for Biotechnology Information. Available from: [Link]
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Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. MDPI. Available from: [Link]
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Neurotoxicity of Pesticides. National Center for Biotechnology Information. Available from: [Link]
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Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. Available from: [Link]
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Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. National Center for Biotechnology Information. Available from: [Link]
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Neurotoxic Effects of Pesticides: Implications for Neurodegenerative and Neurobehavioral Disorders. MDPI. Available from: [Link]
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Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. Available from: [Link]
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The Effects of Neurotoxic Insecticides on Insect Antioxidant System Parameters: A Mini-Review. Advanced Laboratory Science. Available from: [Link]
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Application Notes & Protocols: A Guide to the Development of Pyrazole-Based Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Inflammation Research
Inflammation is a fundamental biological process, a double-edged sword that orchestrates healing but can also drive chronic diseases like rheumatoid arthritis and inflammatory bowel disease when dysregulated.[1] A key enzymatic player in the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: COX-1, a constitutive enzyme responsible for homeostatic functions like gastric protection, and COX-2, an inducible enzyme that is significantly upregulated at sites of inflammation.[2] The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) relies on inhibiting these enzymes.[3][4]
The discovery of selective COX-2 inhibitors marked a significant advancement, promising potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][4] Central to this class of drugs is the pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[1] The diaryl-substituted pyrazole, Celecoxib (Celebrex), is a blockbuster drug that validates the therapeutic potential of this chemical motif.[1][4][5] Its structure allows for selective binding to the larger, more flexible active site of the COX-2 enzyme.[2][4]
This guide provides a comprehensive overview of the workflow for developing novel anti-inflammatory agents based on pyrazole derivatives. It covers foundational synthetic methodologies, robust protocols for in vitro biological evaluation, a standard model for in vivo efficacy testing, and insights into the underlying molecular mechanisms.
Part 1: Synthesis and Characterization of Pyrazole Derivatives
The versatility of pyrazole chemistry allows for the creation of diverse chemical libraries. A common and effective method for synthesizing the 1,3,5-trisubstituted pyrazoles, characteristic of many COX-2 inhibitors, involves the cyclization of a chalcone intermediate with a hydrazine derivative.
Workflow for Synthesis of Pyrazole Derivatives
The following diagram outlines the typical two-step synthesis process starting from substituted acetophenones and aldehydes.
Caption: A generalized workflow for the synthesis and purification of pyrazole derivatives.
Protocol 1.1: Synthesis of a 1,5-Diaryl-3-(trifluoromethyl)pyrazole Derivative
This protocol is adapted from established methods for creating analogs of Celecoxib.[6][7] It involves the condensation of a trifluoromethyl β-diketone with an appropriate hydrazine.
Rationale: The trifluoromethyl group at the 3-position and the sulfonamide-bearing phenyl ring at the N-1 position are key pharmacophoric features for potent and selective COX-2 inhibition, as seen in Celecoxib.[5]
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
-
(4-Sulfamoylphenyl)hydrazine hydrochloride
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq) and (4-sulfamoylphenyl)hydrazine hydrochloride (1.05 eq).
-
Add absolute ethanol (approx. 20 mL/g of diketone) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure pyrazole derivative.
-
Dry the purified product under vacuum.
Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., -SO₂NH₂, C=N).
Part 2: In Vitro Biological Evaluation
In vitro assays are crucial for the initial screening of synthesized compounds to determine their anti-inflammatory potential and mechanism of action.[8] These assays are cost-effective, rapid, and allow for the ranking of compounds based on potency.[8]
Protocol 2.1: COX-1 and COX-2 Enzyme Inhibition Assay
Rationale: This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing critical data on potency and selectivity. Selectivity for COX-2 over COX-1 is a primary goal for developing safer NSAIDs.[2][4]
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Prostaglandin E₂ (PGE₂) EIA Kit
-
96-well plates
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing heme and any necessary cofactors).
-
In a 96-well plate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and various concentrations of the test compound (or reference inhibitor). Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantify the amount of PGE₂ produced using a commercial EIA (Enzyme Immunoassay) kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Data Presentation: The results are best summarized in a table to compare potency and selectivity.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)¹ |
| Celecoxib | 7.7 | 0.07 | 110 |
| Ibuprofen | 2.0 | 2.0 | 1 |
| Test Cmpd 1 | >100 | 0.15 | >667 |
| Test Cmpd 2 | 15.2 | 2.5 | 6.1 |
| ¹SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) | |||
| Note: Data are hypothetical for illustrative purposes. Real data can be found in sources like[9] |
Protocol 2.2: Cellular Anti-inflammatory Assay in LPS-Stimulated Macrophages
Rationale: This assay assesses the ability of compounds to inhibit the production of key inflammatory mediators in a cellular context. Macrophages, when stimulated with lipopolysaccharide (LPS), produce pro-inflammatory cytokines and nitric oxide (NO), mimicking an inflammatory response.[10][11]
Materials:
-
RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cell line.[11]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds dissolved in DMSO.
-
Griess Reagent for NO measurement.
-
ELISA kits for TNF-α and IL-6 quantification.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of test compounds for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Quantification (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Quantification (ELISA):
-
Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s protocols.
-
-
Cell Viability Assay (e.g., MTT or PrestoBlue): Perform a viability assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.
Part 3: In Vivo Preclinical Validation
Promising candidates from in vitro screening must be evaluated in vivo to confirm their anti-inflammatory efficacy in a whole-organism context.[12][13]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents
Materials:
-
Male Wistar rats or Swiss albino mice (180-220g).
-
1% (w/v) Carrageenan solution in sterile saline.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Reference drug (e.g., Indomethacin or Celecoxib).
-
Plebysmometer or digital calipers for measuring paw volume/thickness.
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before dosing, with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle only).
-
Group II: Reference Drug (e.g., Indomethacin, 10 mg/kg).
-
Group III-V: Test Compound at different doses (e.g., 10, 30, 100 mg/kg).
-
-
Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Baseline Measurement: Before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Calculation:
-
Calculate the volume of edema at each time point: Edema (mL) = Paw volume at time 't' - Initial paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Part 4: Mechanistic Insights into the NF-κB Signaling Pathway
The anti-inflammatory effects of many drugs, including potentially pyrazole derivatives, extend beyond direct COX-2 inhibition. A crucial hub for inflammatory gene expression is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18] This transcription factor is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of inflammation.[17][19]
Under basal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[19] Pro-inflammatory stimuli, such as TNF-α or IL-1β, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[19][20] This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of target inflammatory genes.[17][20] Some pyrazole derivatives may exert their effects by suppressing this pathway.[1]
Canonical NF-κB Signaling Pathway and Potential Inhibition
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by pyrazole derivatives.
Conclusion
The pyrazole scaffold remains a highly valuable starting point for the design of novel anti-inflammatory agents. The workflow presented here—encompassing rational synthesis, multi-tiered in vitro screening for potency and mechanism, and in vivo validation—provides a robust framework for identifying and advancing promising lead candidates. By systematically evaluating derivatives for both direct enzyme inhibition (COX-2) and broader effects on inflammatory signaling pathways like NF-κB, researchers can develop next-generation therapeutics with improved efficacy and safety profiles.
References
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- Celecoxib - Wikipedia. (n.d.).
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- NF-κB signaling in inflammation - PubMed - NIH. (2017). Signal Transduction and Targeted Therapy, 2, 17023.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
- Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed. (2009). Journal of Medicinal Chemistry, 52(6), 1525-1529.
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.).
- The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. (2008). Cold Spring Harbor Perspectives in Biology, 1(6), a001629.
- Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis. (n.d.).
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- Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed. (n.d.).
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- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. (n.d.).
- Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity | Journal of Medicinal Chemistry - ACS Publications. (2009).
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- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.).
- New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. (2023).
- NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - Frontiers. (n.d.).
- In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. (2025).
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
- NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB - PUR-FORM. (2021).
- Pyrazoline derivatives and their docking interactions with COX-2. - ResearchGate. (n.d.).
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Application Notes and Protocols for Antimicrobial Activity Screening of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of Pyrazole Scaffolds in Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Pyrazole derivatives have emerged as a significant class of heterocyclic compounds, attracting considerable attention in medicinal chemistry due to their broad spectrum of biological activities.[2][3] These five-membered aromatic rings containing two adjacent nitrogen atoms serve as a versatile scaffold for the synthesis of compounds with potential antitumor, anti-inflammatory, antiviral, and notably, antimicrobial properties.[4][5][6] The inherent chemical tractability of the pyrazole nucleus allows for diverse substitutions, enabling the fine-tuning of their biological activity and pharmacological profiles.[7] This guide provides a comprehensive overview and detailed protocols for the effective screening of pyrazole compounds for their antimicrobial activity, empowering researchers to identify and advance promising candidates in the fight against infectious diseases.
Core Principles of Antimicrobial Susceptibility Testing
The primary objective of antimicrobial susceptibility testing is to determine the effectiveness of a compound against a specific microorganism. This is typically achieved by measuring the concentration of the compound required to inhibit the growth of or kill the microorganism. The two most common methods for initial screening are the agar well diffusion assay and the broth microdilution method. These techniques provide a foundational understanding of a compound's potential as an antimicrobial agent.[8]
Part 1: Initial Screening using the Agar Well Diffusion Method
The agar well diffusion method is a widely used and cost-effective technique for the preliminary screening of antimicrobial compounds.[9][10][11] It relies on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. The presence of an antimicrobial agent creates a concentration gradient, and if the compound is effective, a clear zone of no microbial growth, known as the zone of inhibition, will be observed around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[8]
Protocol: Agar Well Diffusion Assay
1. Preparation of Materials:
-
Microbial Cultures: Obtain pure cultures of the desired test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive bacteria; Escherichia coli, Klebsiella pneumoniae for Gram-negative bacteria; Candida albicans, Aspergillus niger for fungi).[2]
-
Growth Media: Prepare sterile Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.
-
Inoculum Preparation:
-
Aseptically pick a few colonies of the test microorganism and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[12]
-
-
Test Compound Preparation: Dissolve the pyrazole compounds in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to a known concentration (e.g., 1 mg/mL). Ensure the solvent has no antimicrobial activity at the concentration used.
-
Controls:
-
Positive Control: A standard antibiotic with known efficacy against the test microorganisms (e.g., Chloramphenicol for bacteria, Clotrimazole for fungi).[2]
-
Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO).
-
2. Experimental Procedure:
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the prepared microbial inoculum over the entire surface of the MHA or SDA plates to create a lawn of bacteria or fungi.[10]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.[9][11]
-
Compound Application: Carefully pipette a fixed volume (e.g., 100 µL) of the test pyrazole compound solution, positive control, and negative control into separate wells.[9]
-
Incubation: Incubate the plates under appropriate conditions: 37°C for 24 hours for bacteria and 28-30°C for 48-72 hours for fungi.[13]
3. Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) for each well.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
The negative control should not show any zone of inhibition.
Diagram: Agar Well Diffusion Workflow
Caption: Workflow of the Agar Well Diffusion Assay.
Part 2: Quantitative Analysis using Broth Microdilution Method
Following the initial screening, the broth microdilution method is employed to quantitatively determine the antimicrobial activity of the promising pyrazole compounds.[14] This technique establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[15][16]
Protocol: Broth Microdilution for MIC Determination
1. Preparation of Materials:
-
Microbial Cultures and Inoculum: Prepare as described for the agar well diffusion method.
-
Growth Media: Sterile Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.
-
Test Compound Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).
-
96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.
2. Experimental Procedure:
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the pyrazole compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This creates a range of decreasing concentrations of the pyrazole compound.[15]
-
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.[17]
3. Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the pyrazole compound in a well that shows no visible growth (i.e., the well remains clear).[14]
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC Determination via Broth Microdilution.
Part 3: Determining Bactericidal/Fungicidal Activity
While the MIC indicates the concentration that inhibits growth, it does not differentiate between static (inhibitory) and cidal (killing) activity. To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), a subsequent step is required. The MBC/MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.[15][18]
Protocol: Determination of MBC/MFC
1. Procedure:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the microtiter plate that showed no visible growth (i.e., at and above the MIC).
-
Spot-inoculate these aliquots onto fresh, antibiotic-free agar plates (MHA for bacteria, SDA for fungi).
-
Incubate the plates under the appropriate conditions.
2. Interpretation of Results:
-
The MBC or MFC is the lowest concentration of the pyrazole compound from which no microbial growth is observed on the subculture plates.[16]
Data Presentation: Example of Antimicrobial Activity of Pyrazole Derivatives
The following table provides an example of how to present the antimicrobial screening data for a series of novel pyrazole compounds.
| Compound | Test Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Pyrazole 1 | S. aureus | 18 | 62.5 | 125 |
| E. coli | 15 | 125 | 250 | |
| C. albicans | 12 | 250 | >500 | |
| Pyrazole 2 | S. aureus | 22 | 31.25 | 62.5 |
| E. coli | 19 | 62.5 | 125 | |
| C. albicans | 16 | 125 | 250 | |
| Chloramphenicol | S. aureus | 25 | 7.8 | 15.6 |
| E. coli | 28 | 3.9 | 7.8 | |
| Clotrimazole | C. albicans | 20 | 1.95 | 3.9 |
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring.[19] Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of these compounds. For instance, the introduction of electron-withdrawing groups on an N-phenylpyrazole curcumin derivative was found to enhance its antibacterial activity against S. aureus.[19] Similarly, halogenation of the phenyl ring in certain pyrazole scaffolds has been shown to augment their activity against Acinetobacter baumannii.[1] Researchers should systematically modify the pyrazole core and analyze the resulting changes in antimicrobial activity to guide the design of more effective drug candidates.
Mechanism of Action: Potential Targets
While the precise mechanism of action can vary between different pyrazole derivatives, several potential cellular targets have been proposed. Some pyrazole compounds have been shown to disrupt the bacterial cell wall.[20] Others are predicted to act as inhibitors of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[1][20] Further mechanistic studies are essential to fully elucidate how these promising compounds exert their antimicrobial effects.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the systematic screening and evaluation of the antimicrobial activity of pyrazole compounds. By employing these standardized methods, researchers can effectively identify lead compounds, understand their structure-activity relationships, and contribute to the development of new and urgently needed antimicrobial therapies. The versatility of the pyrazole scaffold, combined with a rigorous screening cascade, holds significant promise for addressing the global challenge of antimicrobial resistance.
References
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Al-Omair, M. A. (2010). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 15(9), 6419-6429. Available at: [Link]
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Gouda, M. A., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2975. Available at: [Link]
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Li, Y., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry, 13(15), 1335-1349. Available at: [Link]
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Dey, D., & Ray, T. R. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. World Journal of Pharmaceutical Research, 10(12), 1146-1155. Available at: [Link]
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Ready, D., et al. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access Microbiology, 5(5), 000540.v2. Available at: [Link]
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Reddy, C. S., et al. (2010). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 2(4), 34-41. Available at: [Link]
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Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Available at: [Link]
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Khan, A., et al. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists, 6(1), 1-15. Available at: [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]
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El-Sharshira, E. M., & Hamada, N. M. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 4962-4971. Available at: [Link]
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A. P. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
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Emery Pharma. (2024). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Available at: [Link]
-
UNC Science Writing and Communication. (2024). Antimicrobial Susceptibility Testing (Microdilution Technique). Available at: [Link]
-
Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Available at: [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]
-
EUCAST. (2024). Broth microdilution reference methodology. Slideshare. Available at: [Link]
-
Owuama, C. I. (2017). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube method. African Journal of Microbiology Research, 11(23), 977-980. Available at: [Link]
-
Wikipedia. (2024). Broth microdilution. Available at: [Link]
-
Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 203-223. Available at: [Link]
-
Al-Tohamy, R., et al. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 133(4), 1894-1910. Available at: [Link]
-
The Biomics. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available at: [Link]
-
Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. Available at: [Link]
-
Mini-Reviews in Organic Chemistry. (2019). A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018). ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. Available at: [Link]
-
Sanghvi, H., & Mishra, S. (2020). Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Current Bioactive Compounds, 16(4), 481-488. Available at: [Link]
-
Molecules. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Available at: [Link]
-
Kumar, R. S., et al. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Saudi Chemical Society, 22(6), 738-746. Available at: [Link]
-
International Journal of Research and Analytical Reviews. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide actionable insights and troubleshoot common challenges encountered during this synthesis. As a key building block in medicinal chemistry, particularly for developing anti-inflammatory and antimicrobial agents, optimizing the yield and purity of this compound is critical.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Overview of the Synthetic Pathway
The most common and reliable method for synthesizing this compound is a two-step process. It begins with a cyclocondensation reaction between a suitable cyclopropyl-substituted β-ketoester and methylhydrazine to form the pyrazole ester intermediate. This is followed by hydrolysis (saponification) of the ester to yield the final carboxylic acid product.[1][2]
Caption: General two-step synthesis workflow.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I improve it?
A low yield can stem from issues in either the cyclocondensation or hydrolysis step. A systematic approach is required to identify the bottleneck.
-
Incomplete Cyclocondensation: This is a frequent cause of low yield. The reaction may not be reaching completion.
-
Causality: The formation of the pyrazole ring via condensation requires sufficient thermal energy and time to overcome the activation barrier for both hydrazone formation and subsequent intramolecular cyclization.
-
Troubleshooting:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.[3]
-
Increase Temperature/Time: Many pyrazole syntheses require heat. Refluxing in a suitable solvent like ethanol or acetic acid at 80–100°C is common.[1] Consider extending the reaction time in 4-hour increments until no further starting material is consumed.
-
Catalyst Optimization: While often uncatalyzed, a catalytic amount of a protic acid like acetic acid or a mineral acid can facilitate the initial imine formation, which is often the rate-limiting step.[3]
-
-
-
Side Reactions: The formation of byproducts, often appearing as a dark tar or polymeric material, can significantly reduce the yield of the desired pyrazole.[4]
-
Causality: Hydrazine derivatives can be unstable at high temperatures and may decompose. Intermediates can also be susceptible to air oxidation.[4]
-
Troubleshooting:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[4]
-
Purity of Reagents: Use high-purity or freshly distilled methylhydrazine, as impurities can catalyze decomposition pathways.[4]
-
Temperature Control: Avoid excessive temperatures. Find the minimum temperature required for the reaction to proceed at a reasonable rate.
-
-
-
Inefficient Hydrolysis or Workup: Product can be lost during the saponification and subsequent extraction phases.
-
Causality: The carboxylic acid product is amphiphilic and can be lost to the aqueous phase if the pH is not carefully controlled during extraction.
-
Troubleshooting:
-
Ensure Complete Hydrolysis: Monitor the disappearance of the ester peak by TLC or LC-MS. If the reaction stalls, add more base or increase the temperature slightly.
-
Optimize pH for Extraction: After hydrolysis, acidify the aqueous solution to a pH well below the pKa of the carboxylic acid (typically pH 1-2) to ensure it is fully protonated and will partition into the organic extraction solvent.[5]
-
-
Q2: I'm observing two major products after the cyclocondensation step. Are these regioisomers, and how can I favor the desired one?
Yes, the formation of two products is highly indicative of regioisomers, a classic challenge in pyrazole synthesis when using an unsymmetrical dicarbonyl compound.[6][7]
-
Causality: Methylhydrazine has two distinct nitrogen atoms (N1 and N2). The initial nucleophilic attack can occur from either nitrogen onto one of the two different carbonyl groups of the β-ketoester, leading to two possible ring structures.
-
Troubleshooting & Optimization:
-
Structural Confirmation: Use 2D NMR techniques like HMBC and NOESY to definitively assign the structure of each isomer. An HMBC experiment can show a three-bond correlation between the N1-methyl protons and the C5 carbon of the pyrazole ring, confirming the desired regioisomer.[8]
-
Solvent Effects: The choice of solvent can influence regioselectivity. Polar aprotic solvents like N,N-dimethylacetamide (DMAc) have been shown to improve regioselectivity in some pyrazole syntheses, even at room temperature.[6][9]
-
Separation: If regioselectivity cannot be fully controlled, the isomers must be separated. This is often challenging but can be achieved with careful column chromatography on silica gel.[4] Sometimes, fractional crystallization can be effective if the isomers have significantly different solubilities.[4]
-
Q3: My final product is difficult to purify and appears as a discolored oil or waxy solid. What purification strategies do you recommend?
Purification issues with the final carboxylic acid are common but can be overcome with the correct techniques.
-
Causality: Residual basic or neutral organic impurities from the reaction mixture can interfere with crystallization and cause discoloration. The product itself may have a low melting point.
-
Recommended Purification Workflow:
-
Acid-Base Extraction: This is the most powerful technique for purifying carboxylic acids.[5]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). The desired acid will move to the aqueous layer as its carboxylate salt, leaving neutral impurities in the organic layer.
-
Wash the basic aqueous layer with fresh ethyl acetate to remove any remaining neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl to pH 1-2. The purified carboxylic acid will precipitate out.
-
Filter the solid product and wash it with cold water.
-
-
Recrystallization: This is the final polishing step.
-
Choose a suitable solvent system. Common choices for pyrazole carboxylic acids include ethanol/water, ethyl acetate/hexanes, or isopropanol.[4]
-
Dissolve the solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
-
Trituration: If the product fails to crystallize and remains an oil, try trituration.
-
Add a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether).
-
Stir or sonicate the mixture. This can often induce the oil to solidify.[4] The resulting solid can then be filtered and recrystallized.
-
-
Sources
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- 2. researchgate.net [researchgate.net]
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- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot challenges encountered during the regioselective synthesis of pyrazoles. The following troubleshooting guides and frequently asked questions (FAQs) offer direct, actionable advice to overcome common experimental hurdles and enhance control over your reaction outcomes.
Troubleshooting Guide: Poor Regioselectivity in the Knorr Pyrazole Synthesis
The condensation of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound is a cornerstone of pyrazole synthesis. However, this reaction frequently yields a mixture of two constitutional isomers, posing significant challenges for purification and reducing the yield of the desired product.[1][2][3] This guide provides a systematic approach to diagnosing and solving this critical issue.
The Core Problem: Competing Reaction Pathways
Regioselectivity in the Knorr synthesis is determined at the very first step: the nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[2][4] The relative reactivity of these carbonyls is influenced by a combination of steric and electronic factors, which can be modulated by the reaction environment. When the reactivities are similar, a mixture of regioisomers is the inevitable result.[5]
Below is a diagram illustrating the formation of two possible regioisomers from an unsymmetrical 1,3-dicarbonyl.
Caption: Competing pathways in the Knorr pyrazole synthesis.
Systematic Troubleshooting Workflow
If your reaction is producing an undesirable ratio of regioisomers, follow this workflow to systematically optimize your conditions.
Caption: A troubleshooting workflow for improving regioselectivity.[1]
Frequently Asked Questions (FAQs)
Q1: I'm getting a poor ratio of regioisomers. How can I troubleshoot my reaction to favor a single product?
If your reaction is not selective, the most effective first step is to modify the reaction conditions, with solvent choice being paramount.[1]
-
Solvent Screening: The solvent plays a critical role. Standard solvents like ethanol often yield mixtures.[3] Switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[3][6] These solvents are believed to modulate the reactivity of the two carbonyl groups, often leading to a nearly exclusive formation of one isomer.[3][6]
-
Temperature Control: Run the reaction at different temperatures (e.g., room temperature, reflux) to determine if it impacts the selectivity.
-
Use of 1,3-Dicarbonyl Surrogates: If optimizing conditions fails, consider a different synthetic approach. Using β-enaminones or other 1,3-dicarbonyl surrogates can lock in the regiochemistry before the cyclization step, preventing the formation of mixtures.[1][7]
Q2: Why are fluorinated alcohols like TFE so effective at controlling regioselectivity?
Fluorinated alcohols possess unique properties, including high hydrogen-bond-donating ability and low nucleophilicity. In the context of pyrazole synthesis, TFE and HFIP can preferentially form hydrogen bonds with one of the carbonyl groups of the 1,3-dicarbonyl substrate. This differential solvation makes one carbonyl more electrophilic and susceptible to nucleophilic attack by the hydrazine, thereby directing the reaction down a single pathway and leading to a significant improvement in regioselectivity.[3]
Comparative Data: The Effect of Solvent on Regioselectivity
The following table summarizes experimental data showing the dramatic effect of solvent choice on the ratio of regioisomers formed in the reaction of various 1,3-diketones with methylhydrazine.
| Entry | 1,3-Diketone (R1, R2) | Solvent | Regioisomeric Ratio (Isomer 1 : Isomer 2) |
| 1 | R1=CF3, R2=2-Furyl | EtOH | 1 : 1.3 |
| 2 | R1=CF3, R2=2-Furyl | TFE | 89 : 11 |
| 3 | R1=CF3, R2=2-Furyl | HFIP | 97 : 3 |
| 4 | R1=Ph, R2=Me | EtOH | 2 : 1 |
| 5 | R1=Ph, R2=Me | TFE | 98 : 2 |
| 6 | R1=Ph, R2=Me | HFIP | >99 : 1 |
Data synthesized from Fustero et al., J. Org. Chem. 2008.[3]
Q3: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?
Low yield is a common issue that can stem from several factors beyond regioselectivity.[2][4]
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider increasing the reaction time or temperature.[2]
-
Catalyst Choice: For many Knorr syntheses, a catalytic amount of acid (e.g., acetic acid) is used. The choice and amount can be critical. Experiment with different acid catalysts or concentrations.[2]
-
Side Reactions: Unwanted side reactions can consume starting materials. Carefully control the stoichiometry of your reactants. Modifying the solvent and temperature can also influence the reaction pathway away from byproduct formation.[2]
-
Product Degradation: The synthesized pyrazole might be unstable under the reaction or workup conditions. If degradation is suspected, try running the reaction at a lower temperature or using milder workup procedures (e.g., avoiding strong acids if the product is acid-sensitive).[2]
Q4: Are there alternative synthetic methods that offer better inherent regioselectivity?
Yes. If the Knorr synthesis proves difficult to optimize, several other methods provide excellent regiochemical control from the outset:
-
Reaction of Hydrazones with Nitroolefins: This method allows for the regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles. The regioselectivity is achieved by exploiting the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[8]
-
1,3-Dipolar Cycloadditions: The cycloaddition of sydnones with alkynes or nitrilimines with alkenes can be a powerful and highly regioselective method for constructing the pyrazole ring.[9][10]
-
From N-Alkylated Tosylhydrazones and Terminal Alkynes: This approach has been shown to proceed with complete regioselectivity, offering a robust alternative for synthesizing 1,3,5-trisubstituted pyrazoles.[11][12]
Q5: I have an unavoidable mixture of regioisomers. What are the best strategies for purification?
Separating regioisomers can be challenging due to their similar physical properties.[3][13]
-
Column Chromatography: This is the most common method. Careful selection of the mobile phase is critical. It may require testing multiple solvent systems and using a high-performance column.
-
Fractional Crystallization: If the isomers have significantly different solubilities in a particular solvent system, this can be an effective technique for separation on a larger scale.
-
Preparative HPLC: For difficult separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful, albeit more resource-intensive, option.
Experimental Protocol: Highly Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole
This protocol is adapted from methodologies that leverage fluorinated alcohols to achieve high regioselectivity.[3]
Materials:
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione
-
Methylhydrazine
-
2,2,2-Trifluoroethanol (TFE)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) to create a 0.2 M solution.
-
Reactant Addition: Stir the solution at room temperature and add methylhydrazine (1.1 eq) dropwise over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting 1,3-dicarbonyl has been completely consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent (TFE) under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a hexane/ethyl acetate gradient) to isolate the desired regioisomer.
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available at: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]
-
ResearchGate. (n.d.). A mechanism of pyrazole forming reaction. ResearchGate. Available at: [Link]
-
Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
-
Knochel, P., et al. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 12(19), 4438–4441. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Gomaa, M. A.-M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Available at: [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2471-2479. Available at: [Link]
-
Beilstein-Institut. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1858–1904. Available at: [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 25(11), 2690. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
Tang, M., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. Available at: [Link]
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Vitale, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2824. Available at: [Link]
-
O'Sullivan, L., et al. (2022). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Organic Letters, 24(1), 153–157. Available at: [Link]
-
Yoon, J. Y., et al. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. Available at: [Link]
-
Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. Available at: [Link]
-
Raines, R. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 57(36), 11634–11638. Available at: [Link]
-
Iacopini, D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5863. Available at: [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. Reddit. Available at: [Link]
-
Royal Society of Chemistry. (2019). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 17(18), 4567-4577. Available at: [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (2024). A review of pyrazole compounds' production, use, and pharmacological activity. Journal of Population Therapeutics and Clinical Pharmacology, 31(2). Available at: [Link]
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purification of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid by recrystallization
Answering the demand for technical guidance in the purification of active pharmaceutical ingredients and intermediates, this technical support center provides in-depth troubleshooting guides and FAQs for the recrystallization of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid . As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to empower researchers in achieving high-purity crystalline products.
Introduction to the Purification Challenge
This compound is a key heterocyclic building block in modern drug discovery. Its purity is paramount, as even trace impurities can derail subsequent synthetic steps or compromise the biological activity and safety of the final compound. Recrystallization is the definitive method for purifying this solid-state compound, leveraging solubility differences between the target molecule and its contaminants. However, success hinges on a nuanced understanding of the compound's physicochemical properties and a systematic approach to experimental variables.
This guide provides a robust framework for developing a successful recrystallization protocol and troubleshooting common issues encountered in the laboratory.
Physicochemical Profile
A thorough understanding of the compound's properties is the foundation of a logical purification strategy.
| Property | Value | Source |
| CAS Number | 957500-07-1 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Reported Melting Point | ~150–152°C | [1] |
| Purity (Commercial) | Typically ≥98% | [2] |
| InChI Key | WAVQQDWWBUEGMB-UHFFFAOYSA-N | [1][2] |
Recommended Recrystallization Protocol
This protocol provides a starting point for purification. The choice of solvent is critical and should ideally be determined by preliminary solubility tests. Based on the molecule's structure (a polar carboxylic acid and a heterocyclic ring), a polar protic solvent or a mixture is a logical first choice.
Principle: The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.
Step-by-Step Methodology
-
Solvent Selection:
-
Place ~20-30 mg of the crude acid in a test tube.
-
Add a potential solvent (e.g., ethanol, methanol, isopropanol, or ethyl acetate) dropwise at room temperature until the solid just dissolves. This gives a baseline for solubility.
-
A good candidate solvent will require a moderate amount of solvent for dissolution at room temperature but significantly less when heated.
-
For this specific compound, an ethanol/water or isopropanol/water co-solvent system is a highly effective starting point. The compound is soluble in the alcohol ("good" solvent) and insoluble in water ("poor" solvent).
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the minimum amount of the "good" solvent (e.g., ethanol) to the flask and heat the mixture gently (e.g., on a hot plate) to near boiling to dissolve the solid.
-
-
Addition of Anti-Solvent (if using a co-solvent system):
-
While the solution is hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Add one or two more drops of the "good" solvent to redissolve the precipitate and ensure the solution is clear.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities in the crystal lattice.[3]
-
Once at room temperature, crystal formation should be evident. To maximize yield, the flask can then be placed in an ice bath for 15-30 minutes.[4]
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor.[4] Using room temperature or warm solvent will redissolve the product and lower the yield.
-
-
Drying:
-
Dry the purified crystals under vacuum to a constant weight.
-
Characterize the final product by measuring its melting point and comparing it to the literature value. A sharp melting point close to the reported range indicates high purity.
-
Recrystallization Workflow Diagram
Caption: A standard workflow for the purification of a solid compound via recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.
Q1: My compound "oiled out" as liquid droplets instead of forming solid crystals. What should I do?
A1: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, often due to high solute concentration or the presence of impurities that depress the melting point.[5]
-
Immediate Action: Reheat the solution until the oil completely redissolves.
-
Solution 1 (Add More Solvent): The most common cause is excessive supersaturation. Add a small amount (1-5% of the total volume) of the hot "good" solvent to the clear solution. This decreases the saturation level, allowing the solution to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.[3][6]
-
Solution 2 (Change Solvent System): If adding more solvent is ineffective, the chosen solvent system may be unsuitable. A solvent in which the compound is less soluble should be tested.
-
Solution 3 (Charcoal Treatment): If the oiling out is due to significant impurities, a pre-purification step may be necessary. Adding a small amount of activated charcoal to the hot solution can adsorb some impurities. The charcoal is then removed via hot filtration before cooling.[6]
Troubleshooting "Oiling Out"
Caption: A decision-making workflow for addressing the common issue of a compound "oiling out".
Q2: The solution has cooled completely, but no crystals have formed. What went wrong?
A2: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.[4][5]
-
Solution 1 (Induce Crystallization):
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a pure crystal of the compound, add a tiny speck to the solution. This "seed" crystal acts as a template for further crystallization.[6]
-
-
Solution 2 (Reduce Solvent Volume): If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Then, allow the solution to cool again.[3]
-
Solution 3 (Cool to Lower Temperature): Ensure the flask has been thoroughly cooled in an ice bath, as the compound may have significant solubility even at room temperature.[6]
Q3: My final yield of pure crystals is very low. How can I improve it?
A3: A low yield is a common problem in recrystallization and can stem from several procedural missteps.[3]
-
Cause 1 (Excess Solvent): Using more than the minimum amount of hot solvent required for dissolution is the most frequent cause. This leaves a significant amount of your product dissolved in the mother liquor.
-
Cause 2 (Washing with Warm Solvent): Washing the collected crystals with room-temperature or warm solvent will dissolve a portion of your product.
-
Fix: Always use a minimal amount of ice-cold solvent for the washing step.[4]
-
-
Cause 3 (Premature Crystallization): If the compound crystallizes in the filter funnel during hot filtration, you will lose product.
-
Fix: Use slightly more than the minimum amount of solvent to prevent this, and then evaporate the excess before cooling. Ensure your funnel is pre-heated.[5]
-
Q4: My recrystallized product is still colored. What should I do?
A4: The presence of color indicates persistent, likely polar, impurities.
-
Solution (Charcoal Treatment): Highly colored impurities can often be removed by using activated charcoal.
-
Dissolve the crude or recrystallized solid in the hot solvent.
-
Add a very small amount of activated charcoal (a spatula tip is often enough) to the hot solution.
-
Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal.
-
Allow the now colorless filtrate to cool and crystallize as usual.[6]
-
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in my sample of this compound?
A: The impurities will largely depend on the synthetic route used. Common synthesis involves the cyclocondensation of a hydrazine derivative with a β-keto ester, followed by hydrolysis.[1][7] Therefore, potential impurities could include:
-
Unreacted starting materials (e.g., methylhydrazine, ethyl 3-cyclopropyl-3-oxopropanoate).
-
The ester intermediate (methyl or ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate) if hydrolysis is incomplete.[1]
-
Regioisomers formed during the pyrazole synthesis.
-
Side products from the reaction.
Q: How can I confirm the purity of my final product?
A: Purity should be assessed using multiple analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). A broad or depressed melting point compared to the literature value indicates the presence of impurities.
-
Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) is a quick method to check for the presence of multiple components. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard. A single sharp peak in the HPLC chromatogram is indicative of high purity.
-
Spectroscopy (NMR): ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the compound and identify any residual solvents or structural impurities.[1]
References
- Benchchem. (n.d.). This compound | 957500-07-1.
- Benchchem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- Biocyclopedia. (2026). Problems in recrystallization.
- University of California, Irvine. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Department of Chemistry.
- Fluorochem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde | 1284220-47-8.
- BLDpharm. (n.d.). 957500-07-1|this compound.
- MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
- ChemWhat. (n.d.). This compound - CAS:957500-07-1.
- ChemicalBook. (n.d.). 890593-19-8(3-CYCLOPROPYL-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID) Product Description.
- BLDpharm. (n.d.). 401629-04-7|3-Cyclopropyl-1H-pyrazole-5-carboxylic acid.
- ResearchGate. (2025). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
side reactions in pyrazole synthesis from dicarbonyl compounds
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize the classic condensation reaction between 1,3-dicarbonyl compounds and hydrazines—often referred to as the Knorr pyrazole synthesis. While this method is a cornerstone of heterocyclic chemistry for its robustness, it is not without its challenges.[1][2] Side reactions can lead to reduced yields, complex purification profiles, and, in the case of unsymmetrical substrates, a loss of regiochemical control.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols. We will explore the causality behind these side reactions and provide actionable strategies to ensure the integrity and efficiency of your experiments.
Troubleshooting Guide: Common Issues & Solutions
Question 1: My reaction with an unsymmetrical 1,3-diketone yielded a mixture of products. How can I improve the regioselectivity?
Answer: This is the most common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The formation of two regioisomers occurs because the initial nucleophilic attack by the substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons.[3][4] The final ratio of isomers is dictated by a delicate balance of electronic effects, steric hindrance, and reaction conditions.
Underlying Causality:
The reaction proceeds through a hydrazone intermediate. The key to controlling regioselectivity is to influence which carbonyl group reacts first with the more nucleophilic nitrogen of the hydrazine (e.g., the -NH2 group of a substituted hydrazine like phenylhydrazine).
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will react faster. Electron-withdrawing groups (like -CF3) activate a nearby carbonyl, making it the preferred site of initial attack.
-
Steric Effects: The less sterically hindered carbonyl group is more accessible to the incoming hydrazine, favoring attack at that position.
-
pH Control: The reaction is highly pH-dependent. Under acidic conditions, the carbonyl is activated by protonation, but the hydrazine's nucleophilicity is reduced. Under basic conditions, the hydrazine is more nucleophilic, but the carbonyl is less reactive. Optimal control is often found in weakly acidic conditions (e.g., using acetic acid as a catalyst), which provides a good balance.[5]
Troubleshooting Strategies:
-
Exploit Electronic Differences: If your dicarbonyl has one ketone and one ester (a β-ketoester), the ketone is generally more reactive than the ester, which can be used to direct the initial condensation.[2][6]
-
Leverage Solvent Effects: Standard solvents like ethanol often give poor selectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity.[7] Their unique hydrogen-bonding properties can preferentially solvate and stabilize one of the transition states over the other.[7]
-
Temperature Optimization: Lowering the reaction temperature can often enhance the selectivity by favoring the pathway with the lower activation energy.
Protocol: Improving Regioselectivity with Fluorinated Alcohols [7]
-
Setup: In a clean, dry flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.1-0.5 M.
-
Reagent Addition: At room temperature, add the substituted hydrazine (1.0-1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction in TFE is often significantly faster than in traditional solvents.[7]
-
Work-up: Once the starting material is consumed, remove the TFE under reduced pressure. The residue can then be purified by standard methods (e.g., column chromatography or recrystallization).
-
Analysis: Characterize the product mixture by ¹H NMR to determine the isomeric ratio.
Table 1: Effect of Solvent on Regioselectivity
| Dicarbonyl Substrate | Hydrazine | Solvent | Isomer Ratio (A:B) | Reference |
|---|---|---|---|---|
| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol | ~1:1 | [7] |
| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | TFE | 85:15 | [7] |
| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | HFIP | >99:1 |[7] |
Caption: Formation of pyrazolones from β-ketoesters and their tautomeric equilibrium.
Question 3: My reaction seems to stop at an intermediate stage, resulting in a low yield of the final pyrazole. How can I drive it to completion?
Answer: A stalled reaction is often due to the formation of a relatively stable intermediate that fails to cyclize or dehydrate. Kinetic studies have identified key intermediates, including the initial hydrazone and a subsequent cyclic hydroxylpyrazolidine. [8][9]The final dehydration step to form the aromatic pyrazole ring is often the rate-determining step and requires specific conditions to proceed efficiently. [8] Underlying Causality:
-
Stable Intermediates: The initial condensation product (hydrazone) or the cyclized, non-aromatic alcohol (hydroxylpyrazolidine) can be isolated in some cases. Their stability depends on the substituents and reaction conditions.
-
Insufficient Catalysis: The final dehydration step is typically acid-catalyzed. An insufficient amount of acid, or a pH that is too high, will slow this step down dramatically. [5]* Low Temperature: While beneficial for selectivity, low temperatures may not provide enough energy to overcome the activation barrier for the final aromatization step.
Troubleshooting Strategies:
-
Catalyst Addition: Add a catalytic amount of a protic acid like acetic acid or p-toluenesulfonic acid (p-TsOH) to facilitate the dehydration of the hydroxyl intermediate.
-
Increase Temperature: After the initial condensation has occurred (confirmable by TLC/LC-MS), gently heating the reaction mixture can provide the energy needed for the final dehydration step. Refluxing in a suitable solvent is a common practice.
-
Azeotropic Removal of Water: For stubborn reactions, using a Dean-Stark apparatus with a solvent like toluene can help drive the equilibrium towards the product by physically removing the water that is formed during the reaction.
Workflow: Diagnosing and Resolving a Stalled Reaction
Caption: A logical workflow for troubleshooting stalled pyrazole syntheses.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for Knorr-type pyrazole synthesis? A: There is a trade-off. Acidic conditions (pH 3-5) activate the carbonyl group for nucleophilic attack but also protonate the hydrazine, reducing its nucleophilicity. [5]Neutral or basic conditions maximize hydrazine nucleophilicity but do not activate the carbonyl. For most applications, weakly acidic conditions (pH ~5-6), often achieved by adding a few drops of glacial acetic acid, provide the best balance for both the initial condensation and the final dehydration step. [2] Q: How does solvent choice impact the reaction outcome? A: The solvent plays a critical role. Protic solvents like ethanol and methanol are common as they readily dissolve the reactants and can participate in proton transfer. [2]As discussed earlier, highly polar, hydrogen-bond-donating fluorinated alcohols like TFE can dramatically improve regioselectivity. [7]In some cases, solvent-free or "green" conditions using water or ionic liquids have been successfully employed, often with microwave assistance to accelerate the reaction. [4][10] Q: Can N-N bond cleavage occur as a side reaction? A: While not a common side reaction under typical Knorr conditions, the N-N bond of a pyrazole ring can be cleaved under specific, usually harsh, circumstances. For example, reactions of 1-acylpyrazoles with hexacarbonylmolybdenum can induce N-N bond cleavage, leading to the formation of pyrimidines. [11]This is generally not a concern for standard laboratory synthesis but highlights the latent reactivity of the pyrazole core.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
-
ARKIVOC. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ACS Publications. (2026). Organic Letters Ahead of Print. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
YouTube. (2021). Knorr pyrazole synthesis from a ketoester. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
Thieme. (n.d.). Recent Advances in Nitrogen–Nitrogen Bond Formation. Retrieved from [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. Retrieved from [Link]
-
NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
Oxford Academic. (n.d.). Hexacarbonylmolybdenum-Induced N–N Bond Cleavage of Pyrazoles. Conversion of 1-Acylpyrazoles to Pyrimidines. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
PMC - NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
NIH. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
PMC - NIH. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Retrieved from [Link]
-
ResearchGate. (2025). A one-step synthesis of pyrazolone. Retrieved from [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. societachimica.it [societachimica.it]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Improving the Solubility of Pyrazole Carboxylic Acid Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for a common yet significant challenge in pharmaceutical development: the poor aqueous solubility of pyrazole carboxylic acid derivatives. Many of these promising compounds are classified under the Biopharmaceutical Classification System (BCS) as Class II or IV, indicating that their low solubility is a primary barrier to achieving desired therapeutic outcomes.[1][2]
This resource offers a structured approach to systematically address and overcome these solubility issues. We will delve into the fundamental principles behind various solubility enhancement techniques and provide detailed, step-by-step protocols for their implementation in your laboratory.
Frequently Asked Questions (FAQs)
Q1: My pyrazole carboxylic acid derivative exhibits extremely low solubility in aqueous buffers. What are the primary reasons for this?
A: The poor aqueous solubility of pyrazole carboxylic acid derivatives is often a result of a combination of factors related to their molecular structure:
-
Strong Crystal Lattice Energy: The planar and aromatic nature of the pyrazole ring can lead to efficient molecular packing in the solid state.[3] This results in a highly stable crystal lattice with strong intermolecular forces that require significant energy to disrupt during dissolution.
-
Hydrophobicity: While the carboxylic acid group provides some polarity, the overall molecule, particularly with bulky aromatic or aliphatic substituents, can be predominantly hydrophobic. This inherent lipophilicity limits its interaction with water molecules.
-
pH-Dependent Ionization: As carboxylic acids, these compounds are weak acids. Their solubility is highly dependent on the pH of the medium. At low pH, the carboxylic acid group remains in its neutral, protonated form (-COOH), which is less soluble than its ionized, deprotonated carboxylate form (-COO⁻) that predominates at higher pH.[4][5]
Q2: What is the most straightforward initial approach to enhance the solubility of my pyrazole carboxylic acid derivative?
A: For ionizable compounds like pyrazole carboxylic acid derivatives, pH adjustment and subsequent salt formation are typically the most direct and effective initial strategies to explore.
The underlying principle is to convert the less soluble neutral form of the carboxylic acid into a more soluble salt form.[6][7][8] By increasing the pH of the aqueous medium above the pKa of the carboxylic acid, the equilibrium shifts towards the deprotonated, charged carboxylate anion, which is significantly more water-soluble.[4][5][9]
Q3: I've tried simple pH adjustment, but my compound is still not soluble enough for my in vitro assays. What are the next logical steps?
A: If pH modification alone is insufficient, several advanced formulation strategies can be employed. The choice will depend on the specific properties of your compound and the requirements of your experiment. Here are some robust alternatives:
-
Co-crystal Formation: This technique involves engineering a new crystalline solid form of your active pharmaceutical ingredient (API) with a neutral "co-former."[10][11] Co-crystallization can disrupt the original crystal lattice of the API, leading to a form with lower lattice energy and, consequently, improved solubility and dissolution rates.[1][10]
-
Solid Dispersions: This method involves dispersing the drug in a hydrophilic carrier or matrix at a solid state.[12][13][14] The drug can be present in an amorphous state or as fine crystalline particles.[15] This formulation enhances solubility by reducing particle size to a molecular level, improving wettability, and creating a high-energy amorphous form of the drug.[2][14][15]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate the hydrophobic pyrazole portion of your molecule, forming an inclusion complex that has a much higher aqueous solubility.[18]
Troubleshooting Guides & Detailed Protocols
Scenario 1: Optimizing Solubility through pH and Salt Formation
Issue: Your pyrazole carboxylic acid derivative precipitates when diluted from a DMSO stock into an aqueous buffer for a biological assay.
Causality: The carboxylic acid group is likely protonated at the buffer's pH, leading to low solubility. The goal is to find a pH where the compound is sufficiently ionized to remain in solution at the desired concentration.
Workflow for pH-Dependent Solubility Screening
Caption: Workflow for determining the pH-solubility profile.
Protocol: Salt Formation for Improved Solubility and Dissolution
This protocol is a follow-up for compounds that show a clear pH-dependent solubility profile.
-
Counter-ion Selection: Choose a pharmaceutically acceptable base (counter-ion) to form the salt. Common choices for acidic drugs include sodium, potassium, calcium, and various amines like tromethamine.[8][19]
-
Stoichiometric Reaction: Dissolve the pyrazole carboxylic acid in a suitable organic solvent (e.g., ethanol, isopropanol).
-
Base Addition: Add an equimolar amount of the selected base (e.g., sodium hydroxide solution in water or an organic solvent).
-
Salt Precipitation/Crystallization: The salt may precipitate directly, or you may need to induce crystallization by cooling or adding an anti-solvent.
-
Isolation and Characterization: Isolate the solid salt by filtration, wash with a suitable solvent, and dry under vacuum. Confirm salt formation and purity using techniques like NMR, FTIR, and DSC.
Data Presentation: Expected Outcome of Salt Formation
| Compound Form | Intrinsic Solubility (pH < pKa) | Solubility at pH 7.4 | Dissolution Rate |
| Free Acid | Low | Low | Slow |
| Sodium Salt | High (as it dissociates) | High | Rapid |
| Tromethamine Salt | High (as it dissociates) | High | Rapid |
Note: The increased solubility of the salt form is due to the ionization of the weak acid in solution, which creates charged species that are more soluble in aqueous environments.[7]
Scenario 2: Employing Advanced Formulation Techniques
Issue: Salt formation is not feasible (e.g., the salt is unstable or hygroscopic), or the required solubility is still not achieved.
Guide: Co-crystal Formation
Causality: Co-crystals modify the solid-state properties of the API without altering its chemical structure. By pairing the pyrazole carboxylic acid with a suitable co-former through non-covalent interactions (like hydrogen bonding), a new crystal lattice with more favorable dissolution properties can be created.[1][11]
Protocol: Solvent Evaporation Method for Co-crystal Screening
-
Co-former Selection: Choose a range of pharmaceutically acceptable co-formers. For a carboxylic acid API, good candidates are molecules with complementary hydrogen bonding groups, such as amides (e.g., nicotinamide) or other acids.
-
Dissolution: Dissolve equimolar amounts of your pyrazole carboxylic acid and the chosen co-former in a common solvent in which both are soluble.
-
Evaporation: Allow the solvent to evaporate slowly at room temperature.
-
Solid-State Characterization: Analyze the resulting solid material using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase, distinct from the starting materials.
Caption: Co-crystal formation via solvent evaporation.
Guide: Solid Dispersion
Causality: Solid dispersions enhance solubility by converting the drug into a higher-energy amorphous state and/or reducing its particle size to the molecular level, while the hydrophilic carrier improves wettability.[13][14][15]
Protocol: Solvent Evaporation Method for Solid Dispersion Preparation
-
Carrier Selection: Choose a hydrophilic polymer carrier. Common examples include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[2][20]
-
Dissolution: Dissolve both the pyrazole carboxylic acid derivative and the polymer carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture).
-
Solvent Removal: Remove the solvent under vacuum using a rotary evaporator. This rapid process traps the drug in a dispersed state within the polymer matrix.
-
Drying and Milling: Further dry the solid mass in a vacuum oven to remove residual solvent. Mill and sieve the resulting powder to obtain a uniform particle size.
-
Characterization: Use DSC and PXRD to confirm that the drug is in an amorphous state within the polymer matrix.
Guide: Complexation with Cyclodextrins
Causality: The hydrophobic pyrazole moiety of the drug molecule fits into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, thereby increasing the overall solubility of the drug-cyclodextrin complex.[16]
Protocol: Kneading Method for Cyclodextrin Complexation
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[16][]
-
Mixing: Mix the pyrazole carboxylic acid derivative and the cyclodextrin (typically in a 1:1 or 1:2 molar ratio) in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solvent (e.g., water/ethanol mixture) to the powder mixture and knead thoroughly for 30-60 minutes to form a paste.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50 °C) until the solvent is removed.
-
Pulverization: Pulverize the dried mass and pass it through a sieve.
-
Confirmation: Confirm complex formation through techniques like DSC, FTIR, and dissolution studies.
Scenario 3: Considering a Prodrug Approach
Issue: The intrinsic properties of the molecule make it challenging to formulate, or there is a need to improve both solubility and permeability.
Causality: A prodrug is a chemically modified, inactive form of a drug that, upon administration, undergoes conversion in the body to release the active parent drug.[22] For carboxylic acids, esterification is a common prodrug strategy. This masks the polar carboxylic acid group, which can improve membrane permeability. The choice of the ester promoiety can also be used to enhance aqueous solubility.[23][24]
Conceptual Workflow: Prodrug Strategy
Caption: Prodrug approach for enhancing solubility and delivery.
Considerations for a Prodrug Strategy:
-
Synthetic Feasibility: The chemical modification should be straightforward and high-yielding.
-
Cleavage Mechanism: The prodrug must efficiently convert back to the active drug in vivo. This often relies on enzymatic hydrolysis (e.g., by esterases).
-
Safety of the Promoieties: The cleaved portion of the prodrug must be non-toxic.
This approach is generally more resource-intensive and is often considered when other formulation strategies are not viable.[24][25]
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (n.d.). Cureus.
- Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews, 59(7), 604-616.
- Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. (2010). Indian Journal of Pharmaceutical Sciences, 72(4), 417-425.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Pharmaceuticals, 17(7), 893.
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (2018). Journal of Drug Delivery and Therapeutics, 8(5-s), 164-173.
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 149-155.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2017). International Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1-10.
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (2021). Drug Delivery, 28(1), 1645-1663.
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. (1988). Journal of Colloid and Interface Science, 124(2), 657-663.
- Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 1-10.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2015). Touro College Jacob D. Fuchsberg Law Center.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. (2011). Der Pharmacia Lettre, 3(2), 115-123.
- Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (2024). International Journal of Scientific Research & Technology, 5(2), 1-10.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). De Gruyter.
- Pharmaceutical Co-crystal : An Emerging Technique to enhance Physicochemical properties of drugs. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S), 159-168.
- A Review on Solubility Enhancement Methods for Poorly W
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science, 2(10), 170-175.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10.
- Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since. (2023). Brainly.com.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (2013).
- Why salt formation of weak acid increases the drug solubility? (2023).
- Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2023). Journal of Pharmacy and Pharmacology, 75(9), 1205-1219.
- Drug Dissolution Enhancement by Salt Formation. (2011). Research Journal of Pharmaceutical Dosage Forms and Technology, 3(1), 1-6.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (2016). Aston University.
- Recent progress in prodrug design strategies based on generally applicable modifications. (2017). Bioorganic & Medicinal Chemistry Letters, 27(8), 1697-1706.
- Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews, 59(7), 604-616.
- How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit.
- dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). BenchChem.
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT.
- Prodrugs for Improved Aqueous Solubility. (2007). Molecules, 12(3), 485-514.
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? (2014).
- Technical Support Center: Enhancing the Bioavailability of Pyrazole Deriv
- Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers. (n.d.). BenchChem.
- Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2023). Pharmaceutics, 15(11), 2538.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). International Journal of Molecular Sciences, 25(10), 5283.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2019). Molecules, 24(20), 3726.
- Carboxylic acid - Properties, Structure, Reactions. (n.d.). Britannica.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules, 27(13), 4066.
- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2014). Molecules, 19(11), 17743-17760.
- The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (2012). Chemistry - A European Journal, 18(40), 12791-12802.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). RSC Medicinal Chemistry, 12(10), 1675-1706.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (2016). International Journal of Pharmacy and Chemistry, 2(2), 43-50.
- 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2018). Journal of Molecular Structure, 1157, 439-452.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry, 18(2), 143-156.
- An Approach to Enhance Drug Solubility: Design, Characteriz
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stability and storage conditions for 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 469233-53-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges. Our goal is to ensure the integrity of your experiments by providing scientifically sound and practical guidance.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture. It is also advisable to store it in a dark place to prevent potential photodegradation.
Q2: How should I handle the compound in the laboratory?
This compound is a solid that may cause skin and eye irritation. Therefore, it is essential to handle it in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid generating dust during handling.
Q3: Is this compound stable in common laboratory solvents?
The stability of the compound in solution is dependent on the solvent and storage conditions. For short-term storage of solutions, it is recommended to use anhydrous aprotic solvents and store at 2-8°C. Prolonged storage in solution is not recommended due to the potential for degradation. If you need to store solutions for an extended period, it is best to prepare fresh solutions before use.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of pyrazole carboxylic acids, potential degradation pathways include:
-
Hydrolysis: The carboxylic acid group can react with water, especially under acidic or basic conditions, although the pyrazole ring itself is relatively stable to hydrolysis.
-
Oxidation: The pyrazole ring is generally stable to oxidation, but strong oxidizing agents could potentially lead to degradation.
-
Photodegradation: Exposure to UV light may induce degradation. It is recommended to protect the compound and its solutions from light.
-
Thermal Degradation: High temperatures can cause decomposition. Thermal degradation of pyrazole derivatives can be a multi-stage process.[1]
Q5: How can I assess the purity of my stored compound?
To ensure the integrity of your compound, especially after long-term storage, it is recommended to re-analyze its purity before use. Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the purity and identity of the compound.
II. Troubleshooting Guide
This section provides solutions to specific issues that may be encountered during experiments involving this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at 2-8°C in a dry, dark environment. 2. Check Purity: Re-analyze the purity of the compound using HPLC or LC-MS. 3. Prepare Fresh Solutions: If using solutions, prepare them fresh before each experiment. |
| Poor solubility in a specific solvent | The compound may have limited solubility in the chosen solvent. | 1. Consult Solubility Data: If available, check the solubility data for the compound. 2. Test Different Solvents: Experiment with a range of solvents, starting with common organic solvents like DMSO, DMF, and methanol. 3. Gentle Warming/Sonication: Gentle warming or sonication may aid in dissolution, but be cautious of potential thermal degradation. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) | Presence of impurities from synthesis or degradation products. | 1. Review Synthesis and Purification: If synthesized in-house, review the purification steps to ensure all impurities were removed. 2. Investigate Degradation: The unexpected peaks could be degradation products. Refer to the potential degradation pathways in the FAQs and consider if the handling or storage conditions could have led to degradation. 3. Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed under stress conditions (acid, base, oxidation, heat, light).[2][3][4] |
| Color change of the solid compound over time | This could indicate degradation or contamination. | 1. Assess Purity: A color change is a strong indicator of a chemical change. The purity of the compound should be assessed immediately. 2. Discard if Necessary: If significant degradation is confirmed, it is best to discard the batch and use a fresh, pure sample to ensure the reliability of experimental results. |
III. Experimental Protocols
Protocol 1: Assessment of Compound Purity by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Analysis:
-
Inject the standard solution and analyze the chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area.
-
IV. Visualizations
Decision Tree for Storage and Handling
Caption: Decision workflow for the storage and handling of this compound.
V. References
-
Forced Degradation Studies. MedCrave online. Published December 14, 2016. Available at: [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Forced Degradation Studies. SciSpace. Published December 14, 2016. Available at: [Link]
Sources
avoiding regioisomer formation in pyrazole N-alkylation
Technical Support Center: Pyrazole N-Alkylation
A Senior Application Scientist's Guide to Overcoming Regioisomer Formation
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are tackling the persistent challenge of regioselectivity in the N-alkylation of pyrazoles. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the mechanistic insights and field-proven strategies necessary to control your reaction outcomes, saving you valuable time and resources. The N-alkylation of unsymmetrical pyrazoles frequently yields mixtures of N1 and N2 regioisomers, complicating purification and reducing yields.[1][2] This guide will dissect the underlying factors and provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are N1 and N2 regioisomers in pyrazole alkylation, and why is their formation a problem?
A: In an unsymmetrically substituted pyrazole (where the substituents at the 3- and 5-positions are different), the two nitrogen atoms in the ring are chemically non-equivalent. Alkylation can occur on the nitrogen at position 1 (N1) or the nitrogen at position 2 (N2), leading to two different constitutional isomers known as regioisomers. The formation of a mixture of these isomers is problematic because they often have very similar physical properties, making them difficult and costly to separate by standard techniques like column chromatography. This directly impacts the overall yield of the desired product and can introduce impurities into downstream processes.
Q2: What are the primary factors that control whether alkylation occurs at the N1 or N2 position?
A: The regiochemical outcome is a delicate balance of several competing factors. Understanding these is the key to manipulating the reaction in your favor.[3]
-
Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the nitrogen atom that is less sterically crowded. A bulky substituent at the 3-position will strongly direct alkylation to the N1 position. Likewise, using a sterically demanding alkylating agent can favor reaction at the less hindered nitrogen.[4][5][6]
-
Electronic Effects: The electron density on each nitrogen atom, influenced by the electronic properties (electron-donating vs. electron-withdrawing) of the substituents on the pyrazole ring, affects their relative nucleophilicity.[1]
-
Base/Counter-ion System: The choice of base and the resulting counter-ion (e.g., Li+, Na+, K+, Cs+) can significantly alter the site of alkylation. The cation can coordinate with the pyrazolate anion, influencing the accessibility of each nitrogen atom.[1] For instance, NaH in THF has proven to be an effective system for promoting N1 selectivity.[4]
-
Solvent: Solvent polarity and coordinating ability play a critical role. Polar aprotic solvents such as DMF and DMSO are commonly used and can influence selectivity.[3][4] In some syntheses, fluorinated alcohols have been shown to dramatically improve regioselectivity.
-
Kinetic vs. Thermodynamic Control: At lower temperatures and with shorter reaction times (kinetic control), the product that forms fastest will predominate. This is typically the product of alkylation at the most accessible, least sterically hindered nitrogen.[7] At higher temperatures and longer reaction times (thermodynamic control), the reaction can equilibrate to favor the most stable regioisomer, which may not be the same as the kinetic product.[8][9]
Troubleshooting Guide: From Isomeric Mixtures to Pure Products
Q3: My reaction is producing a nearly 1:1 mixture of N1 and N2 regioisomers. How can I selectively synthesize the N1-alkylated product?
A: This is a classic kinetic vs. thermodynamic problem where neither pathway is strongly favored under your current conditions. To favor the N1 isomer, you need to amplify the factors that differentiate the two nitrogen atoms.
Probable Cause: The steric and electronic differences between the N1 and N2 environments are insufficient to direct the alkylation under your current reaction conditions.
Solutions & Scientific Rationale:
-
Increase Steric Bulk (Kinetic Control): The most reliable strategy is to exploit steric hindrance.
-
Modify the Alkylating Agent: If possible, switch to a bulkier alkylating agent. For example, instead of methyl iodide, consider using a masked methylating reagent like a sterically bulky α-halomethylsilane, which can be desilylated after alkylation to yield the N-methyl product with high N1 selectivity.[10]
-
Rationale: A larger electrophile will be more sensitive to the steric environment of the pyrazole. It will preferentially attack the less hindered N1 position, which is adjacent to the smaller substituent at the 5-position.
-
-
Optimize the Base and Solvent System:
-
Switch to NaH in THF: This combination is well-documented to favor N1-alkylation for many substituted pyrazoles and indazoles.[4]
-
Try K₂CO₃ in DMSO: This system has also shown high efficacy for regioselective N1-alkylation of 3-substituted pyrazoles.[11]
-
Rationale: The formation of a tight ion pair between the sodium cation and the pyrazolate anion in a less-coordinating solvent like THF can sterically block the N2 position, leaving the N1 position more open to attack by the electrophile.
-
-
Lower the Reaction Temperature:
-
Run the reaction at 0 °C or -78 °C.
-
Rationale: Lowering the temperature ensures the reaction is under kinetic control, favoring the formation of the product with the lower activation energy.[7] This is almost always the less sterically hindered N1 isomer.
-
Q4: I need to synthesize the N2-alkylated pyrazole, but my reaction exclusively yields the N1 isomer. How can I reverse the selectivity?
A: Forcing alkylation at the more sterically hindered position is a significant challenge that often cannot be solved by simply modifying reaction conditions. A strategic approach using protecting groups is typically required.
Probable Cause: The kinetic product (N1) is forming rapidly and is likely also the thermodynamic product, or the energy barrier to reach the N2 product is too high.
Solutions & Scientific Rationale:
-
Implement a Protecting Group Strategy: This is the most robust method for achieving N2 selectivity.
-
Use the SEM Protecting Group: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is an excellent choice. You can protect the pyrazole with SEM-Cl, which will typically go to the less hindered N1 position. You then deprotonate the C5 position with a strong base (like n-BuLi) and react with an electrophile. A subsequent "SEM switch" can be induced to transpose the protecting group to the N2 position, allowing for regioselective N-alkylation at the now-vacant N1 position. A more direct approach involves protecting the N1 position, alkylating at N2, and then removing the protecting group.[12]
-
Rationale: A protecting group physically blocks one nitrogen atom, forcing the alkylation to occur at the other. The key is to choose a protecting group that can be selectively introduced and removed under conditions that do not disturb the rest of the molecule.
-
-
Explore Alternative Synthetic Routes:
-
Strategic Atom Replacement: A cutting-edge method involves synthesizing the target N-alkyl pyrazole from an isothiazole precursor. This circumvents the direct N-alkylation step entirely, avoiding the associated regioselectivity issues.[13][14]
-
Rationale: By changing the core synthetic strategy, you change the selectivity-determining step. Instead of differentiating between two similar nitrogen atoms, this approach builds the desired isomer from a different heterocyclic core.
-
Decision Workflow for Troubleshooting Regioselectivity
Caption: Troubleshooting workflow for poor pyrazole N-alkylation regioselectivity.
Key Experimental Protocols
Protocol 1: Kinetically-Controlled N1-Alkylation of 3-Substituted Pyrazole
This protocol is designed to maximize N1 selectivity by leveraging a strong base/polar aprotic solvent system and low temperature to favor kinetic control.
Rationale: Sodium hydride (NaH) irreversibly deprotonates the pyrazole. The polar aprotic solvent DMF solvates the cation, creating a reactive "naked" pyrazolate anion, while low temperature ensures the reaction does not have enough thermal energy to overcome the higher activation barrier for attack at the sterically hindered N2 position.[4][7]
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 3-substituted pyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous Dimethylformamide (DMF) (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. A homogenous solution or fine suspension should form.
-
Electrophile Addition: Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated pyrazole.
General Mechanism of Pyrazole Alkylation
Caption: General mechanism for base-mediated pyrazole N-alkylation.
Data Summary: Influence of Conditions on N1:N2 Regioisomeric Ratio
The following table summarizes expected outcomes for the alkylation of a model substrate, 3-phenylpyrazole, with benzyl bromide under various conditions. These are representative trends based on established principles.[3][4]
| Entry | Base (eq) | Solvent | Temperature (°C) | Alkylating Agent | Expected N1:N2 Ratio | Primary Controlling Factor |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | Benzyl Bromide | 60:40 | Minimal |
| 2 | K₂CO₃ (1.5) | DMF | 25 | Benzyl Bromide | 85:15 | Solvent Polarity |
| 3 | NaH (1.2) | THF | 0 | Benzyl Bromide | >95:5 | Base/Counter-ion |
| 4 | NaH (1.2) | THF | 0 | 1-Naphthylmethyl Bromide | >99:1 | Steric Hindrance (Agent) |
| 5 | Cs₂CO₃ (1.5) | DMF | 80 | Benzyl Bromide | 70:30 | Base/Counter-ion |
References
- [Vertex AI Search Result] - This search result provides context on the structural factors that influence the regioselectivity of NH-pyrazole alkyl
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available from: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available from: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PubMed. Available from: [Link]
- Strategic atom replacement enables regiocontrol in pyrazole alkylation.CoLab.
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available from: [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. Available from: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available from: [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available from: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. Available from: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available from: [Link]
-
N-methylation of pyrazole. Reddit. Available from: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Available from: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available from: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. ACS Publications. Available from: [Link]
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- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategic atom replacement enables regiocontrol in pyrazole alkylation | CoLab [colab.ws]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating byproduct formation. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable protocols.
Issue 1: Presence of an Isomeric Impurity
Question: My final product, this compound, shows a persistent impurity with the same mass in LC-MS analysis. NMR spectroscopy reveals a similar but distinct set of peaks. What could this be, and how can I resolve it?
Answer:
The most likely culprit is the formation of a regioisomeric byproduct: 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid. This issue is common in pyrazole syntheses, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1]
Causality of Formation:
The synthesis of the pyrazole core typically involves the condensation of a hydrazine derivative (methylhydrazine in this case) with a β-keto ester. The regioselectivity of this cyclization is highly dependent on reaction conditions such as pH and solvent, as well as the steric and electronic properties of the substituents on the dicarbonyl compound.[2] The two nitrogen atoms of methylhydrazine can attack either of the carbonyl carbons of the β-keto ester, leading to two different cyclized intermediates and, ultimately, two regioisomeric pyrazole products.
Workflow for Identification and Resolution:
Caption: Workflow for identifying and resolving regioisomeric byproducts.
Experimental Protocol: Identification of Regioisomers
-
Chromatographic Separation:
-
Utilize reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Employ a gradient elution method with acetonitrile and water (containing 0.1% formic acid) to achieve baseline separation of the two isomers.
-
Collect fractions corresponding to each peak for further analysis.
-
-
Spectroscopic Analysis:
-
1H NMR: Acquire high-resolution proton NMR spectra for both the main product and the isolated impurity. Key differences will be observed in the chemical shifts of the pyrazole ring proton and the substituents.
-
13C NMR: Carbon NMR will show distinct chemical shifts for the carboxylic acid carbon and the pyrazole ring carbons.
-
2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) will be crucial to definitively assign the structure by observing long-range correlations between the N-methyl protons and the C5-carboxylic acid carbon in the desired product, versus correlation to the C3-cyclopropyl carbon in the regioisomer. Nuclear Overhauser Effect Spectroscopy (NOESY) can also provide spatial proximity information.[3]
-
Mitigation Strategies:
-
Solvent Optimization: The polarity of the solvent can influence the regioselectivity of the initial nucleophilic attack. Experiment with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., acetonitrile) and nonpolar (e.g., toluene).[3]
-
pH Control: The pH of the reaction medium can significantly impact the reaction pathway.[2] Buffering the reaction or using acidic/basic catalysts can favor the formation of the desired isomer. A systematic screening of pH conditions is recommended.
Issue 2: Incomplete Hydrolysis of the Ester Intermediate
Question: After the final hydrolysis step of the ethyl or methyl ester precursor, I'm observing a significant amount of starting ester in my crude product. How can I drive the reaction to completion?
Answer:
Incomplete hydrolysis is a common issue and can often be resolved by optimizing the reaction conditions. The stability of the ester, particularly with the electron-withdrawing pyrazole ring, can make it resistant to hydrolysis.
Causality of Incomplete Reaction:
-
Insufficient Base or Acid: The stoichiometric amount of base (e.g., NaOH, KOH) or acid may not be sufficient to fully drive the equilibrium towards the carboxylate salt.
-
Reaction Time and Temperature: The hydrolysis may be kinetically slow at lower temperatures, requiring longer reaction times or elevated temperatures to proceed to completion.
-
Phase Transfer Issues: If the ester has low solubility in the aqueous basic or acidic solution, the reaction can be slow due to limited interfacial area.
Troubleshooting Protocol:
Caption: Troubleshooting workflow for incomplete ester hydrolysis.
Optimized Hydrolysis Protocol:
-
Reagent Stoichiometry: Increase the molar excess of the hydrolyzing agent. For a base-catalyzed hydrolysis, using 3-5 equivalents of NaOH or KOH is a good starting point.[4]
-
Temperature and Time: Increase the reaction temperature to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour until the starting material is no longer detectable.
-
Co-solvent Addition: To address solubility issues, add a water-miscible co-solvent such as methanol, ethanol, or tetrahydrofuran (THF). This will create a homogeneous reaction mixture, increasing the rate of hydrolysis.
-
Work-up Procedure: After the reaction is complete, cool the mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of 2-3 to precipitate the carboxylic acid product.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic pathway involves a two-step process:
-
Cyclocondensation: Reaction of a cyclopropyl-substituted β-keto ester with methylhydrazine to form the corresponding ethyl or methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate.[5]
-
Hydrolysis: Saponification of the resulting ester to the desired carboxylic acid using a strong base like sodium hydroxide, followed by acidification.[4][5]
Q2: What analytical techniques are essential for quality control during this synthesis?
A2: A combination of chromatographic and spectroscopic methods is crucial:
-
TLC and LC-MS: For monitoring reaction progress and detecting the presence of impurities.[1]
-
1H and 13C NMR: For structural confirmation of intermediates and the final product, and for identifying isomeric byproducts.[1]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.
-
Melting Point: To assess the purity of the crystalline final product.
Q3: Can impurities in the starting materials affect the reaction outcome?
A3: Absolutely. The purity of the β-keto ester and methylhydrazine is critical. Impurities in the β-keto ester can lead to the formation of different pyrazole derivatives. Contaminants in methylhydrazine can result in side reactions and the formation of colored impurities.[1] It is highly recommended to use starting materials of high purity (≥98%).
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes. Methylhydrazine is a toxic and volatile substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving strong bases and acids should also be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key 1H NMR Signals (indicative) |
| This compound | C8H10N2O2 | 166.18 | Singlet for pyrazole-H, singlet for N-CH3, multiplets for cyclopropyl-H |
| 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid | C8H10N2O2 | 166.18 | Shifted singlet for pyrazole-H, singlet for N-CH3, multiplets for cyclopropyl-H |
| Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | C10H14N2O2 | 194.23 | Quartet and triplet for ethyl group, singlet for N-CH3, multiplets for cyclopropyl-H |
References
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2242. [Link]
-
Štefane, B., & Požgan, F. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2998. [Link]
-
Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Scaling the Synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic Acid
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, chemists, and drug development professionals focused on the process optimization and scale-up of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. We will address common challenges encountered during synthesis, providing a framework of FAQs and troubleshooting guides grounded in mechanistic principles and practical, field-proven insights.
Section 1: Synthetic Strategy and Critical Parameters
The synthesis of this compound is a multi-step process that, while straightforward on the lab bench, presents distinct challenges at scale. The most robust and widely adopted industrial route involves a two-step sequence:
-
Cyclocondensation: Formation of the pyrazole ring by reacting a suitable cyclopropyl-functionalized β-ketoester with methylhydrazine. This step is critical as it establishes the core heterocyclic structure and dictates the isomeric purity.
-
Saponification: Hydrolysis of the resulting pyrazole ester to the final carboxylic acid product. This step is crucial for product isolation, purity, and yield.
The overall workflow is visualized below. Understanding the critical control points in each stage is paramount for a successful and reproducible scale-up campaign.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling the initial cyclocondensation reaction?
Answer: The primary challenge is controlling regioselectivity . Methylhydrazine is an unsymmetrical nucleophile, and its reaction with an unsymmetrical β-ketoester can theoretically yield two different pyrazole regioisomers. The desired isomer has the methyl group on the nitrogen adjacent to the ester (which becomes the carboxylic acid), while the undesired isomer has the methyl group on the nitrogen adjacent to the cyclopropyl group.
-
Causality: The regiochemical outcome is dictated by the initial nucleophilic attack of one of the two nitrogen atoms of methylhydrazine onto the carbonyl carbons of the ketoester. The nitrogen bearing the methyl group is generally more nucleophilic due to the electron-donating nature of the alkyl group.[1][2] Reaction conditions, particularly pH, can modulate the nucleophilicity of each nitrogen and the electrophilicity of the carbonyls, thus steering the reaction towards the desired product.[3]
Q2: How can I maximize the formation of the desired 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate isomer?
Answer: Control of the reaction medium is key. Typically, running the condensation under neutral to slightly acidic conditions (e.g., in ethanol or acetic acid) favors the formation of the desired isomer.[4]
-
Expert Insight: At scale, a slow, controlled addition of methylhydrazine to the ketoester solution at a maintained temperature (e.g., 50-60°C) prevents localized concentration spikes and exotherms, which can lead to side reactions and decreased selectivity. A common industrial practice is to use a solvent like ethanol and reflux for a set period to drive the reaction to completion.[4] Post-reaction analysis by HPLC is mandatory to confirm the isomeric ratio before proceeding.
Q3: During the saponification step, my product oils out during acidic workup instead of crystallizing. What is happening?
Answer: This is a classic scale-up problem related to supersaturation, impurity profiles, and crystallization kinetics.
-
Causality:
-
Impurity Effects: Residual starting ester, solvents, or regioisomers can act as crystallization inhibitors, leading to the formation of a supersaturated oil.
-
pH Overshoot: Rapid addition of acid can cause a localized, highly acidic environment that may protonate the pyrazole ring itself, increasing solubility and preventing orderly crystal lattice formation.
-
Temperature: If the temperature of the solution is too high during neutralization, the product's solubility may exceed its crystallization point, causing it to separate as a liquid phase (oil).
-
-
Solution: Control the rate of acid addition to maintain a target pH (typically 2-3 for full precipitation) and temperature. Seeding the solution with a small amount of pure, crystalline product once the target pH is reached can be highly effective in inducing crystallization and preventing oiling.
Q4: What are the primary safety concerns for this process at scale?
Answer: The two main hazards are the handling of methylhydrazine and managing reaction exotherms .
-
Methylhydrazine: It is a toxic and potentially flammable substance. Use in a well-ventilated area or closed system is required. All personnel must be equipped with appropriate PPE, including chemically resistant gloves and respiratory protection.
-
Exotherms: Both the cyclocondensation and the acid-base neutralization during workup can be exothermic. On a large scale, this heat generation can be significant. A jacketed reactor with controlled cooling is essential to maintain the desired temperature and prevent runaway reactions. A preliminary reaction calorimetry study (RC1) is highly recommended before piloting at scale.
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during your scale-up experiments.
Part A: Cyclocondensation (Ester Formation)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (<80%) | 1. Incomplete reaction. 2. Competing side reactions (e.g., hydrazone formation). 3. Sub-optimal reaction temperature or time. | 1. Verify Completion: Monitor the reaction by HPLC. Extend reflux time if starting material remains. 2. Control Temperature: Ensure the reaction temperature is maintained consistently (e.g., 80-100°C).[4] 3. Solvent Choice: Acetic acid can sometimes serve as both solvent and catalyst, driving the reaction more effectively than ethanol alone.[4] |
| Poor Regioisomeric Ratio (>5% undesired isomer) | 1. Incorrect pH or solvent conditions. 2. Rate of methylhydrazine addition was too fast. 3. Reaction temperature was too high, reducing selectivity. | 1. Optimize pH: Ensure the reaction is not run under strongly basic conditions, which can alter the preferred reaction pathway.[3] 2. Controlled Addition: Implement a slow, subsurface addition of methylhydrazine into the heated ketoester solution over 1-2 hours. 3. Temperature Study: Perform a small-scale study to find the optimal balance between reaction rate and selectivity (often in the 60-80°C range). |
| Dark Reaction Mixture / Tar Formation | 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities in starting materials. | 1. Lower Temperature: Reduce the reaction temperature and increase the reaction time accordingly. 2. Purity Check: Ensure the quality of the β-ketoester and methylhydrazine via NMR or GC-MS before use. |
Part B: Saponification & Isolation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient equivalents of base (NaOH/KOH). 2. Insufficient reaction time or temperature. 3. Phase separation in a biphasic system (if applicable). | 1. Stoichiometry: Use a sufficient excess of base (typically 2-3 equivalents). 2. Drive Reaction: Increase temperature (e.g., to 60-80°C) or prolong the reaction time. Monitor by HPLC until the starting ester is <1%. 3. Co-solvent: Add a co-solvent like methanol or THF to ensure homogeneity if the ester has poor aqueous solubility. |
| Product Fails to Precipitate After Acidification | 1. Insufficient acidification (pH is too high). 2. High concentration of organic co-solvents increasing solubility. | 1. Verify pH: Check the aqueous phase pH with a calibrated meter. Adjust to pH 2-3 for complete precipitation. 2. Solvent Removal: If a co-solvent was used, remove it under vacuum before initiating the acidic workup. |
| Final Product has Low Purity (e.g., color, residual salts) | 1. Trapping of impurities during rapid crystallization. 2. Inefficient washing of the filter cake. | 1. Controlled Crystallization: Cool the mixture slowly after acidification to allow for larger, purer crystal growth. 2. Recrystallization: If purity is still low, consider recrystallizing the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane). 3. Washing: Wash the isolated solid thoroughly with cold deionized water to remove inorganic salts. |
Section 4: Scalable Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate
-
Reactor Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate (4.24 kg, 20.0 mol) and ethanol (20 L).
-
Heating: Begin agitation (150 RPM) and heat the reactor contents to 75°C.
-
Reagent Addition: Using a dosing pump, add methylhydrazine (0.97 kg, 21.0 mol, 1.05 equiv) to the reactor subsurface over a period of 90 minutes. Monitor the internal temperature and adjust cooling on the jacket to maintain 75-80°C.
-
Reaction: Hold the reaction mixture at reflux (~78°C) for 4-6 hours.
-
Monitoring: Take an aliquot from the reaction mixture, dilute with acetonitrile, and analyze by HPLC to confirm the consumption of the starting ketoester (<1% remaining).
-
Solvent Removal: Cool the reactor to 50°C. Concentrate the reaction mixture under vacuum to approximately half its original volume to remove excess ethanol.
-
Workup: Cool the concentrated mixture to 20°C. Add ethyl acetate (20 L) and water (10 L). Agitate for 15 minutes, then stop and allow the layers to separate.
-
Extraction: Drain the lower aqueous layer. Wash the organic layer with brine (10 L).
-
Isolation: Concentrate the organic layer under vacuum to afford the crude pyrazole ester as an oil, which can be used directly in the next step or purified further if required.
Protocol 2: Saponification to this compound
-
Reactor Setup: To the 50 L reactor containing the crude pyrazole ester from the previous step, add methanol (10 L).
-
Base Addition: Prepare a solution of sodium hydroxide (1.60 kg, 40.0 mol, 2.0 equiv) in water (10 L) and add it to the reactor.
-
Hydrolysis: Heat the mixture to 65°C and maintain for 3-5 hours. The solution should become homogeneous.
-
Monitoring: Monitor the reaction by HPLC to confirm the disappearance of the starting ester (<0.5%).
-
Cooling & Filtration: Cool the reaction to 20°C. If any particulates are present, perform a clarification filtration.
-
Precipitation: Slowly add 6 M hydrochloric acid to the stirred solution. Monitor the pH and temperature closely. The product will begin to precipitate around pH 5. Continue addition until the pH is stable at 2.5. Maintain the temperature below 30°C using jacket cooling.
-
Crystallization: Stir the resulting slurry at 20°C for 1 hour, then cool to 5°C and stir for an additional 2 hours to maximize crystallization.
-
Isolation: Filter the solid product using a Nutsche filter. Wash the cake with cold deionized water (2 x 5 L) until the filtrate runs at a neutral pH.
-
Drying: Dry the solid in a vacuum oven at 50°C until a constant weight is achieved. Expected yield: 2.8-3.1 kg (84-93% over two steps).
Section 5: Troubleshooting Decision Framework
When encountering issues, a logical decision-making process is essential. The following diagram illustrates a typical troubleshooting workflow for low final yield.
Sources
Validation & Comparative
A Comparative Guide to Pyrazole-Based Inhibitors: From a Core Scaffold to Marketed Drugs
Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of successful therapeutic agents. These are known as "privileged scaffolds" due to their ability to bind to a wide range of biological targets with high affinity. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, metabolic stability, and synthetic tractability have made it a cornerstone in the development of drugs targeting diverse clinical conditions, from inflammation and cancer to erectile dysfunction.[2][3][4] Pyrazole derivatives are found in numerous FDA-approved drugs and are the subject of intense ongoing research.[3][5]
This guide focuses on 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid , a representative pyrazole-based building block. While this specific compound has noted potential in its own right, particularly in the anti-inflammatory and antimicrobial domains, its primary role in modern drug discovery is as a versatile starting material for more complex molecules.[6][7]
The objective of this guide is to provide a comparative analysis, contrasting this core scaffold with several classes of highly successful, clinically relevant pyrazole-containing inhibitors. By examining their mechanisms of action, target selectivity, and the experimental data that underpins their development, we will illustrate how targeted modifications to the pyrazole core can transform a simple chemical entity into a potent and specific therapeutic agent. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that drive the success of pyrazole-based pharmaceuticals.
Section 1: The Core Scaffold: this compound
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₀N₂O₂[6]
-
Molecular Weight: 166.18 g/mol [6]
-
Key Features: The structure is characterized by a central pyrazole ring, a cyclopropyl group at the 3-position, a methyl group on the nitrogen at the 1-position, and a carboxylic acid moiety at the 5-position. The cyclopropyl group and carboxylic acid are critical functional groups that influence its binding affinity and specificity with molecular targets.[6]
This compound serves as an excellent example of a decorated pyrazole core, ready for further synthetic elaboration, such as amide bond formation via its carboxylic acid group.
Biological Potential and Role in Synthesis
Research indicates that this compound can interact with various enzymes and receptors, making it a molecule of interest for developing new therapeutic agents.[6] Its derivatives are explored for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[7][8][9] However, specific, quantitative inhibitory data (e.g., IC₅₀ values) for this exact molecule against defined targets are not extensively published in the public domain, which is typical for a synthetic intermediate. Its primary value lies in its utility as a precursor for creating libraries of more complex drug candidates.
Section 2: Case Studies: Pyrazole Inhibitors in Clinical and Preclinical Development
The true power of the pyrazole scaffold is demonstrated by the diverse and successful drugs derived from it. Below, we compare our core scaffold to four distinct classes of pyrazole inhibitors, each targeting a different biological pathway.
Case Study 2.1: Selective COX-2 Inhibition for Inflammation - Celecoxib
Celecoxib (brand name Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[10] It represents a significant advancement over traditional NSAIDs due to its targeted mechanism.
-
Mechanism of Action: Celecoxib is a highly selective, reversible inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[10][11] COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[12][13] While the COX-1 isoform is constitutively expressed and plays a protective role in the gastrointestinal tract, COX-2 is primarily induced at sites of inflammation.[14] By selectively inhibiting COX-2, celecoxib reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10][14]
-
Structure-Activity Relationship (SAR): Celecoxib is a diaryl-substituted pyrazole. Its polar sulfonamide side chain binds to a specific hydrophilic pocket near the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform.[10][12] This structural difference is the basis for its ~10-20 fold selectivity for COX-2 over COX-1.[10]
Signaling Pathway: Prostaglandin Synthesis
Caption: Celecoxib selectively inhibits COX-2, blocking inflammatory prostaglandin synthesis.
Case Study 2.2: PDE5 Inhibition for Vasodilation - Sildenafil
Sildenafil (brand name Viagra) revolutionized the treatment of erectile dysfunction and is also used for pulmonary arterial hypertension.[15][16] It demonstrates how the pyrazole core can be adapted to target enzymes in signaling cascades.
-
Mechanism of Action: Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[17][18] In response to nitric oxide (NO), the enzyme guanylate cyclase produces cyclic guanosine monophosphate (cGMP), which mediates smooth muscle relaxation and vasodilation.[15] PDE5 terminates this signal by degrading cGMP. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, leading to elevated levels, prolonged smooth muscle relaxation, and increased blood flow.[15][16]
-
Structure-Activity Relationship (SAR): The molecular structure of sildenafil mimics that of cGMP, allowing it to act as a competitive inhibitor at the PDE5 active site.[15] The pyrazole ring is a crucial component of the pharmacophore, playing a key role in the molecule's interaction with the enzyme.[3]
Signaling Pathway: NO/cGMP-Mediated Vasodilation
Caption: Sildenafil inhibits PDE5, increasing cGMP levels and promoting vasodilation.
Case Study 2.3: CB1 Receptor Antagonism for Metabolic Disorders - Rimonabant
Rimonabant (brand name Acomplia) was the first selective cannabinoid-1 (CB1) receptor blocker approved for treating obesity.[19][20] Although later withdrawn due to psychiatric side effects, its development highlights the pyrazole scaffold's application in targeting G-protein coupled receptors (GPCRs).[19]
-
Mechanism of Action: Rimonabant acts as a selective antagonist or inverse agonist at the CB1 receptor.[21] The endocannabinoid system, including the CB1 receptor, plays a significant role in regulating appetite and energy balance.[19] By blocking CB1 receptors in the brain and peripheral tissues (like adipose tissue), rimonabant reduces appetite, decreases fat storage, and improves metabolic parameters.[20][21]
-
Structure-Activity Relationship (SAR): Rimonabant features a diaryl-pyrazole structure, a common motif for many CB1 receptor antagonists. The specific substitutions on the phenyl rings and the pyrazole core are optimized for high-affinity binding to the CB1 receptor.
Case Study 2.4: mGluR5 Allosteric Modulation for CNS Disorders - CDPPB
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is an investigational compound that acts on the central nervous system, showcasing a more nuanced mechanism of action.
-
Mechanism of Action: CDPPB is a selective, orally active positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[22][23] Unlike a direct agonist, a PAM binds to a different (allosteric) site on the receptor. This binding doesn't activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate.[24] Potentiation of mGluR5 function can indirectly increase NMDA receptor activity, which is crucial for synaptic plasticity and learning.[24][25] This mechanism is being explored for cognitive enhancement and treating neuropsychiatric disorders like schizophrenia.[25]
-
Structure-Activity Relationship (SAR): The complex N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide structure is finely tuned to bind to the allosteric site of the mGluR5 receptor with high selectivity, demonstrating the scaffold's adaptability for targeting complex receptor modulation sites.
Section 3: Comparative Data Summary
The following table summarizes the key attributes of the discussed pyrazole-based compounds, illustrating the diversity of targets and mechanisms achievable from this single chemical class.
| Compound | Primary Target | Mechanism of Action | Therapeutic Area | Reported Potency |
| This compound | Not specified | Building block with potential biological activity | Investigational (Anti-inflammatory, Antimicrobial) | Data not publicly available |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Selective, reversible enzyme inhibitor[11] | Anti-inflammatory, Analgesia[10] | ~10-20x more selective for COX-2 than COX-1[10] |
| Sildenafil | Phosphodiesterase 5 (PDE5) | Selective, competitive enzyme inhibitor[17] | Erectile Dysfunction, Pulmonary Hypertension[15] | IC₅₀ = 3.9 nM[17] |
| Rimonabant | Cannabinoid-1 (CB1) Receptor | Selective antagonist / inverse agonist[21] | Obesity (withdrawn)[19] | High affinity for CB1 receptors |
| CDPPB | Metabotropic Glutamate Receptor 5 (mGluR5) | Positive Allosteric Modulator (PAM)[22] | Investigational (CNS disorders)[23] | EC₅₀ = 27 nM[23] |
Section 4: Key Experimental Methodologies
The validation of any inhibitor relies on robust and reproducible experimental protocols. Below are detailed methodologies for assays commonly used to characterize compounds like those discussed in this guide.
Protocol 4.1: In Vitro Enzyme Inhibition Assay (Example: PDE5)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against an enzyme.
Causality and Self-Validation: This assay directly measures the compound's effect on enzyme activity. A dose-response curve is generated, which is self-validating; a classic sigmoidal curve confirms a specific inhibitory interaction, while a flat or erratic curve would indicate non-specific effects or assay interference.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, with 100 mM NaCl and 5 mM MgCl₂). The specific components are chosen to ensure optimal enzyme stability and activity.
-
Prepare a stock solution of the test compound (e.g., Sildenafil) in 100% DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer. It is critical to keep the final DMSO concentration constant across all wells (typically ≤1%) to avoid solvent effects.
-
Prepare solutions of recombinant human PDE5 enzyme and the substrate, cGMP.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the serially diluted test compound to the appropriate wells.
-
Add 25 µL of the PDE5 enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the cGMP substrate solution.
-
Incubate for 30 minutes at 30°C. The incubation time is optimized to ensure the reaction remains in the linear range for the uninhibited control.
-
-
Detection:
-
Terminate the reaction.
-
Detect the amount of remaining cGMP or the product (5'-GMP). Commercial kits (e.g., using fluorescence polarization) are widely available for this step.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited (vehicle) control.
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Workflow: IC₅₀ Determination
Caption: Standard workflow for determining an inhibitor's IC₅₀ value in vitro.
Section 5: Conclusion and Future Perspectives
The journey from a simple scaffold like This compound to blockbuster drugs like Celecoxib and Sildenafil underscores the power of medicinal chemistry and rational drug design. The pyrazole core is not merely a passive framework; its unique chemical properties actively contribute to the binding affinity and selectivity of the final drug molecule.[3] By strategically modifying the substituents at different positions on the ring, chemists can precisely tune a compound's activity to target a vast array of proteins, including enzymes, GPCRs, and ion channels.
The comparative analysis presented here reveals a clear principle: while the core scaffold provides the foundation, the specificity is dictated by the appended functional groups. The sulfonamide of Celecoxib targets a unique pocket in COX-2, while the complex side chain of Sildenafil mimics the natural substrate of PDE5.
The field continues to evolve, with novel pyrazole derivatives constantly being developed as potent and selective kinase inhibitors for cancer therapy, antivirals, and agents targeting neurodegenerative diseases.[26][27] The enduring legacy and future potential of the pyrazole scaffold confirm its status as one of the most important and versatile building blocks in the modern pharmacopeia.
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The Cyclopropyl Pyrazole Scaffold: A Comparative Guide to its Diverse Bioactivity
The fusion of a strained cyclopropyl ring with the aromatic pyrazole nucleus gives rise to a class of compounds with remarkable versatility in biological applications. These cyclopropyl pyrazole derivatives have demonstrated potent activity across a spectrum of fields, from crop protection to human therapeutics. This guide offers a comparative analysis of their bioactivity, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their efficacy. Our aim is to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the chemical landscape of these fascinating molecules.
The Agro-Chemical Arena: Protecting Crops with Precision
Cyclopropyl pyrazole derivatives have made a significant impact as active ingredients in pesticides, offering potent and often selective control of insects, weeds, and fungal pathogens.
Insecticidal Activity: Neurotoxicity by Design
A prominent class of cyclopropyl pyrazole insecticides, the phenylpyrazoles, function as potent neurotoxins in insects.[1] Their primary mode of action involves the non-competitive blockade of GABA-gated chloride channels, leading to hyperexcitation of the insect's central nervous system.[1]
Comparative Insecticidal Efficacy:
The following table presents a comparison of the insecticidal activity of various pyrazole derivatives against different pest species.
| Compound | Target Pest | Bioassay Method | LC50 (µg/mL) | Reference |
| Fipronil (Reference) | Termites | Contact | 0.038 | [2] |
| Schiff Base Pyrazole 3f | Termites | Contact | 0.001 | [2] |
| Schiff Base Pyrazole 3d | Termites | Contact | 0.006 | [2] |
| Fipronil (Reference) | Locusts | Ingestion | 63.09 | [2] |
| Glycine Conjugate 6h | Locusts | Ingestion | 47.68 | [2] |
Experimental Protocol: Insecticidal Bioassay (Contact Method for Termites)
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone) to prepare a series of concentrations.
-
Filter Paper Treatment: Apply 1 mL of each test solution evenly onto a filter paper (9 cm diameter) placed in a petri dish. Allow the solvent to evaporate completely.
-
Insect Introduction: Introduce 20-30 healthy, adult worker termites onto the treated filter paper.
-
Incubation: Maintain the petri dishes at 25 ± 1°C and >80% relative humidity in the dark.
-
Mortality Assessment: Record termite mortality at 24, 48, and 72 hours post-treatment.
-
Data Analysis: Calculate the LC50 value using Probit analysis.
Structure-Activity Relationship (SAR) Insights:
The insecticidal potency of pyrazole derivatives is highly dependent on the substituents on the pyrazole and phenyl rings. For instance, the presence of electron-withdrawing groups on the phenyl ring often enhances activity. The nature of the substituent at the 5-position of the pyrazole ring also plays a crucial role in determining the spectrum of activity.[1]
Diagram: Insecticidal Workflow
Caption: Workflow for contact insecticidal bioassay.
Herbicidal Activity: Disrupting Plant Physiology
Cyclopropyl pyrazole derivatives have also been developed as effective herbicides. Their mechanisms of action are diverse and can include the inhibition of key plant enzymes. A notable target is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for plastoquinone biosynthesis.[3] Inhibition of HPPD leads to the bleaching of new growth due to the indirect inhibition of carotenoid synthesis.[3] Another potential target is transketolase (TK), a key enzyme in the Calvin cycle of photosynthesis.[4]
Comparative Herbicidal Efficacy:
The table below showcases the herbicidal activity of different pyrazole derivatives against various weed species.
| Compound | Target Weed | Bioassay Method | Inhibition (%) at 150 g ai/ha | Reference |
| Mesotrione (Reference) | Digitaria sanguinalis | Post-emergence | Moderate | [4] |
| Compound 6ba | Digitaria sanguinalis | Post-emergence | ~80 | [4] |
| Compound 6bj | Digitaria sanguinalis | Post-emergence | ~80 | [4] |
| Nicosulfuron (Reference) | Setaria viridis | Post-emergence | Moderate | [4] |
| Compound 6ba | Setaria viridis | Post-emergence | >80 | [4] |
| Compound 6bj | Setaria viridis | Post-emergence | >80 | [4] |
| Pyroxasulfone (Reference) | Eclipta prostrata | Post-emergence | <50 | [5] |
| Compound 6a | Eclipta prostrata | Post-emergence | 50-60 | [5] |
| Compound 6c | Eclipta prostrata | Post-emergence | 50-60 | [5] |
Experimental Protocol: Post-Emergence Herbicidal Bioassay
-
Plant Cultivation: Grow target weed species in pots containing a suitable growth medium in a greenhouse.
-
Compound Application: When the weeds reach the 2-3 leaf stage, spray them with a solution of the test compound at a specific application rate (e.g., 150 g of active ingredient per hectare).
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect as a percentage of growth inhibition compared to untreated control plants.
-
Data Recording: Record the percentage of inhibition for each compound and weed species.
Structure-Activity Relationship (SAR) Insights:
The herbicidal activity of pyrazole derivatives is influenced by the nature and position of substituents. For HPPD inhibitors, the benzoyl scaffold is a key feature.[3] For TK inhibitors, structural optimization of a lead compound by modifying substituents on the pyrazole and amide moieties has been shown to significantly enhance herbicidal efficacy.[4]
Diagram: Herbicidal Mechanism of Action
Caption: Inhibition of key plant enzymes by cyclopropyl pyrazole herbicides.
Fungicidal Activity: Targeting Fungal Cell Integrity
Cyclopropyl pyrazole derivatives also exhibit promising antifungal properties. A primary mechanism of action for many antifungal pyrazoles is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[6] This disruption leads to impaired membrane function and ultimately, fungal cell death.
Comparative Antifungal Efficacy:
The following table compares the in vitro antifungal activity of various pyrazole derivatives against pathogenic fungi.
| Compound | Fungal Species | Bioassay Method | EC50 (µg/mL) | Reference |
| Carbendazol (Reference) | Rhizoctonia solani | Mycelial Growth Inhibition | 1.00 | [7] |
| Isoxazolol Pyrazole Carboxylate 7ai | Rhizoctonia solani | Mycelial Growth Inhibition | 0.37 | [7] |
| Pyraclostrobin (Reference) | Fusarium graminearum | Mycelial Growth Inhibition | - | [8] |
| Compound 1v | Fusarium graminearum | Mycelial Growth Inhibition | 0.0530 µM | [8] |
Experimental Protocol: Antifungal Bioassay (Mycelial Growth Inhibition)
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and add them to molten potato dextrose agar (PDA) to achieve the desired final concentrations.
-
Plate Inoculation: Pour the amended PDA into petri dishes. Once solidified, place a mycelial plug (5 mm diameter) from the edge of an actively growing culture of the target fungus in the center of each plate.
-
Incubation: Incubate the plates at 25-28°C in the dark.
-
Growth Measurement: When the fungal growth in the control plates reaches the edge, measure the diameter of the fungal colony in the treated plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition and determine the EC50 value.
Structure-Activity Relationship (SAR) Insights:
For antifungal pyrazole derivatives, the nature of the substituents on the pyrazole ring and the presence of specific pharmacophores, such as the aryl trifluoromethoxy group, can significantly influence their activity and spectrum.[8] The straight chain or cycloalkyl ring moiety at the R1 position has been identified as a key structural feature for potent antifungal activity.[8]
Diagram: Antifungal Mechanism - Ergosterol Biosynthesis Inhibition
Caption: Inhibition of ergosterol biosynthesis by cyclopropyl pyrazole fungicides.
Therapeutic Potential: From Cancer to Neuroprotection
The structural features that make cyclopropyl pyrazole derivatives effective in agriculture also translate to promising therapeutic applications in human health.
Anticancer Activity: Targeting Cell Proliferation
Cyclopropyl pyrazole derivatives have emerged as a promising class of anticancer agents. Their mechanisms of action can involve the inhibition of various cellular processes crucial for cancer cell growth and survival, such as cell proliferation and angiogenesis.[9][10]
Comparative Anticancer Efficacy:
The table below presents the in vitro cytotoxic activity of several pyrazole derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | Bioassay Method | IC50 (µM) | Reference |
| Doxorubicin (Reference) | HT-29 (Colon) | MTT Assay | - | [10] |
| Compound 5c | HT-29 (Colon) | MTT Assay | 6.43 | [10] |
| Doxorubicin (Reference) | PC-3 (Prostate) | MTT Assay | - | [10] |
| Compound 5c | PC-3 (Prostate) | MTT Assay | 9.83 | [10] |
| Pyrazole 5a | MCF-7 (Breast) | MTT Assay | 14 | [11] |
| Methoxy Derivative 3d | MCF-7 (Breast) | MTT Assay | 10 | [11] |
| Methoxy Derivative 3e | MCF-7 (Breast) | MTT Assay | 12 | [11] |
Experimental Protocol: In Vitro Anticancer Bioassay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of pyrazole derivatives is highly dependent on the substitution pattern on the pyrazole and any attached aryl rings. For example, in a series of pyrazolyl tetrazole acetic acids, compounds with a para-chloro substitution on the phenyl ring showed the highest antiproliferative activity.[10]
Diagram: Anticancer Evaluation Workflow
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Neuroprotective Activity: Combating Neuroinflammation
Recent studies have highlighted the potential of cyclopropyl pyrazole derivatives in the treatment of neurodegenerative diseases. Their neuroprotective effects are often attributed to their anti-inflammatory properties, particularly the suppression of pro-inflammatory cytokines in microglial cells.[12]
Comparative Neuroprotective Efficacy:
The following table illustrates the anti-inflammatory activity of a pyrazole derivative, a key indicator of its neuroprotective potential.
| Compound | Target | Bioassay Method | IC50 (µM) | Reference |
| Dexamethasone (Reference) | IL-6 Suppression | qRT-PCR in LPS-stimulated BV2 cells | - | [12] |
| Celecoxib (Reference) | IL-6 Suppression | qRT-PCR in LPS-stimulated BV2 cells | - | [12] |
| Compound 6g | IL-6 Suppression | qRT-PCR in LPS-stimulated BV2 cells | 9.562 | [12] |
Experimental Protocol: In Vitro Neuroprotective Bioassay (Anti-inflammatory Activity)
-
Cell Culture: Culture BV2 microglial cells in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
RNA Extraction and qRT-PCR: After 4 hours of LPS stimulation, extract total RNA from the cells and perform quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory cytokines like IL-6.
-
Data Analysis: Calculate the inhibition of cytokine expression and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory and neuroprotective effects of pyrazole derivatives are closely linked to their chemical structure. Specific substitutions on the pyrazole ring can significantly modulate their ability to suppress inflammatory pathways.[12]
Synthesis of Cyclopropyl Pyrazole Derivatives
The synthesis of cyclopropyl pyrazole derivatives typically involves multi-step reaction sequences. A common approach is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.[13] The cyclopropyl moiety can be introduced at various stages of the synthesis, either as part of the initial building blocks or through subsequent modification of the pyrazole core. Multicomponent reactions have also gained popularity for the efficient, one-pot synthesis of these bioactive molecules.[14]
Conclusion
The cyclopropyl pyrazole scaffold is a privileged structure in medicinal and agricultural chemistry, giving rise to a diverse array of bioactive molecules. Their ability to interact with a wide range of biological targets underscores their importance in the development of new insecticides, herbicides, fungicides, and therapeutic agents. The comparative analysis presented in this guide highlights the significant impact of structural modifications on biological activity, providing a framework for the rational design of next-generation cyclopropyl pyrazole derivatives with enhanced efficacy and selectivity. As our understanding of their mechanisms of action deepens, so too will our ability to harness the full potential of this versatile chemical scaffold.
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A Researcher's Guide to the In-Cell Validation of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
This guide provides a comprehensive framework for the cellular validation of the novel pyrazole compound, 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. Drawing from established principles in drug discovery and cell biology, we present a series of robust, interconnected assays designed to elucidate the compound's mechanism of action, potency, selectivity, and potential therapeutic window. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize this and similar small molecule inhibitors.
Introduction: Unveiling the Potential of a Novel Pyrazole Compound
This compound is a synthetic small molecule belonging to the pyrazole class of compounds. This chemical scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-proliferative effects.[1][2] Initial assessments suggest that this particular pyrazole derivative may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis.[1][3]
This guide will therefore focus on a validation workflow centered around the hypothesis that this compound is a COX-2 inhibitor. For comparative analysis, we will utilize Celecoxib, a well-characterized and clinically approved selective COX-2 inhibitor.[4][5] The experimental design emphasizes a multi-faceted approach, moving from direct target engagement to cellular consequences, thereby providing a holistic view of the compound's activity.
The Central Hypothesis: Selective COX-2 Inhibition
Our experimental strategy is built upon the hypothesis that this compound selectively inhibits the COX-2 enzyme. COX-2 is an inducible enzyme responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[6] Unlike the constitutively expressed COX-1 isoform, which is involved in homeostatic functions, COX-2 is often upregulated in inflammatory conditions and various cancers.[3][7] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8]
To rigorously test this hypothesis, we will employ a tiered approach:
-
Biochemical Assay: Directly measure the inhibitory activity of the compound on purified COX-1 and COX-2 enzymes.
-
Cell-Based Target Engagement: Quantify the inhibition of prostaglandin E2 (PGE2) production in a cellular context.
-
Phenotypic Assays: Assess the downstream cellular consequences of COX-2 inhibition, such as effects on cell viability, proliferation, and cell cycle progression.
This validation cascade ensures that the observed cellular effects are directly linked to the compound's interaction with its putative target.
Comparative Analysis: Benchmarking Against the Gold Standard
To provide context to our findings, all assays will be performed in parallel with Celecoxib. This direct comparison will allow for a clear assessment of the relative potency and selectivity of this compound.
| Compound | Structure | Known Mechanism of Action |
| This compound | Chemical structure of this compound | Putative selective COX-2 inhibitor |
| Celecoxib | Chemical structure of Celecoxib | Selective COX-2 inhibitor[4] |
Experimental Workflows and Protocols
Workflow for Compound Validation
Caption: The role of COX-2 in cellular signaling and the inhibitory action of the test compounds.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to the cellular validation of this compound, with a focus on its potential as a selective COX-2 inhibitor. By following these protocols, researchers can generate high-quality, reproducible data to support the continued development of this promising compound.
Positive results from this validation cascade would warrant further investigation, including:
-
In vivo efficacy studies in animal models of inflammation or cancer.
-
Pharmacokinetic and ADME studies to assess the compound's drug-like properties.
-
Off-target screening to ensure a favorable safety profile.
Through rigorous and well-controlled experimentation, the full therapeutic potential of this compound can be thoroughly evaluated.
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DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved January 18, 2026, from [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London. Retrieved January 18, 2026, from [Link]
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Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. (2021). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Cyclooxygenase-2 expression in human colon cancer cells increases metastatic potential. (1999). Proceedings of the National Academy of Sciences. Retrieved January 18, 2026, from [Link]
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Overexpression of COX-2 in celecoxib-resistant breast cancer cell lines. (2013). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Celecoxib, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa. (2016). Asian Pacific Journal of Cancer Prevention. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole-Based Inhibitors
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties—acting as both a hydrogen bond donor and acceptor, and serving as a bioisostere for other aromatic rings—have cemented its status as a "privileged scaffold".[1][2] This versatility has led to the development of numerous FDA-approved drugs for a wide array of diseases, from inflammation to cancer.[1][3][4]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) for pyrazole-based inhibitors targeting two critical enzyme families: Protein Kinases and Cyclooxygenase-2 (COX-2) . By understanding how subtle structural modifications on the pyrazole core dictate potency and selectivity, researchers can accelerate the rational design of next-generation therapeutics.
The Pyrazole Scaffold: A Foundation for Diverse Bioactivity
The power of the pyrazole scaffold lies in its synthetic tractability and the distinct roles played by each substitution position (N1, C3, C4, and C5). The substituents at these positions engage with specific pockets and residues within a target enzyme's active site, thereby controlling the inhibitor's biological activity.
Caption: Core pyrazole scaffold and the functional roles of its key substitution points.
Part 1: Pyrazole-Based Kinase Inhibitors
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5][6] Consequently, they are a major focus of oncology drug discovery.[2] The pyrazole scaffold is a key component in several approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib.[2][7]
Causality of Experimental Design: The Hinge-Binding Motif
The primary design consideration for pyrazole-based kinase inhibitors is their interaction with the ATP-binding site. Specifically, the pyrazole core is expertly suited to act as a "hinge-binder." The N1-H donor and the N2 acceptor atoms can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[2] This anchoring effect is the foundation of their inhibitory activity.
Structure-Activity Relationship Analysis
-
N1 Position : This position is frequently substituted with a large, often aromatic or heteroaromatic, group. This substituent is designed to occupy the hydrophobic pocket adjacent to the hinge, often referred to as the "gatekeeper" pocket. The nature of this group is a primary determinant of selectivity among different kinases.
-
C3 Position : Substituents at the C3 position are crucial for enhancing potency. An amino group at this position, for instance, can form additional hydrogen bonds with nearby amino acid residues or structured water molecules, significantly increasing the affinity of the inhibitor for its target.[1]
-
C5 Position : Similar to the N1 position, the C5 position is typically functionalized with an aryl group. This group extends into another hydrophobic region of the ATP-binding site, where it can engage in favorable π–π stacking or other non-covalent interactions, further stabilizing the inhibitor-enzyme complex.[1]
Comparative Performance Data
The following table summarizes the SAR for representative pyrazole-based kinase inhibitors, demonstrating how different substitution patterns confer potency against various kinase targets.
| Compound Class/Example | N1-Substituent | C3-Substituent | C5-Substituent | Target(s) | IC₅₀ Values | Reference(s) |
| Afuresertib Analogue | 2,4-Dichlorophenyl | Amide linker to a constrained ring system | Phenyl | Akt1 | 1.3 nM | [5] |
| Aurora Kinase Inhibitor | Phenyl | Benzimidazole moiety | Morpholino-ethyl | Aurora A/B | 28.9 nM (A), 2.2 nM (B) | [5] |
| VEGFR-2 Inhibitor (3i) | 4-Chlorophenyl | Amide linker to a substituted thiophene | Phenyl | VEGFR-2 | 8.93 nM | [8] |
| BTK Inhibitor | Acrylamide-functionalized phenyl | Amino group | Phenoxyphenyl | BTK | Potent covalent inhibition | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Part 2: Pyrazole-Based COX-2 Inhibitors
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[9] While traditional NSAIDs inhibit both COX-1 and COX-2, the inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects.[10] This led to the development of selective COX-2 inhibitors, with the pyrazole-containing drug Celecoxib being the flagship example.[9]
Causality of Experimental Design: Exploiting a Unique Structural Difference
The SAR of pyrazole-based COX-2 inhibitors is a textbook case of rational drug design. The strategy hinges on a key structural difference between the active sites of COX-1 and COX-2. The COX-2 active site possesses a larger, more accessible secondary pocket due to the substitution of isoleucine in COX-1 with a smaller valine residue.[11] Pyrazole inhibitors were specifically designed to exploit this difference.
Structure-Activity Relationship Analysis
-
Diaryl Pyrazole Core : The fundamental pharmacophore for this class is a 1,5-diarylpyrazole structure.
-
N1-Aryl Ring & The Selectivity "Warhead" : For high COX-2 selectivity, the aryl ring at the N1 position must be substituted at its para-position with a sulfonamide (SO₂NH₂) or methylsulfone (SO₂Me) group .[11] This specific group is the key to selectivity; it is appropriately sized and possesses the right electronic properties to bind within the unique hydrophilic secondary pocket of COX-2, an interaction that is sterically hindered in COX-1.[9][11]
-
C5-Aryl Ring : The aryl ring at the C5 position serves as an anchor, occupying the primary hydrophobic channel of the COX active site where the natural substrate, arachidonic acid, would normally bind.
Comparative Performance Data
The data below illustrates the critical role of the N1-phenyl substituent in achieving potent and selective COX-2 inhibition.
| Compound Example | N1-Aryl Substituent | C5-Aryl Substituent | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Celecoxib | 4-Sulfonamidophenyl | 4-Methylphenyl | 0.04 | 15 | 375 | [9] |
| Compound 5u | 4-Sulfonamidophenyl | 3,4-Dimethoxyphenyl | 0.09 | 16.51 | 183.44 | [11] |
| Compound 5s | 4-Sulfonamidophenyl | 4-Chlorophenyl | 0.11 | 18.23 | 165.72 | [11] |
| Compound 11 | 4-Sulfonamidophenyl | 2-Hydroxyphenyl | 0.016 | >100 | >6250 | [12] |
A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1.
Experimental Protocols & Workflow
A robust evaluation of novel pyrazole inhibitors requires a systematic workflow, progressing from initial screening to more complex biological assays.
Caption: General experimental workflow for the evaluation of pyrazole-based inhibitors.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a common ELISA-based method to determine the IC₅₀ of a test compound against VEGFR-2.
Objective: To quantify the dose-dependent inhibition of VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly(Glu, Tyr) 4:1 substrate-coated 96-well plates
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ATP solution
-
Test compounds (pyrazole inhibitors) dissolved in DMSO
-
Anti-phosphotyrosine primary antibody (pY20) conjugated to HRP
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Compound Preparation: Perform serial dilutions of the pyrazole test compounds in kinase buffer. Ensure the final DMSO concentration is ≤1% in all wells.
-
Reaction Setup: To each well of the substrate-coated plate, add 50 µL of the diluted test compound or vehicle control (for 0% and 100% activity).
-
Enzyme Addition: Add 25 µL of diluted VEGFR-2 enzyme to each well.
-
Initiate Reaction: Add 25 µL of ATP solution to each well to start the kinase reaction. Incubate for 30-60 minutes at room temperature.
-
Washing: Aspirate the reaction mixture and wash the wells 3-4 times with a wash buffer (e.g., PBS-Tween).
-
Antibody Incubation: Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody to each well. Incubate for 60 minutes at room temperature.
-
Washing: Repeat the wash step as described in step 5.
-
Detection: Add 100 µL of TMB substrate to each well. Allow color to develop for 15-30 minutes in the dark.
-
Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a cell-free enzymatic assay to determine the potency and selectivity of pyrazole inhibitors.
Objective: To determine the IC₅₀ values for COX-1 and COX-2 and calculate the selectivity index.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (pyrazole inhibitors) dissolved in DMSO
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂)
-
96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In separate wells for COX-1 and COX-2, add the assay buffer, heme, and the respective enzyme.
-
Inhibitor Incubation: Add the diluted test compounds or vehicle control to the wells. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to each well to start the reaction. Incubate for 10 minutes at 37°C.
-
Stop Reaction: Add a stop solution (e.g., 1M HCl) to quench the enzymatic reaction.
-
PGE₂ Quantification: Dilute the reaction mixture from each well and quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer’s instructions. The amount of PGE₂ is inversely proportional to the degree of COX inhibition.
-
Data Analysis:
-
Calculate the percent inhibition of PGE₂ production for each compound concentration against both COX-1 and COX-2.
-
Plot the dose-response curves and determine the IC₅₀ values for each enzyme.
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) .
-
Conclusion
The pyrazole scaffold is a remarkably versatile and powerful tool in drug discovery. As demonstrated, the strategic placement of specific functional groups on the pyrazole ring allows for the development of highly potent and selective inhibitors against diverse and important targets like protein kinases and COX-2. The SAR principles for kinase inhibitors are often guided by optimizing interactions with the hinge region and adjacent hydrophobic pockets, while the design of selective COX-2 inhibitors relies on exploiting a unique secondary binding pocket. A thorough understanding of these structure-activity relationships, combined with robust experimental validation, is essential for medicinal chemists aiming to design safer and more effective therapeutic agents.
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Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13, 1300-1321. [Link]
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Shital, M., et al. (2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Bentham Science Publishers. [Link]
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Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
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Carradori, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(7), 739-759. [Link]
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Shital, M., et al. (2024). An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. ResearchGate. [Link]
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Hennig, L., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports, 13(1), 1204. [Link]
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Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
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Schenone, S., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]
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El-Sayed, M. A. A., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
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Haider, S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 297. [Link]
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Kumar, V., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. International Journal of Nanomedicine, 11, 5839-5855. [Link]
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Hennig, L., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SpringerLink. [Link]
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El-Gamal, M. I., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Medicinal Chemistry, 14(7), 1335-1352. [Link]
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A Comparative Guide to the Efficacy of Pyrazole Inhibitors: The Strategic Role of the Cyclopropyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is recognized in medicinal chemistry as a "privileged structure," forming the core of numerous potent and selective inhibitors targeting a wide array of enzymes, particularly protein kinases.[1][2] Its versatile nature allows for extensive functionalization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1] A recurrent and highly effective modification in the design of pyrazole-based inhibitors is the incorporation of a cyclopropyl group. This guide provides an in-depth comparison of the efficacy of pyrazole inhibitors with and without this critical moiety. We will explore, through experimental data and established protocols, how the unique properties of the cyclopropyl ring influence inhibitor potency and, most significantly, metabolic stability—a key determinant of a drug candidate's success.
Part 1: The Cyclopropyl Group as a Strategic Bioisostere
In drug design, the cyclopropyl group is frequently employed as a bioisosteric replacement for other small alkyl groups, such as methyl or ethyl, or even as a conformationally restricted phenyl mimic.[3][4] Its value stems from a unique combination of physical and chemical properties. The three-membered ring is conformationally rigid, and its C-H bonds are shorter and stronger than those in linear alkanes.[5] This high C-H bond dissociation energy makes the cyclopropyl group significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which is a primary route of drug clearance.[6]
The primary mechanism of this "metabolic blocking" is the prevention of hydrogen atom abstraction by CYP enzymes, a necessary first step in oxidation. Where a linear alkyl group presents a vulnerable "soft spot" for metabolism, the cyclopropyl group acts as a chemical shield.
Caption: Metabolic shielding effect of a cyclopropyl group compared to a linear alkyl chain.
Part 2: Impact on Biological Potency: A Data-Driven Comparison
The introduction of a cyclopropyl group can have profound, though sometimes unpredictable, effects on a compound's direct inhibitory activity. Its rigid structure can lock the molecule into a more favorable binding conformation, thereby enhancing potency. However, this effect is highly dependent on the specific topology of the target's binding site.
Case Study 1: Potency Enhancement in CDK Inhibitors
In the development of 3-amino-1H-pyrazole-based inhibitors for Cyclin-Dependent Kinases (CDKs), a direct comparison was made between analogs containing a cyclopropyl moiety and those with a methyl ester. The results demonstrated that the cyclopropyl-containing compounds exhibited excellent cellular activity.[7]
| Compound Series | Core Structure Modification | Target | Cellular Potency (EC50) | Citation |
| Series 11 (a-f) | 5-cyclopropyl-1H-pyrazole | CDK16 | 33.0–124.0 nM | [7] |
| Series 21-23 | Pyrazole with methyl ester | CDK16 | (Data not specified as highly potent) | [7] |
The superior cellular potency of the cyclopropyl series suggests that its conformational rigidity helps to optimally position the inhibitor within the ATP-binding pocket of the kinase, leading to stronger target engagement.[7]
Case Study 2: A Context-Dependent Outcome in Kinase Inhibition
Conversely, the benefits of a cyclopropyl group are not universal. In the optimization of quinazoline-based kinase inhibitors, the bioisosteric replacement of a methyl group on the pyrazole ring with a cyclopropyl group was investigated.[8] While this modification was intended to improve pharmacokinetic properties, it unexpectedly led to a reduction in activity against the primary targets, RET and Flt3 kinases.[8] This finding underscores a critical principle in drug design: while general strategies like metabolic blocking are valuable, the specific structure-activity relationship (SAR) for each target must be empirically determined. A modification that enhances binding in one context may introduce steric hindrance or unfavorable interactions in another.
Part 3: The Decisive Advantage: Enhancing Metabolic Stability
The most consistent and predictable advantage of incorporating a cyclopropyl group is the enhancement of metabolic stability.[5] Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes and is a critical parameter for predicting in vivo pharmacokinetic properties like half-life and oral bioavailability.[9][10] Poor metabolic stability often leads to high first-pass metabolism, where a drug is rapidly cleared by the liver before it can reach systemic circulation.[11]
By replacing metabolically liable alkyl groups with a robust cyclopropyl ring, medicinal chemists can significantly reduce the rate of intrinsic clearance (CLint), leading to a longer half-life (t1/2) and greater drug exposure in vivo.[6][9]
The evaluation of this crucial parameter follows a well-defined experimental workflow, beginning with in vitro assays that predict in vivo metabolism.
Caption: Standard workflow for an in vitro liver microsomal stability assay.
Part 4: Key Experimental Protocols
To ensure trustworthiness and reproducibility, the protocols used to generate comparative data must be robust and well-validated. Below are standard methodologies for assessing inhibitor potency and metabolic stability.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in ADP indicates inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazole inhibitors against a target kinase.
Methodology: [12]
-
Reaction Preparation: In a 384-well plate, prepare a reaction mixture containing the kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin).
-
Compound Addition: Add the pyrazole inhibitors at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Kinase and Substrate Addition: Add the target kinase and its specific substrate to the wells.
-
ATP Initiation: Initiate the kinase reaction by adding ATP at a defined concentration (e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for 30 minutes to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the inhibition values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomal Assay)
This assay uses subcellular liver fractions (microsomes) rich in CYP enzymes to determine a compound's intrinsic clearance.[9][11]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of pyrazole inhibitors.
-
Preparation: Thaw cryopreserved human or rat liver microsomes on ice. Prepare a stock solution of the test compound in DMSO.
-
Incubation Mixture: In a 96-well plate, combine the microsomal suspension (e.g., final concentration 0.5 mg/mL) and buffer (e.g., potassium phosphate buffer, pH 7.4). Pre-warm to 37°C.
-
Compound Addition: Add the test compound to the mixture at a final concentration of 1 µM.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (final concentration 1 mM).
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution, such as ice-cold acetonitrile, to a set of wells. The 0-minute sample serves as the baseline.
-
Controls: Include negative controls (heat-inactivated microsomes or incubation without NADPH) to account for non-enzymatic degradation and positive controls with known metabolic profiles (e.g., Verapamil for high clearance, Diazepam for low clearance) to validate the assay.[9]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each well using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and the apparent intrinsic clearance (CLint, app).[9]
Conclusion
The strategic incorporation of a cyclopropyl group is a proven and highly effective tactic in the design of pyrazole-based inhibitors. Its primary and most reliable benefit is the significant enhancement of metabolic stability by shielding the molecule from oxidative metabolism, a critical step in improving a compound's pharmacokinetic profile. While the cyclopropyl moiety can also enhance binding potency through conformational restriction, this effect is target-dependent and requires careful empirical validation. By combining rational design principles with robust in vitro assays for both potency and metabolic stability, researchers can effectively leverage the unique properties of the cyclopropyl group to develop more efficacious and drug-like pyrazole inhibitors.
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including blockbuster drugs like Celecoxib (Celebrex®) and Rimonabant.[1] Its prevalence stems from its unique electronic properties and its ability to act as a versatile pharmacophore, engaging in various biological interactions.[2][3] Consequently, the efficient and selective synthesis of substituted pyrazoles is a critical task in drug discovery and development.
This guide provides a head-to-head comparison of the most prominent methods for pyrazole synthesis. We will move beyond a simple listing of reactions to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. The goal is to equip you, the practicing scientist, with the knowledge to make informed decisions when selecting a synthetic route for your target pyrazole.
Classical Cornerstones: The Workhorses of Pyrazole Synthesis
The Knorr Pyrazole Synthesis: The Foundational Approach
First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct and widely used methods for pyrazole synthesis.[2][4][5] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]
Mechanism and Rationale: The reaction typically proceeds under acidic catalysis. The acid protonates one of the carbonyl groups of the 1,3-dicarbonyl, activating it for nucleophilic attack by the hydrazine.[4][6] This is followed by an intramolecular condensation of the second nitrogen atom onto the remaining carbonyl group, ultimately leading to the aromatic pyrazole after dehydration.[7] The choice of an acid catalyst is causal; it accelerates the imine formation and the subsequent cyclization steps, which are often the rate-limiting parts of the sequence.[8]
A significant challenge with unsymmetrical 1,3-dicarbonyls is the lack of regioselectivity, often yielding a mixture of two isomeric pyrazoles.[2][5][9] The final ratio is dictated by the relative electrophilicity of the two carbonyl carbons and steric hindrance.
Caption: General workflow for pyrazole synthesis from α,β-unsaturated carbonyls.
Advantages:
-
A vast number of α,β-unsaturated carbonyl compounds are commercially available or easily synthesized. [9]* Provides a reliable route to 3,5-disubstituted pyrazoles. [10] Disadvantages:
-
Requires a distinct oxidation step, which adds complexity and can reduce overall yield. [9]* The pyrazoline intermediates can sometimes be unstable.
Modern & Advanced Methodologies
1,3-Dipolar Cycloaddition: The Regioselectivity Solution
For applications where precise control over substituent placement is non-negotiable, 1,3-dipolar cycloaddition reactions are the gold standard. [11]These reactions, often referred to as Huisgen cycloadditions, typically involve the reaction of a 1,3-dipole (like a nitrile imine or a diazo compound) with a dipolarophile (like an alkyne or an alkyne surrogate). [1][11][12] Mechanism and Rationale: The power of this method lies in its concerted [3+2] cycloaddition mechanism, which leads to a high degree of regioselectivity. [11]For instance, nitrile imines, often generated in situ from hydrazonoyl halides, react with alkynes to form pyrazoles in a highly predictable manner. [9]The use of alkyne "surrogates," such as bromoalkenes, allows for the reaction to proceed under milder conditions, with a subsequent elimination step driving the formation of the aromatic ring. [11] Advantages:
-
Excellent control over regioselectivity. [9][11]* Typically proceeds under mild reaction conditions. [9]* Broad substrate scope, allowing for the synthesis of complex, polysubstituted pyrazoles. [13] Disadvantages:
-
Starting materials, such as hydrazonoyl halides or diazo compounds, can be less stable or require multi-step synthesis. [14]* May require the use of catalysts (e.g., copper) for certain variations. [14]
Microwave-Assisted Synthesis: A Green and Rapid Alternative
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate pyrazole synthesis. [15][16]Compared to conventional heating with an oil bath, microwave irradiation offers direct and efficient heating of the reaction mixture, leading to dramatic reductions in reaction times and often improved yields. [15] Rationale: The choice between conventional and microwave heating involves a trade-off between equipment availability, scale, and the need for speed. For high-throughput synthesis and rapid lead optimization in a drug discovery setting, the time savings offered by microwave synthesis are a significant advantage. [15]For example, a Knorr synthesis that might take hours under reflux can often be completed in mere minutes in a microwave reactor. [15]
Caption: Decision logic for choosing between conventional and microwave synthesis.
Head-to-Head Data Comparison
The following table summarizes key performance metrics for the discussed synthetic methods, providing a clear basis for comparison.
| Parameter | Knorr Synthesis | From α,β-Unsaturated Carbonyls | 1,3-Dipolar Cycloaddition | Microwave-Assisted (vs. Conventional) |
| Key Reactants | 1,3-Dicarbonyl, Hydrazine | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Nitrile Imine/Diazoalkane, Alkyne (or surrogate) | Varies by reaction type |
| Typical Yield Range | 70-95% [5][9] | 66-88% [9] | 70-86% [9] | 79-98% (often higher than conventional) [2][15] |
| Reaction Time | Hours [15] | Hours [9] | Varies (can be rapid) | Minutes [15] |
| Regioselectivity | Poor for unsymmetrical substrates [9] | Generally good | Excellent [9][11] | Dependent on core reaction |
| Key Advantage | Readily available starting materials [9] | Wide availability of substrates (chalcones) [9] | High regioselectivity [9][11] | Drastically reduced reaction times [15] |
| Key Disadvantage | Lack of regioselectivity [9] | Requires additional oxidation step [9] | Precursor stability/availability can be an issue | Requires specialized equipment |
Experimental Protocols
Protocol 1: Conventional Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is a classic example of the Knorr synthesis, chosen for its reliability and use of common lab reagents.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1 equivalent).
-
Reaction Initiation: Add phenylhydrazine (1 equivalent) to the flask. The reaction is often exothermic.
-
Solvent and Catalyst: Add glacial acetic acid as both a solvent and a catalyst.
-
Heating: Heat the reaction mixture under reflux for approximately 2 hours. [15]5. Workup: After cooling, the product often crystallizes directly from the reaction mixture. If not, the mixture can be poured into cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol.
-
Drying: Dry the purified product in a desiccator. The expected yield is typically high. [9]
Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
This protocol demonstrates the significant time savings and efficiency gains of microwave-assisted synthesis. [15]
-
Vessel Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the substituted 1,3-diketone (1 equivalent) and phenylhydrazine hydrochloride (1.1 equivalents).
-
Solvent: Add glacial acetic acid (3-4 mL) as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 60-120°C) for 5-10 minutes. [15]The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into a beaker containing crushed ice and water.
-
Isolation: Stir the mixture until a solid precipitate forms. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole. Yields are typically in the 91-98% range. [15]
Conclusion
The synthesis of the pyrazole core is a well-developed field with a rich history and a vibrant present. For routine synthesis where regioselectivity is not a concern, the Knorr synthesis remains a robust and cost-effective choice. When starting from α,β-unsaturated systems, the corresponding route is highly effective, provided the final oxidation step is accounted for. For complex targets requiring absolute control over substituent placement, 1,3-dipolar cycloaddition is the undisputed method of choice, offering unparalleled precision. Superimposed on these classical methods, modern techniques like microwave-assisted synthesis offer a paradigm shift in efficiency, enabling rapid synthesis and optimization, a critical advantage in the fast-paced environment of drug discovery. The optimal method is ultimately dictated by the specific target, available starting materials, and the project's strategic goals.
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. Available from: [Link]
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Tarasov, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-245. Available from: [Link]
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Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(25), e202301037. Available from: [Link]
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Patel, R., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. Available from: [Link]
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Wang, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available from: [Link]
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Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350. Available from: [Link]
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Arias-Gómez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5523. Available from: [Link]
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Zou, X., et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry, 88(4), 2190–2206. Available from: [Link]
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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Cyclopropyl-Containing Pyrazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Cyclopropyl-Pyrazoles in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrazole nucleus is a well-established "privileged scaffold," integral to numerous FDA-approved therapeutics for a wide array of diseases.[1][2][3] Its versatile structure allows for multi-directional substitution, enabling chemists to fine-tune physicochemical and pharmacological properties.[3] In recent years, the incorporation of a cyclopropyl moiety has become an increasingly common strategy to address various drug discovery challenges, such as enhancing potency, improving metabolic stability, and reducing off-target effects.[4][5]
The unique stereoelectronic properties of the cyclopropyl ring—specifically its strained, high sp3-character C-H bonds—often render it more resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to analogous alkyl groups.[6] This increased stability can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced plasma clearance.[4] However, the metabolic fate of cyclopropyl groups is not always straightforward. Depending on its chemical context, the ring can be a site of unexpected metabolic activation, sometimes leading to reactive intermediates.[6][7][8]
This guide provides a comprehensive framework for evaluating the metabolic stability of novel cyclopropyl-containing pyrazoles. We will delve into the mechanistic rationale behind experimental choices, compare the primary in vitro models, provide detailed, self-validating protocols, and present a clear methodology for data interpretation, empowering research teams to make confident, data-driven decisions in their drug discovery programs.
Metabolic Fates: Understanding the Biotransformation of Cyclopropyl-Pyrazoles
A robust evaluation begins with a foundational understanding of the potential metabolic pathways for both the pyrazole core and the cyclopropyl substituent.
-
Pyrazole Metabolism: The pyrazole ring itself, while generally stable, can be a target for CYP-mediated oxidation.[9] The primary metabolic enzymes involved are often CYP3A4 and CYP2C9.[1][10] Metabolism typically occurs on the pyrazole ring or its substituents.
-
Cyclopropyl Metabolism: The metabolic stability of a cyclopropyl group is highly context-dependent.
-
Metabolic "Blocking": The high C-H bond dissociation energy of the cyclopropyl ring can effectively "shield" a particular position from CYP-mediated hydrogen atom abstraction, redirecting metabolism to other, more labile sites on the molecule.[6] This is often the desired outcome for medicinal chemists. The drug pitavastatin is a classic example where a cyclopropyl group diverts metabolism away from the major CYP3A4 pathway.[6]
-
Ring Oxidation and Opening: Despite its general stability, the cyclopropyl ring can undergo direct oxidation.[6] More concerning is the potential for bioactivation, particularly when attached to a heteroatom like nitrogen. This can proceed via a mechanism involving hydrogen atom abstraction to form a cyclopropyl radical, which can then undergo ring-opening.[7][8][11] The resulting reactive intermediate can form adducts with cellular components like glutathione (GSH), a pathway that requires careful investigation.[7]
-
Choosing the Right Tool: A Comparative Analysis of In Vitro Metabolic Models
The selection of an appropriate in vitro test system is a critical decision point. Each model offers a different level of biological complexity and provides distinct insights into a compound's metabolic profile.[12][13]
| Test System | Description | Primary Use Case | Advantages | Limitations |
| Liver Microsomes | Subcellular fraction of the endoplasmic reticulum containing most Phase I enzymes (e.g., CYPs).[14][15] | High-throughput screening of Phase I metabolic stability.[16] | Cost-effective, highly automatable, good for ranking compounds based on CYP-mediated clearance.[15][17][18] | Lacks Phase II enzymes and cellular context (e.g., transporters).[14][17] Can under-predict in vivo clearance.[19][20] |
| Liver S9 Fraction | A mixture of the microsomal and cytosolic fractions of liver cells. | Screening for both Phase I and Phase II metabolism. | More comprehensive than microsomes as it contains both CYP and cytosolic enzymes (e.g., some UGTs, SULTs).[17][21] | Requires addition of multiple cofactors; less representative of cellular physiology than hepatocytes.[18] |
| Hepatocytes | Intact, viable liver cells (fresh or cryopreserved). | "Gold standard" in vitro model for predicting hepatic clearance.[17][19] | Contains a full complement of Phase I and II enzymes, cofactors, and transporters, providing a more holistic view of hepatic metabolism.[14][19] | More expensive, labor-intensive, and less amenable to high-throughput automation than subcellular fractions.[17] |
Causality Behind the Choice: For early-stage discovery, Liver Microsomes are the workhorse for rapidly assessing susceptibility to CYP-mediated metabolism.[22] If a compound is highly stable in microsomes but shows high clearance in vivo, it strongly suggests that non-CYP pathways (e.g., Phase II conjugation, transport) are significant. In this scenario, progressing to Hepatocytes is the logical next step to capture a more complete metabolic picture.[19] The S9 fraction offers a middle ground, providing a broader enzymatic view than microsomes without the full complexity and cost of hepatocytes.[17]
Experimental Design & Protocols
A well-designed experiment is a self-validating one. This means including appropriate controls to ensure the integrity of the results.
Workflow for a Typical Liver Microsomal Stability Assay
The following diagram outlines the standard workflow for assessing metabolic stability.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol is designed to be a self-validating system for determining the rate of Phase I metabolism.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of the cyclopropyl-pyrazole and control compounds in DMSO.[16]
-
Working Solution: Dilute the stock to 100 µM in 50:50 Acetonitrile:Water. This intermediate dilution minimizes the final DMSO concentration.
-
HLM Suspension: Thaw pooled human liver microsomes (e.g., from 20 donors) on ice. Dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.[15][23]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[16][24] This maintains a constant concentration of the essential cofactor NADPH.
-
Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis. The IS normalizes for variations in sample processing and instrument response.
2. Incubation Procedure:
-
Controls are Essential for Trustworthiness:
-
Negative Control (-NADPH): A set of incubations without the NADPH cofactor to measure non-enzymatic degradation or chemical instability.[15]
-
Positive Control (High Clearance): A compound known to be rapidly metabolized (e.g., Verapamil, Testosterone) to confirm enzymatic activity.
-
Positive Control (Low Clearance): A compound known to be slowly metabolized (e.g., Warfarin) to define the stable baseline of the assay.
-
-
In a 96-well plate, add the HLM suspension to wells containing the test compound or controls to a final volume of 190 µL. The final test compound concentration should be 1 µM.[15][23]
-
Pre-incubate the plate at 37°C for 5 minutes with shaking to equilibrate the temperature.[9]
-
Initiate the metabolic reaction by adding 10 µL of the NADPH solution to all wells (except the -NADPH control, to which buffer is added). This is your T=0 starting point.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing the quenching solution.[23]
3. Sample Analysis & Data Processing:
-
Centrifuge the quenched plate to pellet the precipitated microsomal proteins.[24]
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).[25]
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[25]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .[23][25]
-
Comparative Data Analysis: A Case Study
To illustrate the utility of this approach, consider the following hypothetical data comparing a cyclopropyl-pyrazole (Compound A) with its isopropyl-substituted analog (Compound B).
| Compound | Moiety | HLM t½ (min) | HLM CLint (µL/min/mg) | Rat Hepatocytes t½ (min) |
| Compound A | Cyclopropyl | > 60 | < 10 | 45 |
| Compound B | Isopropyl | 15 | 92.4 | 14 |
| Verapamil | (High-Clearance Control) | 8 | 173.3 | 7 |
| Warfarin | (Low-Clearance Control) | > 60 | < 10 | > 60 |
Interpretation:
-
HLM Data: Compound A, with the cyclopropyl group, is significantly more stable in HLMs than its isopropyl analog, Compound B.[26] This suggests the cyclopropyl group successfully blocks a major site of CYP-mediated (Phase I) metabolism.
-
Hepatocyte Data: While still more stable than Compound B, Compound A shows moderate clearance in hepatocytes. This discrepancy between HLM and hepatocyte data points towards the involvement of non-CYP or Phase II metabolic pathways, which are active in whole cells but not in microsomes.[19] This is a critical insight that would be missed by relying solely on microsomal data.
Potential Metabolic Pathways Diagram
The following diagram illustrates the potential metabolic fates discussed, highlighting the difference between a stable cyclopropyl group and one that undergoes bioactivation.
Caption: Potential Metabolic Fates of a Cyclopropyl-Pyrazole.
Conclusion and Forward Look
The strategic incorporation of a cyclopropyl group is a powerful tool in medicinal chemistry for enhancing metabolic stability.[4][5] However, this guide underscores that its effects are not guaranteed and demand rigorous empirical evaluation. A tiered approach, beginning with high-throughput microsomal stability assays and progressing to more complex systems like hepatocytes for compounds of interest, provides a comprehensive and resource-efficient strategy. By understanding the causality behind experimental choices and employing self-validating protocols, researchers can confidently characterize the metabolic profile of cyclopropyl-containing pyrazoles, mitigating late-stage attrition and accelerating the path to viable drug candidates.
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A Comparative Guide to the Cross-Reactivity Profiling of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic Acid
Abstract
The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, chief among them being the potential for off-target interactions. These unintended molecular liaisons can lead to toxicity, reduced efficacy, and late-stage attrition. This guide provides an in-depth, technically-grounded framework for the comprehensive cross-reactivity profiling of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, a scaffold of interest in medicinal chemistry.[1] We will delineate a multi-tiered strategy, integrating predictive computational methods with robust in vitro validation, to build a high-confidence safety and selectivity profile. By comparing this molecule's hypothetical profile with that of structurally related compounds, we offer a blueprint for rational lead optimization and candidate selection in modern drug discovery.
Introduction: The Imperative of Selectivity
This compound is a heterocyclic compound featuring a pyrazole core, a moiety present in numerous FDA-approved drugs, valued for its metabolic stability and versatile biological activity.[2][3][4] The inclusion of a cyclopropyl group can enhance metabolic stability and binding affinity.[1][5] While its specific therapeutic target is under investigation, its structural alerts—a substituted pyrazole ring and a carboxylic acid group—necessitate a rigorous evaluation of its selectivity.
Cross-reactivity, or off-target activity, is a primary driver of adverse drug reactions (ADRs).[6] Identifying these liabilities early in the discovery pipeline is not merely a regulatory requirement but a critical, resource-saving step.[7][8] This guide presents a systematic approach to de-risk this compound (herein referred to as CMPD-1 ) by characterizing its potential interactions across the proteome.
The Strategic Framework for Profiling
A robust cross-reactivity assessment follows a tiered, iterative process. It begins with broad, cost-effective computational predictions and progressively narrows down to specific, hypothesis-driven experimental assays. This ensures that resources are focused on the most probable and highest-risk interactions.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: In Silico Off-Target Prediction
Rationale: Computational methods serve as a crucial first pass to flag potential liabilities based on structural and chemical features.[9] These predictive tools help prioritize which experimental assays are most relevant, saving considerable time and resources.
Protocol 1: Similarity and Predictive Modeling
-
Input: The 2D structure (SMILES format) of CMPD-1.
-
Similarity Search: Utilize platforms like PubChem or ChEMBL to identify known compounds with high structural similarity (Tanimoto coefficient > 0.85). Analyze the reported biological activities of these analogs.
-
Pharmacophore Screening: Abstract the key chemical features of CMPD-1 (e.g., hydrogen bond donors/acceptors, hydrophobic centers) into a 3D pharmacophore model. Screen this model against databases of off-target proteins, including GPCRs, kinases, and ion channels.
-
Machine Learning (ML) Prediction: Employ validated deep learning models that predict bioactivity based on chemical structure.[10] These models are trained on vast datasets of compound-target interactions and can identify non-obvious potential off-targets.[[“]][12]
-
Data Consolidation: Compile a list of potential off-targets with a prediction score or probability for each. Prioritize targets that are implicated in common ADRs (e.g., hERG, COX, various kinases).
Hypothetical In Silico Results
For the purpose of this guide, let's assume the in silico analysis of CMPD-1 and two structural analogs—CMPD-2 (lacks the cyclopropyl group) and CMPD-3 (carboxylic acid replaced with an amide)—yielded the following predictions:
| Target Family | CMPD-1 Prediction Score | CMPD-2 Prediction Score | CMPD-3 Prediction Score | Rationale for Flagging |
| Cannabinoid Receptors (CB1/CB2) | 0.88 | 0.85 | 0.45 | Pyrazole-carboxamides are a known scaffold for CB1 antagonists.[5] |
| Cyclooxygenase (COX-1/COX-2) | 0.75 | 0.91 | 0.72 | Pyrazole core is present in COX inhibitors like Celecoxib.[4][13] |
| p38 Mitogen-Activated Kinase | 0.82 | 0.65 | 0.79 | General kinase promiscuity is common for heterocyclic compounds. |
| hERG Potassium Channel | 0.60 | 0.62 | 0.58 | Carboxylic acid moiety can be a flag, but score is moderate. |
Prediction Score: 0.0 (low probability) to 1.0 (high probability)
Interpretation: The in silico results suggest that CMPD-1 and its analogs warrant further investigation against cannabinoid receptors and COX enzymes. The cyclopropyl group in CMPD-1 may be increasing its predicted affinity for p38 kinase compared to CMPD-2.
Tier 2: In Vitro Broad Panel Screening
Rationale: Experimental validation is non-negotiable. Broad screening panels provide empirical data on a compound's interaction with dozens of the most common safety-relevant targets. Commercial services from providers like Eurofins, Pharmaron, or Reaction Biology offer standardized panels for this purpose.[7][14][15]
Protocol 2: Safety Pharmacology Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of CMPD-1, CMPD-2, and CMPD-3 in 100% DMSO.
-
Assay Conditions: Submit compounds for screening against a standard safety panel (e.g., Eurofins SafetyScreen44 or WuXi Mini Safety 44 Panel) at a single high concentration (typically 10 µM).[6][7]
-
Assay Format: The panel typically includes a mix of radioligand binding assays for receptors and transporters, and enzymatic assays for key enzymes.[15]
-
Data Analysis: Results are reported as a percentage of inhibition or stimulation relative to a control ligand. A common threshold for a "hit" is >50% inhibition at 10 µM.
Hypothetical Broad Panel Results
The screening of CMPD-1, CMPD-2, and CMPD-3 at 10 µM yielded the following significant hits (>50% inhibition):
| Target | CMPD-1 (% Inhibition) | CMPD-2 (% Inhibition) | CMPD-3 (% Inhibition) | Target Class |
| Cannabinoid Receptor 1 (CB1) | 89% | 85% | 35% | GPCR |
| COX-2 | 65% | 92% | 61% | Enzyme |
| p38α Kinase | 78% | 45% | 75% | Kinase |
| PDE4 | 55% | 51% | 58% | Enzyme |
Interpretation: The experimental data validates the in silico predictions.
-
CMPD-1 shows potent activity at CB1 and significant interaction with p38α kinase and COX-2.
-
CMPD-2 (no cyclopropyl) is a more potent COX-2 inhibitor but a weaker p38α kinase inhibitor.
-
CMPD-3 (amide analog) shows significantly reduced CB1 activity, suggesting the carboxylic acid is a key binding feature for that target.
Tier 3: Confirmatory Assays and Comparative Analysis
Rationale: Hits from broad panels must be confirmed with full dose-response curves to determine potency (IC50 or Ki). This quantitative data is essential for comparing compounds and understanding the structure-activity relationship (SAR) of the off-target effects.
Caption: Interaction model for on-target vs. off-target activity.
Protocol 3: IC50 Determination for Key Off-Targets
-
Assay Setup: For each identified off-target (CB1, COX-2, p38α), use a validated biochemical or functional assay format.
-
Compound Dilution: Create a 10-point, 3-fold serial dilution series for CMPD-1, CMPD-2, and CMPD-3, starting from a top concentration of 100 µM.
-
Data Generation: Run the assays in triplicate. Measure the output (e.g., fluorescence, luminescence, radioactivity) for each concentration.
-
Curve Fitting: Plot the percentage of inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Potency Analysis
| Target | CMPD-1 IC50 (µM) | CMPD-2 IC50 (µM) | CMPD-3 IC50 (µM) |
| Intended Target X | 0.050 | 0.085 | 0.120 |
| Cannabinoid Receptor 1 (CB1) | 0.250 | 0.310 | > 10 |
| COX-2 | 5.2 | 0.150 | 6.8 |
| p38α Kinase | 1.1 | 8.9 | 1.5 |
Analysis & Interpretation:
-
Selectivity Window: The therapeutic index or selectivity window is the ratio of off-target potency to on-target potency. For CMPD-1, the window to CB1 is only 5-fold (0.250 / 0.050), which is very narrow and a significant concern. The window to p38α is 22-fold, which is better but still warrants caution.
-
Structural Comparison:
-
The removal of the cyclopropyl group (CMPD-2 ) dramatically improves selectivity against p38α kinase but transforms the compound into a potent COX-2 inhibitor, essentially changing its primary activity profile.
-
Replacing the carboxylic acid with an amide (CMPD-3 ) successfully eliminates the CB1 off-target activity, demonstrating this group is critical for that interaction. However, it slightly reduces on-target potency.
-
Conclusion and Recommendations
The cross-reactivity profile of This compound (CMPD-1) reveals a potent compound with significant off-target liabilities, most notably against the CB1 receptor and p38α kinase. The narrow selectivity window relative to its intended target suggests a high risk for ADRs related to cannabinoid and inflammatory pathways.
Comparative analysis provides a clear path for optimization:
-
The carboxylic acid moiety is a primary driver of the potent CB1 off-target activity.
-
The cyclopropyl group appears to contribute significantly to the p38α kinase interaction.
Based on this guide, the recommended next step is to synthesize and profile new analogs based on the CMPD-3 backbone (amide replacement), while exploring modifications to the cyclopropyl position to mitigate the p38α kinase activity. This systematic, data-driven approach allows for the rational design of a more selective and safer clinical candidate.
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ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from ICE Bioscience website.[8]
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benchmarking 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid against known standards
A Comparative Benchmarking Guide: 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
This guide provides an in-depth comparative analysis of this compound, benchmarking its physicochemical and biological properties against established standards. The protocols and data herein are designed for researchers, scientists, and drug development professionals to objectively evaluate its potential within a therapeutic discovery pipeline.
Executive Summary
The pyrazole carboxylic acid scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[1][2][3] This guide focuses on this compound, a derivative distinguished by a cyclopropyl moiety, which has garnered interest for its potential in anti-inflammatory and antimicrobial applications.[4] To contextualize its performance, we benchmark it against three standards: Celecoxib , a selective COX-2 inhibitor; 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid , a close structural analog to assess the influence of the cyclopropyl group; and Ciprofloxacin , a broad-spectrum antibiotic. Our findings indicate that the target compound demonstrates notable biological activity, and its unique physicochemical profile, influenced by the cyclopropyl group, warrants further investigation for drug development.
Introduction to the Target Molecule and Benchmarking Rationale
The pyrazole ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of drugs ranging from anti-inflammatories like Celecoxib to treatments for erectile dysfunction like Sildenafil.[1][5] The addition of a carboxylic acid group provides a crucial anchor for interacting with biological targets and a versatile handle for synthetic modification.[6]
Our target molecule, this compound (CAS: 957500-07-1), introduces a cyclopropyl group at the 3-position. This small, strained ring is a "bioisostere" for phenyl groups or double bonds and can significantly impact a molecule's conformation, metabolic stability, and binding affinity. This guide aims to quantify these impacts through direct comparison with carefully selected standards.
Rationale for Standard Selection:
-
Celecoxib: A globally recognized nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). As a pyrazole-containing therapeutic, it serves as the "gold standard" for evaluating potential anti-inflammatory activity.
-
1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid: This compound was chosen as a close structural analog.[7] By replacing the cyclopropyl group with a simple propyl chain, we can directly probe the structure-activity relationship (SAR) and elucidate the contribution of the strained ring system to the molecule's overall performance.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic used to treat a wide range of bacterial infections. It serves as a high-potency reference for assessing any antimicrobial potential of our target compound.[8][9]
Physicochemical Characterization: Identity, Purity, and Developability
Before any biological assessment, it is imperative to establish the fundamental physicochemical properties of the test compound. This ensures data integrity and provides early insights into its potential as a drug candidate (e.g., solubility and lipophilicity).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 957500-07-1). As a trusted partner in your research, we believe that providing robust safety and handling information is paramount. This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and environmental responsibility in your laboratory.
The guidance herein is synthesized from regulatory standards and best practices in chemical management. However, it is imperative to always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations, as these take ultimate precedence.
Hazard Assessment and Waste Classification
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This compound is a pyrazole derivative and a carboxylic acid.[1] While comprehensive toxicological data for this specific molecule is limited, its chemical class dictates a cautious approach.
Inherent Hazards:
-
Corrosivity: As a carboxylic acid, this compound is inherently acidic. Aqueous solutions can have a low pH, posing a risk of chemical burns to skin and eyes and potential damage to equipment. According to the U.S. Environmental Protection Agency (EPA), a waste is considered hazardous for corrosivity if it has a pH of 2 or less.[2][3]
-
Irritation: Safety Data Sheets (SDS) for structurally similar pyrazole carboxylic acids indicate they may cause skin, eye, and respiratory irritation.[4][5][6][7]
-
Environmental Toxicity: Some pyrazole derivatives have been shown to be harmful to aquatic life, with potential for long-lasting effects.[8][9] Therefore, a precautionary approach to prevent its release into the environment is critical.[10]
Waste Classification: The first step in proper disposal is to determine if the waste is hazardous.[11][12][13] Since this compound is not typically found on specific EPA hazardous waste lists (F, K, P, or U lists), it must be evaluated based on its characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[3][14]
Based on its acidic nature, any waste containing this compound must be evaluated for the Corrosivity Characteristic (EPA Waste Code D002) . If an aqueous solution of the waste has a pH less than or equal to 2, it must be managed as a hazardous waste.[2][3] All personnel should treat waste chemicals as hazardous unless confirmed otherwise by your institution's EHS office.[11]
Core Disposal Principles & Decision Workflow
The appropriate disposal path depends primarily on the quantity of waste and your local and institutional regulations. The two primary strategies are:
-
On-Site Neutralization (for small, uncontaminated quantities): Rendering the acidic waste non-corrosive, followed by disposal. This is only permissible if the resulting solution is not otherwise hazardous and is allowed by your EHS office.
-
Collection for Professional Disposal (for bulk or contaminated quantities): Managing the material as hazardous chemical waste for pickup by a licensed contractor.
The following workflow provides a logical framework for making the correct disposal decision.
Caption: Decision workflow for proper disposal.
Detailed Disposal Protocols
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.[13][15]
Protocol A: On-Site Neutralization for Small, Uncontaminated Aqueous Waste
This procedure should only be performed if you have received approval from your EHS office.[16]
-
Work Area Setup: Perform all steps inside a certified chemical fume hood.
-
Preparation: Place the beaker containing the dilute acidic waste solution in a larger secondary container or an ice bath to manage any heat generated during neutralization.[2] For solid material, first dissolve it in a minimal amount of water in a large beaker; always add acid to water, never the reverse.[2]
-
Neutralizing Agent: Prepare a dilute solution of a base, such as 1M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[17][18]
-
Slow Addition: While stirring the acidic solution continuously, slowly and carefully add the basic solution dropwise.[19] Be prepared for potential gas evolution (effervescence) if using bicarbonate.
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH test strips.
-
Endpoint: Continue adding the base until the pH is stable within the neutral range of 5.5 to 9.0.[2][16][18][19] This range is a common requirement for wastewater discharge, but your local limit may vary.
-
Final Disposal: If, and only if, your institution permits, pour the neutralized, non-hazardous solution down the sanitary sewer drain, followed by flushing with a large volume of cold water (at least 20 times the volume of the neutralized solution).[18][19]
-
Documentation: Record the neutralization event in your laboratory's chemical treatment log, if required by your institution.[16][18]
Protocol B: Collection as Hazardous Waste
This is the required procedure for bulk quantities, contaminated waste, or if neutralization and drain disposal are not permitted.
-
Container Selection: Select a designated hazardous waste container that is leak-proof, has a screw-top cap, and is chemically compatible with the acidic waste (e.g., High-Density Polyethylene - HDPE). Do not use metal containers.[20]
-
Waste Segregation: Do not mix this waste with other waste streams, especially bases, oxidizers, or solvents.[10][12]
-
Labeling: Affix a completed hazardous waste tag to the container before adding any waste. The label must include the words "Hazardous Waste," the full chemical name(s) of all constituents with percentages, and associated hazard warnings.[12][21]
-
Accumulation: Keep the waste container tightly closed at all times, except when actively adding waste.[12][21]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[12][21] Ensure the container is within a secondary containment bin to prevent spills.
-
Disposal Request: Once the container is full or you are discontinuing the process, arrange for pickup through your institution's EHS department.[10][11] Do not exceed your laboratory's hazardous waste storage limits (typically 55 gallons).[11]
Protocol C: Management of Contaminated Materials & Empty Containers
-
Solid Contaminated Waste: Used weigh boats, contaminated gloves, and absorbent materials from spill cleanups should be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste via Protocol B.[11]
-
Empty Containers: A container that held this compound is not considered "empty" until it has been properly rinsed.
-
Triple-Rinse Procedure: Rinse the container with a suitable solvent (e.g., water or ethanol) three times.[10][11]
-
Collect Rinsate: The first rinse solution must be collected and managed as hazardous liquid waste (dispose of via Protocol A or B, depending on volume and contaminants).[22] Subsequent rinsates may be permissible for drain disposal, pending EHS approval.
-
Final Container Disposal: After triple-rinsing and allowing it to air dry, deface or remove the original chemical label.[10][11] The container can then typically be disposed of in the regular trash or recycling, according to institutional policy.
-
Quantitative Data Summary
The following table provides key quantitative values relevant to the disposal of acidic chemical waste. These are based on U.S. federal guidelines and common institutional policies; always verify your specific local and institutional limits.
| Parameter | Guideline Value | Rationale & Source |
| EPA Corrosivity Characteristic | pH ≤ 2.0 or ≥ 12.5 | Defines a waste as hazardous due to its corrosive nature.[2][3] |
| Permissible pH for Drain Disposal | 5.5 – 9.0 | The typical neutral range required by Publicly Owned Treatment Works (POTWs) to prevent damage to the sanitary sewer system. This can vary by location.[2][16][18][19] |
| Satellite Accumulation Area Limit | ≤ 55 gallons of hazardous waste | The maximum volume of hazardous waste that can be stored in a laboratory SAA before it must be moved to a central accumulation area.[11] |
| "Acutely Hazardous" Waste Limit | ≤ 1 quart (or 1 kg) | The much lower storage limit for P-listed, acutely hazardous wastes. While this compound is not P-listed, this highlights the importance of proper waste identification.[11][23] |
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By classifying the waste correctly, adhering to a logical decision workflow, and executing the proper disposal protocol, researchers can minimize risks to themselves and the environment. Always prioritize collection for professional disposal via your EHS office when in doubt or when dealing with bulk or contaminated quantities. Your diligence in these procedures builds a foundation of trust and safety that is the hallmark of scientific integrity.
References
- How to Treat Acid Waste: A Comprehensive Guide - Greenflow. (2024, October 1).
- Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. (n.d.).
- Chemical Treatment and Recycling. (2025, September 29). Retrieved from University of Washington Environmental Health & Safety.
- Chemical Waste Disposal via Neutralization Procedures. (n.d.).
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- Neutralization Guide. (n.d.). Retrieved from University of Georgia Environmental Safety Division.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Retrieved from Vanderbilt University Medical Center.
- SAFETY DATA SHEET - 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide. (n.d.).
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- Laboratory Hazardous Waste Disposal Guidelines. (n.d.).
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11).
- This compound | 957500-07-1. (n.d.).
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- Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. (n.d.).
- SAFETY DATA SHEET - 3,5-Dimethylpyrazole. (2014, October 10).
- 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde | 1284220-47-8. (n.d.).
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A Senior Application Scientist's Guide to Safely Handling 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic Acid
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for handling 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1353343-73-7), a compound with a unique combination of a carboxylic acid and a pyrazole moiety. As a Senior Application Scientist, my objective is to offer a field-proven, in-depth technical guide that prioritizes both scientific integrity and the well-being of our laboratory professionals. This document is structured to explain the causality behind each safety recommendation, fostering a deep understanding of the potential hazards and the corresponding protective measures.
Hazard Analysis: A Tale of Two Functional Groups
Carboxylic Acids: This functional group imparts acidic properties to the molecule. While generally considered weak acids, they can be corrosive to the skin and eyes, and their dust or vapors can irritate the respiratory tract.[1][2] Incompatible with bases, they can undergo vigorous or violent reactions if mixed improperly.[1]
Pyrazole Derivatives: The pyrazole ring and its derivatives can present more significant health hazards. Depending on the substitution pattern, pyrazoles can exhibit acute toxicity if swallowed or in contact with skin, cause serious eye damage, and lead to skin irritation.[3][4][5] Some pyrazole compounds are also known to cause damage to organs through prolonged or repeated exposure.[3][5]
Given the combined potential for corrosivity, irritation, and toxicity, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Nitrile or neoprene gloves | Fully buttoned laboratory coat | Work in a certified chemical fume hood |
| Dissolving and Solution Preparation | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Fully buttoned laboratory coat and a chemical-resistant apron | Work in a certified chemical fume hood |
| Running Reactions and Work-up | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Fully buttoned laboratory coat and a chemical-resistant apron | Work in a certified chemical fume hood |
| Sample Transfer and Storage | Chemical safety goggles | Nitrile or neoprene gloves | Fully buttoned laboratory coat | Not generally required if containers are sealed |
Detailed PPE Specifications and Rationale
-
Eye and Face Protection: Given the potential for this compound to cause serious eye irritation or damage, chemical safety goggles are mandatory at all times.[3][4][6] When handling solutions or performing operations with a risk of splashing, a face shield must be worn in conjunction with goggles to protect the entire face.[2][7]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. Nitrile or neoprene gloves are recommended as they provide good resistance to a broad range of chemicals.[7][8] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the compound.[9]
-
Body Protection: A fully buttoned, flame-resistant laboratory coat should be worn to protect against incidental contact.[7] For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Respiratory Protection: All manipulations of solid this compound that could generate dust, as well as all work with its solutions, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles or vapors.[7][9]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Weighing
-
Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and waste containers, within the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the solid compound on a tared weigh boat or paper inside the fume hood. Avoid any actions that could create dust.
Dissolution and Reaction Setup
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed compound. Be mindful of any potential for exothermic reactions.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the solid. Keep the container capped or covered to the extent possible.
-
Reaction Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Contaminated consumables such as gloves, weigh paper, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Segregate organic and aqueous waste streams.[10]
-
Neutralization: Due to the acidic nature of the compound, waste streams may require neutralization before disposal. This should be done cautiously, adding a weak base (such as sodium bicarbonate) slowly and with cooling if necessary. However, always follow your institution's specific waste disposal guidelines.[11] Concentrated acids should generally be collected in their original or a suitable secondary container for disposal by environmental health and safety personnel.[10]
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
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Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
Acid Handling. University of Utah. [Link]
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What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Center for Biotechnology Information. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid SAFETY DATA SHEET. Fisher Scientific. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
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1,2,3-Trimethylbenzene Safety data sheet. CPAchem. [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
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An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. [Link]
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Dipicrylamine. PubChem. [Link]
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RIFM fragrance ingredient safety assessment, cadinene, CAS Registry Number 29350-73-0. Elsevier. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
